Neorauflavane
描述
属性
IUPAC Name |
4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-7,9-10,12,22-23H,8,11H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKVRTIAGSMQLN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)CC(CO3)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)C[C@@H](CO3)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Neorauflavane: A Technical Guide to its Natural Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neorauflavane is a potent naturally occurring isoflavonoid that has garnered significant attention in the scientific community for its remarkable biological activities. This technical guide provides an in-depth overview of its natural source, detailed methodologies for its isolation and purification, and a comprehensive analysis of its structural elucidation. Furthermore, this document outlines the current understanding of its biosynthetic origins and its primary mechanism of action as a powerful tyrosinase inhibitor.
Natural Source and Origin
The primary and most well-documented natural source of this compound is the plant species Campylotropis hirtella. Specifically, this compound is isolated from the roots of this plant. Campylotropis hirtella is a member of the Fabaceae (legume) family and is found predominantly in China. The roots of this plant have been a subject of phytochemical investigations due to their rich composition of flavonoids and isoflavonoids, many of which exhibit interesting biological properties.
Quantitative Data
This compound's most notable activity is its potent inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Its inhibitory efficacy has been quantified and compared with standard inhibitors like kojic acid.
| Compound | Target Enzyme | Activity Type | IC50 Value | Reference |
| This compound | Mushroom Tyrosinase | Monophenolase activity | 30 nM | [1][2] |
| This compound | Mushroom Tyrosinase | Diphenolase activity | 500 nM | [1][2] |
| Kojic Acid | Mushroom Tyrosinase | Monophenolase activity | ~13.2 µM | [1] |
As the data indicates, this compound is approximately 400-fold more active than kojic acid in inhibiting the monophenolase activity of tyrosinase[1][2]. Kinetic studies have revealed that this compound exhibits competitive inhibitory behavior against both monophenolase and diphenolase activities of tyrosinase[1].
Experimental Protocols
Isolation and Purification of this compound from Campylotropis hirtella Roots
The following protocol is a composite methodology based on standard practices for the isolation of flavonoids from plant materials.
1. Plant Material Collection and Preparation:
-
Collect fresh roots of Campylotropis hirtella.
-
Wash the roots thoroughly to remove soil and other debris.
-
Air-dry the roots in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried roots into a coarse powder.
2. Extraction:
-
Macerate the powdered root material with 80% methanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude methanol extract.
3. Fractionation:
-
Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Monitor the tyrosinase inhibitory activity of each fraction to identify the most active fraction (typically the ethyl acetate fraction).
4. Chromatographic Purification:
-
Subject the active fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualizing with a UV lamp and/or an appropriate staining reagent.
-
Pool the fractions containing the compound of interest (this compound).
-
Perform further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.
Tyrosinase Inhibition Assay
This protocol outlines a common method for assessing the tyrosinase inhibitory activity of a compound.
1. Reagents and Materials:
-
Mushroom tyrosinase
-
L-tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound)
-
Positive control (e.g., kojic acid)
-
96-well microplate reader
2. Assay Procedure for Monophenolase Activity:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding L-tyrosine solution.
-
Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
3. Assay Procedure for Diphenolase Activity:
-
The procedure is similar to the monophenolase assay, but L-DOPA is used as the substrate instead of L-tyrosine.
Structure Elucidation
The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data for this compound:
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons in the characteristic regions for the A, B, and C rings of an isoflavonoid skeleton. Specific chemical shifts and coupling constants provide information on the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the C-ring and carbons bearing hydroxyl and methoxy groups. |
| 2D NMR (COSY, HMQC, HMBC) | These experiments establish the connectivity between protons and carbons, confirming the overall structure and the placement of substituents. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns that support the proposed structure. |
Biosynthesis of this compound
This compound belongs to the isoflavonoid class of secondary metabolites. The biosynthesis of isoflavonoids is a branch of the general phenylpropanoid pathway and is particularly active in leguminous plants like Campylotropis hirtella.[3][4][5][6][7]
The proposed biosynthetic pathway for this compound begins with the amino acid L-phenylalanine and proceeds through the formation of chalcone, a key intermediate in flavonoid biosynthesis. A critical step in isoflavonoid synthesis is the 2,3-aryl migration of the B-ring of a flavanone intermediate, catalyzed by the enzyme isoflavone synthase (IFS), to form the characteristic isoflavone skeleton.[3][4][5][6][7] Subsequent modifications, such as hydroxylation, methoxylation, and prenylation, lead to the diverse array of isoflavonoids found in nature, including this compound.
Signaling Pathways and Mechanism of Action
The primary signaling pathway influenced by this compound, as identified in the literature, is the melanin biosynthesis pathway through the direct inhibition of tyrosinase.[1][2] Tyrosinase is the rate-limiting enzyme in this pathway, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively blocks the production of melanin. This makes it a compound of significant interest for applications in dermatology and cosmetics for the treatment of hyperpigmentation disorders and for skin whitening.[8][9]
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Inhibition of the melanin biosynthesis pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 4. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. ijcmas.com [ijcmas.com]
- 8. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Arsenal of Campylotropis hirtella: A Technical Guide for Researchers
For Immediate Release
SHANGHAI, China – November 21, 2025 – In the intricate tapestry of traditional medicine, the leguminous shrub Campylotropis hirtella has long held a place of reverence. Now, modern scientific inquiry is systematically unraveling the chemical constituents responsible for its therapeutic potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the active compounds isolated from Campylotropis hirtella, their biological activities, the experimental methodologies for their characterization, and the signaling pathways they modulate.
A Treasure Trove of Bioactive Flavonoids and Lignans
Phytochemical investigations into the roots of Campylotropis hirtella have revealed a rich and diverse collection of secondary metabolites, primarily belonging to the flavonoid, isoflavonoid, and lignan classes of compounds. These molecules form the core of the plant's pharmacological activity, exhibiting significant immunosuppressive, antibacterial, and potential anti-cancer properties.
Immunosuppressive Agents: A Focus on Flavonoids
A significant body of research has centered on the immunosuppressive effects of flavonoids isolated from C. hirtella. These compounds have demonstrated the ability to inhibit the proliferation of T and B lymphocytes, key components of the adaptive immune system. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with several demonstrating activity in the low micromolar range.
| Compound Class | Specific Compound/Extract | Target Cells | IC50 (µM) | Reference |
| Flavonoids | Compound 2 (a coumaronochromone) | Mitogen-induced splenocytes | 0.28 | [1] |
| Geranylated Flavonoids | Various | T lymphocytes | 1.49 - 61.23 | |
| Geranylated Flavonoids | Various | B lymphocytes | 1.16 - 73.07 | |
| Lignans | Dehydrodiconiferyl alcohol (C1) | LNCaP cells (PSA secretion) | 19 | [2] |
| Lignans | 4-[(-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)methyl]-5-methoxybenzene-1,3-diol (C2) | LNCaP cells (PSA secretion) | 45 | [2] |
| Lignans | erythro-guaiacylglycerol-beta-O-4'-coniferyl ether (C3) | LNCaP cells (PSA secretion) | 110 | [2] |
| Lignans | threo-guaiacylglycerol-beta-O-4'-coniferyl ether (C4) | LNCaP cells (PSA secretion) | 128 | [2] |
| Lignans | secoisolariciresinol (C5) | LNCaP cells (PSA secretion) | 137 | [2] |
| Lignans | prupaside (C6) | LNCaP cells (PSA secretion) | 186 | [2] |
Deciphering the Mechanisms: Modulation of Key Signaling Pathways
The bioactive compounds of Campylotropis hirtella exert their effects by intervening in critical cellular signaling cascades. Notably, lignans from this plant have been shown to impact the androgen receptor (AR) signaling pathway, a key driver in prostate cancer. Furthermore, the pro-apoptotic effects of certain compounds suggest the involvement of the caspase cascade.
The Androgen Receptor Signaling Pathway
Lignans isolated from C. hirtella have been demonstrated to down-regulate the expression of the androgen receptor and prostate-specific antigen (PSA) in LNCaP human prostate cancer cells.[2] This interference with the AR signaling pathway is a promising avenue for the development of novel therapeutics for hormone-dependent cancers.
The Caspase-Dependent Apoptosis Pathway
The pro-apoptotic effects observed with certain C. hirtella compounds, such as the lignan dehydrodiconiferyl alcohol (C1), involve the activation of the caspase cascade.[2] This programmed cell death pathway is a critical target in cancer therapy. The activation of effector caspases, such as caspase-3, leads to the cleavage of cellular substrates and ultimately, cell death.
Experimental Corner: Protocols for Investigation
Reproducibility and advancement in research hinge on detailed and robust experimental protocols. This section outlines the key methodologies employed in the study of Campylotropis hirtella's active compounds.
Extraction and Isolation of Active Compounds
The initial step in phytochemical analysis involves the extraction of compounds from the plant material, typically the dried and powdered roots.
Workflow for Extraction and Isolation:
Detailed Protocol: Ethanol Extraction
-
Maceration: The air-dried and powdered roots of C. hirtella are macerated with 95% ethanol at room temperature for an extended period, often with repeated solvent changes to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting ethanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their solubility.
-
Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography over stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the compounds.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative HPLC, often on a C18 reversed-phase column with a mobile phase gradient of methanol and water or acetonitrile and water.
Structural Elucidation
The precise chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the compounds.
Biological Activity Assays
Mitogen-Induced Splenocyte Proliferation Assay
This assay is a cornerstone for evaluating the immunosuppressive activity of the isolated compounds.
-
Splenocyte Isolation: Spleens are harvested from mice (e.g., BALB/c), and a single-cell suspension of splenocytes is prepared.
-
Cell Culture: Splenocytes are cultured in 96-well plates in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: The cells are stimulated with a mitogen, such as Concanavalin A (ConA) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation, in the presence of varying concentrations of the test compounds.
-
Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), cell proliferation is quantified. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
[³H]-Thymidine Incorporation: Measures the incorporation of a radioactive nucleotide into the DNA of proliferating cells.
-
-
Data Analysis: The IC50 value is calculated, representing the concentration of the compound that inhibits cell proliferation by 50%.
Future Directions
The diverse array of bioactive compounds in Campylotropis hirtella presents a fertile ground for further research and development. Future studies should focus on:
-
Lead Optimization: Modifying the chemical structures of the most potent compounds to enhance their activity and selectivity.
-
In Vivo Studies: Evaluating the efficacy and safety of these compounds in animal models of autoimmune diseases and cancer.
-
Elucidation of Molecular Targets: Identifying the specific cellular proteins that these compounds interact with to exert their biological effects.
This technical guide provides a solid foundation for researchers to build upon, accelerating the translation of traditional knowledge into modern therapeutic innovations. The continued exploration of Campylotropis hirtella's chemical constituents promises to yield novel drug candidates for a range of human ailments.
References
Neorauflavane: A Technical Guide to its Chemistry, Bioactivity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neorauflavane is a naturally occurring neoflavonoid compound that has garnered significant attention in the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological properties, and the methodologies used to isolate and evaluate it. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol[1] |
| CAS Number | 53734-74-0[1][2] |
| Molecular Formula | C₂₁H₂₂O₅ |
| Molecular Weight | 354.4 g/mol |
Biological Activity: Tyrosinase Inhibition
This compound, isolated from the Asian plant Campylotropis hirtella, has been identified as a highly potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2][3] Its inhibitory effects are significantly greater than that of the commonly used standard, kojic acid.[2]
Quantitative Data on Tyrosinase Inhibition
| Parameter | Value | Reference |
| Monophenolase Activity IC₅₀ | 30 nM | [2] |
| Diphenolase Activity IC₅₀ | 500 nM | [2] |
| Melanin Content Reduction IC₅₀ (B16 melanoma cells) | 12.95 µM | [2] |
Kinetic Analysis of Tyrosinase Inhibition
Kinetic studies have revealed that this compound acts as a competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[2] It exhibits a simple reversible slow-binding inhibition against monophenolase.[2]
| Kinetic Parameter | Value | Reference |
| Kᵢ(app) | 1.48 nM | [2] |
| k₃ | 0.0033 nM⁻¹ min⁻¹ | [2] |
| k₄ | 0.0049 min⁻¹ | [2] |
Experimental Protocols
Isolation of this compound from Campylotropis hirtella
The following is a generalized protocol based on literature descriptions for the isolation of this compound:
-
Extraction: The dried and powdered roots of Campylotropis hirtella are extracted with methanol (MeOH).
-
Solvent Partitioning: The resulting methanol extract is then partitioned successively with different solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.
-
Chromatographic Separation: The bioactive fraction (typically the EtOAc fraction) is subjected to a series of chromatographic techniques to isolate the target compound. This may include:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Tyrosinase Inhibition Assay
The following protocol outlines the key steps in assessing the tyrosinase inhibitory activity of this compound:
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-tyrosine (as the substrate for monophenolase activity) or L-DOPA (as the substrate for diphenolase activity) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Reaction:
-
The assay is typically performed in a 96-well microplate.
-
A mixture of the tyrosinase enzyme solution and the test compound (this compound at various concentrations) is pre-incubated.
-
The reaction is initiated by adding the substrate (L-tyrosine or L-DOPA).
-
-
Measurement of Activity: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) over time using a microplate reader.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC₅₀ value is then determined from the dose-response curve.
Visualizations
Logical Relationship of this compound's Bioactivity
Caption: this compound's inhibitory action on tyrosinase disrupts the melanin synthesis pathway.
Experimental Workflow for this compound Isolation and Bioactivity Screening
Caption: Workflow from plant material to the identification of this compound's bioactivity.
References
- 1. New flavonoids from Campylotropis hirtella with immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Biosynthesis of Neorauflavane: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neorauflavane, a prenylated isoflavonoid isolated from Campylotropis hirtella, has garnered significant interest for its potent biological activities. Understanding its biosynthesis is crucial for developing sustainable production methods and for the discovery of novel, structurally related compounds with therapeutic potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of isoflavonoid metabolism. While specific enzymatic data for the terminal steps in this compound synthesis are not yet available in the literature, this document outlines the core enzymatic reactions, precursor molecules, and key intermediates. Furthermore, it details generalized experimental protocols relevant to the elucidation of such pathways and presents the available information in a structured format to aid researchers in the field.
Introduction to this compound and Isoflavonoid Biosynthesis
This compound is a structurally complex isoflavonoid characterized by a dimethylpyran ring fused to the A-ring of the isoflavone core. Isoflavonoids are a class of plant secondary metabolites predominantly found in the legume family (Fabaceae), to which Campylotropis hirtella belongs. The biosynthesis of all isoflavonoids originates from the phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of phenolic compounds.
The key differentiating step in isoflavonoid biosynthesis is a 1,2-aryl migration reaction that shifts the position of the B-ring from C2 to C3 of the heterocyclic C-ring. This reaction is catalyzed by the enzyme isoflavone synthase. Subsequent modifications, such as prenylation, methylation, and cyclization, lead to the vast structural diversity observed in this class of compounds. Some studies on isoflavonoids from Campylotropis hirtella suggest the possibility of an unusual biosynthetic route, which may exist in parallel with the well-established phenylpropanoid pathway[1].
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Isoflavone Core: This stage follows the general isoflavonoid pathway.
-
Prenylation of the Isoflavone Intermediate: A key step leading to the structural complexity of this compound.
-
Cyclization to Form the Dimethylpyran Ring: The final modification to yield the characteristic pyran ring.
Stage 1: Formation of the Isoflavone Core
This initial stage involves a series of well-characterized enzymatic reactions:
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) .
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) .
-
Activation to 4-Coumaroyl-CoA: The resulting p-coumaric acid is activated to its CoA thioester by 4-Coumarate:CoA Ligase (4CL) .
-
Chalcone Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. In legumes, Chalcone Reductase (CHR) often acts in concert with CHS to produce isoliquiritigenin.
-
Isomerization to a Flavanone: Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone, such as naringenin or liquiritigenin.
-
Aryl Migration to an Isoflavone: This is the committed step in isoflavonoid biosynthesis. Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, catalyzes the 1,2-aryl migration of the B-ring to form a 2-hydroxyisoflavanone intermediate. This is subsequently dehydrated by 2-Hydroxyisoflavanone Dehydratase (HID) to yield the core isoflavone structure. The specific isoflavone precursor for this compound is likely a derivative of daidzein or genistein.
Stage 2: Prenylation of the Isoflavone Intermediate
Following the formation of the isoflavone core, a prenyl group is added. This reaction is catalyzed by a prenyltransferase .
-
Prenyl Donor: The prenyl group is supplied by dimethylallyl pyrophosphate (DMAPP), which is synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
-
Enzyme: An isoflavonoid-specific prenyltransferase catalyzes the attachment of the dimethylallyl group to the isoflavone skeleton. The exact prenyltransferase involved in this compound biosynthesis in Campylotropis hirtella has not yet been characterized.
Stage 3: Cyclization to Form the Dimethylpyran Ring
The final step in the proposed pathway is the cyclization of the prenyl group to form the dimethylpyran ring.
-
Mechanism: This cyclization is often catalyzed by a cyclase , which may be a cytochrome P450 monooxygenase or another class of enzyme. The reaction likely proceeds through an epoxide intermediate, followed by ring closure. A cell-free system from Botrytis cinerea has been shown to metabolize prenylated isoflavones into dihydropyrano-isoflavones via an epoxy intermediate, a reaction dependent on NADPH and O2[2].
Quantitative Data
Currently, there is a lack of specific quantitative data in the published literature regarding the biosynthesis of this compound. This includes enzyme kinetic parameters (Km, kcat), precursor concentrations, and product yields for the specific enzymes in Campylotropis hirtella. The following table presents generalized data for key enzyme classes involved in isoflavonoid biosynthesis from various plant sources to provide a comparative context.
| Enzyme Class | Substrate(s) | Product(s) | Km (µM) | Source Organism (Example) | Reference |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic acid | 25 - 1500 | Petroselinum crispum | N/A |
| Cinnamate 4-Hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | 2 - 20 | Helianthus tuberosus | N/A |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid, ATP, CoA | 4-Coumaroyl-CoA | 10 - 200 | Glycine max | N/A |
| Chalcone Synthase (CHS) | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | 1 - 5 (for 4-Coumaroyl-CoA) | Petroselinum crispum | N/A |
| Chalcone Isomerase (CHI) | Naringenin chalcone | Naringenin | 5 - 50 | Phaseolus vulgaris | N/A |
| Isoflavone Synthase (IFS) | Liquiritigenin, Naringenin | 2-Hydroxydihydrodaidzein, 2-Hydroxygenistein | 5 - 20 | Glycine max | N/A |
| Prenyltransferase | Isoflavone, DMAPP | Prenylated isoflavone | 10 - 100 | Sophora flavescens | N/A |
Note: The provided Km values are approximate ranges from various studies and may not be representative of the specific enzymes in Campylotropis hirtella.
Experimental Protocols
The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Enzyme Assays
Enzyme assays are fundamental for characterizing the activity and kinetics of biosynthetic enzymes.
4.1.1. General Protocol for a Prenyltransferase Assay
-
Enzyme Source: Microsomal fractions or purified recombinant protein from E. coli or yeast expressing the candidate prenyltransferase gene.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Isoflavonoid substrate (e.g., daidzein or genistein, typically 10-100 µM)
-
Prenyl donor (DMAPP, typically 50-200 µM)
-
Divalent cation (e.g., 5 mM MgCl2)
-
Enzyme preparation
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid (e.g., formic acid).
-
Product Analysis:
-
Extract the products with an organic solvent.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated isoflavone.
-
Gene Identification and Cloning
Identifying the genes encoding the biosynthetic enzymes is a critical step.
-
Transcriptome Analysis: Sequence the transcriptome (RNA-Seq) of Campylotropis hirtella tissues where this compound is abundant (e.g., roots).
-
Candidate Gene Identification: Search the transcriptome data for sequences homologous to known isoflavonoid biosynthetic genes, particularly prenyltransferases and cytochrome P450s (potential cyclases).
-
Gene Cloning:
-
Design primers based on the candidate gene sequences.
-
Amplify the full-length cDNA using reverse transcription-polymerase chain reaction (RT-PCR).
-
Clone the amplified gene into an appropriate expression vector (e.g., for E. coli or yeast).
-
In Vivo Functional Characterization
Heterologous expression systems can be used to confirm the function of a candidate gene.
-
Transformation: Introduce the expression vector containing the candidate gene into a suitable host organism that produces the precursor molecule but not the final product (e.g., yeast, Nicotiana benthamiana).
-
Substrate Feeding: If the host does not produce the precursor, it can be supplied exogenously.
-
Metabolite Analysis: Extract metabolites from the transformed host and analyze by HPLC or LC-MS to detect the formation of the expected product.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Experimental Workflow for Gene Identification and Functional Characterization
Caption: Workflow for identifying and characterizing this compound biosynthetic genes.
Conclusion and Future Directions
The proposed biosynthetic pathway of this compound is based on the well-established principles of isoflavonoid metabolism in legumes. While the initial steps leading to the isoflavone core are well understood, the specific enzymes responsible for the prenylation and subsequent cyclization in Campylotropis hirtella remain to be elucidated. The potential for a novel biosynthetic route in this plant, as suggested by some studies, warrants further investigation.
Future research should focus on:
-
Isolation and characterization of the specific prenyltransferase(s) and cyclase(s) from Campylotropis hirtella.
-
Determination of the kinetic properties of these enzymes to understand the efficiency of the pathway.
-
Elucidation of the regulatory mechanisms that control the expression of the biosynthetic genes.
A complete understanding of the this compound biosynthetic pathway will not only provide valuable insights into plant secondary metabolism but also pave the way for the metabolic engineering of this potent bioactive compound in microbial or plant-based systems, offering a sustainable source for drug development and other applications.
References
Neorauflavane's Mechanism of Tyrosinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which neorauflavane, a naturally occurring isoflavonoid, inhibits tyrosinase activity. Sourced from Campylotropis hirtella, this compound has emerged as a highly potent inhibitor of melanin biosynthesis, making it a compound of significant interest for applications in dermatology and pharmacology.[1][2][3][4] This document collates the available quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and related biochemical pathways.
Core Mechanism of Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the pathway responsible for melanin pigment production.[5][6] It catalyzes two sequential reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[7]
This compound exerts its potent inhibitory effect through a direct interaction with tyrosinase. Kinetic studies have conclusively demonstrated that it acts as a competitive inhibitor for both the monophenolase and diphenolase functions of the enzyme.[2][3][4] This indicates that this compound binds to the active site of the enzyme, thereby preventing the substrate (L-tyrosine or L-DOPA) from binding and being catalyzed.
Furthermore, its interaction with the monophenolase active site is characterized by a simple, reversible, slow-binding inhibition mechanism.[2][3] This suggests a two-step process where an initial enzyme-inhibitor complex (EI) is formed rapidly, which then slowly isomerizes to a more stable, tightly bound complex (EI*). This slow-binding behavior contributes to its high potency. Molecular docking studies have identified key structural motifs of this compound responsible for this high-affinity binding: the resorcinol group of its B-ring and a methoxy group on its A-ring play crucial roles in anchoring the molecule within the enzyme's active site.[2][3]
Quantitative Inhibition Data
This compound's potency has been quantified through extensive enzymatic assays. It demonstrates significantly lower IC50 values compared to kojic acid, a well-known tyrosinase inhibitor. The compound is particularly effective against the monophenolase activity of tyrosinase, showing an IC50 value in the nanomolar range.
Table 1: Tyrosinase Inhibitory Activity of this compound
| Parameter | Value | Reference Compound (Kojic Acid) | Source |
|---|---|---|---|
| Monophenolase IC50 | 30 nM | ~12-13.2 µM | [1][2][4] |
| Diphenolase IC50 | 500 nM | Not specified | [1][2][4] |
| Relative Potency | ~400x more active than kojic acid (monophenolase) | - |[2][4] |
The kinetic parameters of the slow-binding inhibition against monophenolase activity further detail the interaction between this compound and tyrosinase.
Table 2: Kinetic Parameters for Monophenolase Inhibition
| Parameter | Description | Value | Source |
|---|---|---|---|
| Ki(app) | Apparent inhibition constant | 1.48 nM | [2][4] |
| k3 | Second-order rate constant for the formation of EI | 0.0033 nM⁻¹ min⁻¹ | [2][4] |
| k4 | First-order rate constant for the dissociation of EI* | 0.0049 min⁻¹ |[2][4] |
Cellular Effects and Broader Pathway
The ultimate function of tyrosinase is to produce melanin. This compound's potent enzymatic inhibition translates to effective suppression of melanin synthesis in cellular models. In B16 melanoma cells, this compound was shown to efficiently reduce melanin content with an IC50 of 12.95 μM.[2][3][4] This demonstrates its potential to permeate cell membranes and act on intracellular tyrosinase.
Experimental Protocols
The characterization of this compound's inhibitory activity relies on standardized biochemical assays. Below are representative protocols for in vitro tyrosinase inhibition and kinetic analysis based on established methodologies.[8][9][10][11]
In Vitro Tyrosinase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (test compound)
-
Kojic Acid (positive control)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Solutions:
-
Dissolve mushroom tyrosinase in phosphate buffer to a working concentration (e.g., 100-500 U/mL).
-
Dissolve L-DOPA in phosphate buffer to a working concentration (e.g., 2.5 mM).
-
Prepare stock solutions of this compound and kojic acid in DMSO. Create a series of dilutions in phosphate buffer to achieve the final desired concentrations.
-
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Test Wells: 40 µL of this compound solution + 50 µL of phosphate buffer.
-
Control Wells (No Inhibitor): 40 µL of buffer/DMSO vehicle + 50 µL of phosphate buffer.
-
Positive Control Wells: 40 µL of kojic acid solution + 50 µL of phosphate buffer.
-
-
Enzyme Addition: Add 20 µL of the tyrosinase enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.
-
Initiate Reaction: Add 40 µL of the L-DOPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 475-490 nm in kinetic mode for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Kinetic Analysis Protocol
To determine the type of inhibition (e.g., competitive) and kinetic constants, the assay is performed with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Perform the tyrosinase inhibition assay as described above.
-
Use a matrix of concentrations, including several fixed concentrations of this compound and, for each, a range of L-DOPA concentrations.
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor.
-
Analyze the data using Lineweaver-Burk and Dixon plots.
-
Lineweaver-Burk Plot (1/V₀ vs. 1/[S]): A series of lines intersecting on the y-axis is indicative of competitive inhibition.
-
Dixon Plot (1/V₀ vs. [I]): Used to determine the inhibition constant (Ki).
-
Conclusion
This compound is a highly potent, competitive, and slow-binding inhibitor of tyrosinase. Its nanomolar efficacy in enzymatic assays and demonstrated activity in cellular models underscore its potential as a lead compound for developing novel skin-lightening agents or treatments for hyperpigmentation disorders. The detailed understanding of its mechanism, supported by robust quantitative and kinetic data, provides a solid foundation for further preclinical and clinical development. The crucial roles of its resorcinol and methoxy moieties, as suggested by docking studies, offer valuable insights for future structure-activity relationship (SAR) studies and the design of next-generation tyrosinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. researchgate.net [researchgate.net]
- 5. Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03196A [pubs.rsc.org]
- 6. A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
The Biological Activity of Neorauflavane on Melanin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Neorauflavane, a potent natural isoflavone, on melanin production. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed molecular mechanisms of action, offering a valuable resource for researchers in dermatology, cosmetology, and pharmacology.
Quantitative Data Summary
This compound, isolated from Campylotropis hirtella, has demonstrated significant inhibitory effects on melanin synthesis.[1][2][3] Its primary mechanism is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][4] The following tables summarize the key quantitative findings from in vitro studies.
| Parameter | This compound | Kojic Acid (Reference) | Source |
| IC | 30 nM | ~12 µM (400-fold less active) | [1][4] |
| IC | 500 nM | Not Reported | [1][2] |
| Inhibition Kinetics (Monophenolase) | Ki(app) = 1.48 nMk | Not Reported | [1][3] |
| Inhibition Type | Competitive, Simple Reversible Slow-Binding | Not Applicable | [1][3] |
| IC | 12.95 µM | Not Reported | [1][3] |
Table 1: Tyrosinase Inhibition and Melanin Content Reduction by this compound. This table provides a comparative summary of the inhibitory potency of this compound against tyrosinase activity and melanin production.
Experimental Protocols
This section details the standard methodologies employed to evaluate the biological activity of this compound on melanin production.
Cell Culture
B16F10 mouse melanoma cells are a widely used model for studying melanogenesis.[5] The cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
-
Cell Seeding: Plate B16F10 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Melanin Content Assay
This assay quantifies the intracellular melanin content in B16F10 cells following treatment with this compound.
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 2 × 10⁵ cells/well and treat with this compound for 72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Absorbance Measurement: Measure the absorbance of the lysate at 405 nm. The melanin content is calculated by normalizing the absorbance to the total protein content of the cells, which can be determined using a BCA protein assay kit.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity in B16F10 cells.
-
Cell Seeding and Treatment: Seed and treat B16F10 cells as described for the melanin content assay.
-
Cell Lysis: Wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.
-
Enzyme Reaction: Incubate the cell lysate with L-DOPA (2 mg/mL) at 37°C for 1 hour.
-
Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm. The tyrosinase activity is normalized to the total protein content.
Molecular Mechanism of Action and Signaling Pathways
This compound's primary mode of action is the competitive inhibition of tyrosinase, directly targeting the enzyme responsible for the initial and rate-limiting steps of melanin synthesis.[1][3] While direct studies on this compound's influence on upstream signaling pathways are limited, research on structurally similar isoflavones, such as Neobavaisoflavone, suggests a broader mechanism involving the modulation of key signaling cascades that regulate melanogenesis.[6]
Proposed Inhibition of the cAMP/PKA/CREB/MITF Signaling Pathway
The cAMP pathway is a central regulator of melanogenesis.[7][8] It is hypothesized that this compound may interfere with this pathway, leading to a downstream reduction in melanin production.
Figure 1. Proposed Inhibition of the cAMP/PKA/CREB/MITF Pathway by this compound.
Potential Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, also plays a crucial role in regulating melanogenesis. Studies on similar flavonoids suggest that this compound might also exert its effects by modulating this pathway, potentially through the phosphorylation of ERK, which can lead to the degradation of MITF.[6]
Figure 2. Potential Modulation of the MAPK/ERK Pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-melanogenic effects of this compound.
Figure 3. Experimental Workflow for Assessing this compound's Anti-Melanogenic Activity.
Conclusion
This compound is a highly potent inhibitor of tyrosinase and melanin production in vitro. Its primary mechanism of action is the competitive inhibition of tyrosinase. While further research is needed to fully elucidate its effects on intracellular signaling, evidence from structurally related compounds suggests that this compound may also modulate the cAMP/PKA/CREB/MITF and MAPK pathways. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel skin-lightening agents and treatments for hyperpigmentation disorders. Future studies should focus on confirming its effects on the proposed signaling pathways in human melanocytes and in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Expression of Microphthalmia-associated Transcription Factor (MITF), Which Is Critical for Melanoma Progression, Is Inhibited by Both Transcription Factor GLI2 and Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducibly decreased MITF levels do not affect proliferation and phenotype switching but reduce differentiation of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the ERK Signaling Pathway in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Neorauflavane: A Technical Guide on its Potential Anti-Melanoma Effects in B16 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neorauflavane, a naturally occurring isoflavonoid, has demonstrated potent inhibitory effects on tyrosinase, a key enzyme in melanin synthesis. While its depigmenting properties are established, its potential as an anti-melanoma therapeutic agent remains largely unexplored. This technical guide provides a comprehensive framework for investigating the effects of this compound on B16 melanoma cells. It outlines detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle progression. Furthermore, this document elucidates key signaling pathways, namely PI3K/Akt and MAPK/ERK, that are frequently dysregulated in melanoma and presents a strategy for investigating their modulation by this compound. This guide is intended to serve as a foundational resource for researchers seeking to evaluate the anti-cancer efficacy of this compound and delinate its mechanism of action in B16 melanoma cells.
Introduction to this compound
This compound is a prenylated isoflavonoid that has been isolated from plants such as Campylotropis hirtella. Its primary known biological activity is the potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. This activity has led to its investigation for applications in cosmetics and treatments for hyperpigmentation disorders. However, many natural flavonoids possess pleiotropic effects, including anti-proliferative and pro-apoptotic activities in cancer cells. Given the established role of aberrant signaling pathways in melanoma, investigating the impact of this compound on the viability and signaling cascades of B16 melanoma cells is a logical and promising avenue for anti-cancer drug discovery.
Quantitative Data on this compound's Known Effects
To date, the primary quantitative data available for this compound's effect on B16 melanoma cells is related to its inhibition of melanogenesis.
| Parameter | Cell Line | Value | Reference |
| Melanin Content IC50 | B16 Melanoma | 12.95 µM | [1] |
Note: This IC50 value reflects the concentration required to inhibit melanin production by 50% and should not be mistaken for a cytotoxic IC50 value. Further studies are required to determine the anti-proliferative effects of this compound.
Proposed Experimental Protocols
To thoroughly investigate the anti-melanoma effects of this compound, a series of standardized in vitro assays are required. The following protocols are adapted from established methodologies for B16 melanoma cell research.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of B16 melanoma cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed B16 melanoma cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed B16 melanoma cells in 6-well plates and treat with this compound at its determined IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Treat B16 melanoma cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in key signaling pathways.
Methodology:
-
Protein Extraction: Treat B16 cells with this compound as described for the other assays. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualization of Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for investigation and the experimental workflows.
Caption: Workflow for assessing this compound's effects on B16 cell viability and apoptosis.
Caption: Workflow for analyzing cell cycle distribution and protein expression changes.
Caption: Proposed investigation of this compound's effect on the PI3K/Akt survival pathway.
Caption: Proposed investigation of this compound's impact on the MAPK/ERK proliferation pathway.
Concluding Remarks and Future Directions
The existing data on this compound's potent tyrosinase inhibition in B16 melanoma cells provides a strong rationale for a more in-depth investigation into its potential anti-cancer properties. The experimental framework outlined in this technical guide offers a systematic approach to characterizing the effects of this compound on cell viability, apoptosis, and cell cycle progression. Elucidating its impact on critical signaling pathways such as PI3K/Akt and MAPK/ERK will be crucial in understanding its mechanism of action and evaluating its therapeutic potential for melanoma. Future in vivo studies using B16 melanoma xenograft models will be essential to validate the in vitro findings and assess the systemic efficacy and safety of this compound.
References
Neorauflavane: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neorauflavane, a naturally occurring flavane derivative, has emerged as a compound of significant interest due to its exceptionally potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, with a primary focus on its well-documented role in dermatology and potential in neuroprotection. The guide details its mechanism of action, summarizes quantitative data, provides experimental protocols for its evaluation, and explores potential, yet currently uninvestigated, therapeutic avenues in cancer, inflammation, and microbial infections based on the known activities of structurally related flavonoids. This document aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.
Introduction
This compound is a phenolic compound isolated from Campylotropis hirtella[1]. Structurally, it is a flavane, a class of flavonoids characterized by a C6-C3-C6 backbone. Its primary and most studied biological activity is the potent inhibition of tyrosinase, an enzyme that catalyzes the rate-limiting steps in the production of melanin[1]. This has positioned this compound as a promising candidate for the development of novel treatments for hyperpigmentation disorders and has also sparked interest in its potential role in managing neurodegenerative diseases associated with aberrant tyrosinase activity, such as Parkinson's disease[1].
This guide will delve into the technical details of this compound's bioactivity, present the available quantitative data, and provide detailed methodologies for its investigation. Furthermore, it will explore hypothetical therapeutic applications based on the broader activities of the flavonoid family.
Core Therapeutic Application: Tyrosinase Inhibition
The most well-documented therapeutic application of this compound lies in its potent and specific inhibition of tyrosinase.
Mechanism of Action
This compound acts as a competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase[1]. Kinetic studies have revealed that it exhibits a simple reversible slow-binding inhibition against the monophenolase activity of the enzyme[1]. Molecular docking studies suggest that the resorcinol motif of the B-ring and the methoxy group in the A-ring of this compound play a crucial role in its binding to the active site of tyrosinase[1].
Quantitative Data
The inhibitory potency of this compound against mushroom tyrosinase is significantly higher than that of the commonly used skin-lightening agent, kojic acid.
| Parameter | Value | Reference |
| Tyrosinase Monophenolase IC50 | 30 nM | [1] |
| Tyrosinase Diphenolase IC50 | 500 nM | [1] |
| Melanin Content Reduction in B16 Melanoma Cells IC50 | 12.95 µM | [1] |
| Inhibition Kinetics (Monophenolase) | Ki(app) = 1.48 nM | [1] |
| k3 = 0.0033 nM⁻¹ min⁻¹ | [1] | |
| k4 = 0.0049 min⁻¹ | [1] |
Signaling Pathway
The primary signaling pathway affected by this compound, based on current knowledge, is the melanogenesis pathway through direct inhibition of tyrosinase.
Figure 1: Inhibition of the melanogenesis pathway by this compound.
Potential Therapeutic Applications: An Exploratory Outlook
While direct experimental evidence for this compound in the following areas is limited, the known biological activities of flavonoids provide a strong rationale for investigating its potential in cancer, inflammation, and microbial infections.
Anticancer Potential
Flavonoids are known to possess anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression[2][3].
Figure 2: Workflow for evaluating the anticancer potential of this compound.
Anti-inflammatory Properties
Flavonoids are well-recognized for their anti-inflammatory effects, which are often mediated through the inhibition of pro-inflammatory enzymes and modulation of signaling pathways like NF-κB and MAPK[4][5][6].
Figure 3: Hypothesized anti-inflammatory mechanism of this compound.
Antimicrobial Activity
Many flavonoids exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi[1][7][8]. The mechanisms of action are diverse and can include inhibition of microbial enzymes, disruption of cell membranes, and interference with biofilm formation[7].
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from standard methods for assessing tyrosinase inhibitory activity.
-
Reagents and Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (or test compound)
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions of this compound, kojic acid, and L-DOPA in an appropriate solvent (e.g., DMSO, then dilute in buffer).
-
In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.
-
Add 140 µL of L-DOPA solution (final concentration, e.g., 2.5 mM).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 40 µL of mushroom tyrosinase solution (final concentration, e.g., 20 units/mL).
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
-
Melanin Content Assay in B16F10 Melanoma Cells
This protocol is a standard method to quantify melanin production in cultured cells.
-
Cell Culture and Treatment:
-
Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanin production.
-
-
Melanin Extraction and Quantification:
-
After treatment, wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet by adding 1 N NaOH.
-
Incubate the lysate at a high temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Synthesis
Currently, there is no detailed, publicly available protocol for the total chemical synthesis of this compound. The compound is primarily obtained through isolation from its natural source, Campylotropis hirtella. The development of a synthetic route would be a significant advancement for the further investigation and potential commercialization of this compound.
Conclusion and Future Directions
This compound is a highly promising natural compound with exceptionally potent tyrosinase inhibitory activity. Its demonstrated ability to reduce melanin production in vitro makes it a strong candidate for development as a topical agent for treating hyperpigmentation disorders. Furthermore, its potential to modulate tyrosinase activity in the brain warrants investigation into its neuroprotective effects, particularly in the context of Parkinson's disease.
Future research should focus on several key areas:
-
Elucidation of Broader Bioactivities: Comprehensive screening of this compound for anticancer, anti-inflammatory, and antimicrobial activities is essential to uncover its full therapeutic potential.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound for its intended applications.
-
Development of a Synthetic Route: A scalable and efficient chemical synthesis of this compound is crucial for its widespread research and potential clinical development.
-
Mechanism of Action in Other Pathways: Should this compound exhibit other bioactivities, detailed mechanistic studies will be required to identify its molecular targets and affected signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. mrs-j.org [mrs-j.org]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of the hyaluronidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Neorauflavane: A Technical Guide for Skin Hyperpigmentation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Skin hyperpigmentation, a common dermatological concern, arises from the overproduction and uneven distribution of melanin. The quest for effective and safe depigmenting agents is a significant focus in dermatological research and cosmetic science. Neorauflavane, a naturally occurring isoflavonoid, has emerged as a highly potent tyrosinase inhibitor, demonstrating significant potential for the management of skin hyperpigmentation. This technical guide provides a comprehensive overview of the current research on this compound, detailing its mechanism of action, quantitative efficacy, and relevant experimental protocols. It is intended to serve as a foundational resource for researchers and drug development professionals investigating this compound as a novel agent for skin lightening and the treatment of hyperpigmentation disorders.
Core Concepts and Mechanism of Action
This compound, isolated from Campylotropis hirtella, exerts its depigmenting effect primarily through the potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2][3][4][5] Tyrosinase catalyzes the initial steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1][2][5] By inhibiting both of these functions, this compound effectively reduces the overall production of melanin.
Kinetic studies have revealed that this compound acts as a competitive and reversible inhibitor of tyrosinase.[1][2][3] It exhibits a simple reversible slow-binding inhibition against the monophenolase activity of the enzyme.[1][2] Molecular docking studies suggest that the resorcinol motif of the B-ring and the methoxy group in the A-ring of the this compound molecule play a crucial role in its binding to the active site of tyrosinase.[1][3]
The primary signaling pathway in melanogenesis involves the activation of the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression, including the gene for tyrosinase.[6][7][8][9] The activation of MITF is largely regulated by the cyclic AMP (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway.[7][8][10][11] While the direct effect of this compound on this pathway has not been explicitly detailed in the available literature, its profound inhibitory effect on tyrosinase activity and subsequent melanin reduction in cellular models strongly suggest an impact on the downstream effectors of this pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in skin hyperpigmentation research.
Table 1: In Vitro Tyrosinase Inhibition by this compound
| Parameter | Value | Reference Compound (Kojic Acid) | Source |
| Monophenolase Activity IC50 | 30 nM | 13.2 µM | [1][2][3][4][12] |
| Diphenolase Activity IC50 | 500 nM | Not Reported | [1][2][3][4][12] |
Table 2: Kinetic Parameters of this compound against Tyrosinase Monophenolase Activity
| Parameter | Value | Unit | Source |
| Ki(app) | 1.48 | nM | [1][2][3][4][5] |
| k3 | 0.0033 | nM-1 min-1 | [1][2][3][4][5] |
| k4 | 0.0049 | min-1 | [1][2][3][4][5] |
Table 3: Cellular Efficacy of this compound in B16 Melanoma Cells
| Parameter | Value | Source |
| Melanin Content Reduction IC50 | 12.95 µM | [1][2][3][4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this compound research. While specific protocols for this compound from the primary literature are not exhaustively detailed, the following represent standard and widely accepted methods for these assays.
Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)
This assay is based on the ability of tyrosinase to oxidize L-DOPA to form dopachrome, a colored product with an absorbance maximum at approximately 475 nm. The inhibition of this reaction by a test compound is quantified by a reduction in the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (10 mM in phosphate buffer, prepared fresh)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kojic Acid (positive control) stock solution (e.g., 2 mM in DMSO or phosphate buffer)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Working Solutions: Create serial dilutions of the this compound and Kojic Acid stock solutions in phosphate buffer to achieve the desired final assay concentrations. A vehicle control with the same final DMSO concentration should also be prepared.
-
Assay Plate Setup: In a 96-well plate, add the following to the respective wells:
-
Test Wells: 20 µL of this compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells: 20 µL of this compound dilution + 140 µL of phosphate buffer (no enzyme).
-
Control (Enzyme) Wells: 20 µL of vehicle + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Reaction Initiation: Add 40 µL of the 10 mM L-DOPA solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Absorbance Measurement: Immediately measure the absorbance of each well at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes) to determine the reaction rate.
-
Calculation: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (RateControl - RateControl Blank) - (RateTest - RateTest Blank) ] / (RateControl - RateControl Blank) x 100
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the amount of melanin produced by B16F10 melanoma cells after treatment with a test compound.
Materials:
-
B16F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 1 M NaOH with 10% DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 24-well or 96-well plate at an appropriate density (e.g., 1 x 104 cells/well for a 96-well plate) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
Cell Lysis: After the treatment period, wash the cells with PBS and then lyse them by adding the lysis buffer to each well.
-
Melanin Solubilization: Incubate the plate at a higher temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
Absorbance Measurement: Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.
-
Normalization (Optional but Recommended): To account for differences in cell number due to cytotoxicity or proliferation effects, perform a parallel cell viability assay (e.g., MTT or PrestoBlue™ assay) or a protein quantification assay (e.g., BCA assay) on a duplicate plate. Normalize the melanin content to the cell viability or total protein content.
-
Calculation: The percentage of melanin content is calculated relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway of Melanogenesis
The following diagram illustrates the core signaling pathway involved in melanogenesis, which is the target for many depigmenting agents, including likely indirect modulation by this compound.
Experimental Workflow for Evaluating this compound
The diagram below outlines a typical experimental workflow for the initial in vitro evaluation of a potential skin depigmenting agent like this compound.
Future Directions and Unaddressed Research Areas
The existing research provides a strong foundation for the potential of this compound in skin hyperpigmentation. However, several key areas require further investigation to fully elucidate its therapeutic and commercial potential:
-
In Vivo Efficacy: Studies on animal models of hyperpigmentation are necessary to confirm the in vitro findings and to evaluate the efficacy of topical this compound formulations.
-
Human Clinical Trials: Randomized, double-blind, placebo-controlled clinical trials are the gold standard to determine the safety and efficacy of this compound in human subjects with various types of hyperpigmentation, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.
-
Mechanism of Action on Signaling Pathways: Research is needed to directly investigate the effect of this compound on the cAMP/PKA/CREB/MITF signaling cascade to understand if its mechanism extends beyond direct tyrosinase inhibition.
-
Antioxidant and Anti-inflammatory Properties: Given that inflammation and oxidative stress can contribute to hyperpigmentation, evaluating the antioxidant and anti-inflammatory potential of this compound would provide a more complete picture of its dermatological benefits.
-
Safety and Toxicology: Comprehensive toxicological studies, including skin irritation, sensitization, and phototoxicity assays, are essential to establish a robust safety profile for topical application.
-
Formulation and Stability: Research into stable and effective topical formulations of this compound is crucial for its development as a cosmetic or pharmaceutical product. This includes studies on its solubility, permeability, and long-term stability in various vehicles.
Conclusion
This compound stands out as a remarkably potent tyrosinase inhibitor with demonstrated efficacy in reducing melanin content in a cellular model of melanogenesis. Its well-defined in vitro inhibitory mechanism makes it a compelling candidate for further research and development in the field of skin hyperpigmentation. The data and protocols presented in this guide are intended to facilitate and inspire future investigations into this promising natural compound, with the ultimate goal of translating these findings into novel and effective treatments for hyperpigmentary disorders.
References
- 1. In situ melanin assay for MSH using mouse B16 melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matilda.science [matilda.science]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-binding site of PKA as a molecular target of bisabolangelone against melanocyte-specific hyperpigmented disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of Microphthalmia-associated Transcription Factor (MITF), Which Is Critical for Melanoma Progression, Is Inhibited by Both Transcription Factor GLI2 and Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pterostilbene inhibits melanogenesis, melanocyte dendricity and melanosome transport through cAMP/PKA/CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Neorauflavane in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. The complex multifactorial nature of these disorders necessitates the exploration of novel therapeutic agents with diverse mechanisms of action. Neorauflavane, a flavonoid isolated from Campylotropis hirtella, has emerged as a compound of interest due to its potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neurodegenerative disease models, focusing on its established effects and potential therapeutic mechanisms.
This document summarizes the available quantitative data on this compound's bioactivity, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this compound. While direct research on this compound is currently concentrated on its potent tyrosinase inhibition, this guide also extrapolates its potential broader neuroprotective roles based on the well-documented activities of the isoflavonoid class of compounds. This information is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapies for neurodegenerative diseases.
Introduction to this compound
This compound is an isoflavonoid compound that has demonstrated significant biological activity. Isoflavonoids, a class of polyphenolic compounds found in various plants, are recognized for their antioxidant, anti-inflammatory, and neuroprotective properties[1][2][3]. The primary research focus on this compound to date has been its exceptionally potent inhibitory effect on tyrosinase, an enzyme implicated in Parkinson's disease pathology[4].
Quantitative Data on this compound's Bioactivity
The following table summarizes the key quantitative data reported for this compound in published studies. This data highlights its potent enzymatic inhibition and effects on melanin production.
| Parameter | Value | Cell/Enzyme System | Reference |
| Tyrosinase Monophenolase Activity (IC50) | 30 nM | Mushroom Tyrosinase | [4] |
| Tyrosinase Diphenolase Activity (IC50) | 500 nM | Mushroom Tyrosinase | [4] |
| Melanin Content Reduction (IC50) | 12.95 µM | B16 Melanoma Cells | |
| Tyrosinase Inhibition Kinetic Constant (Ki(app)) | 1.48 nM | Mushroom Tyrosinase (Monophenolase) | |
| Slow-Binding Inhibition Constant (k3) | 0.0033 nM⁻¹ min⁻¹ | Mushroom Tyrosinase (Monophenolase) | |
| Slow-Binding Inhibition Constant (k4) | 0.0049 min⁻¹ | Mushroom Tyrosinase (Monophenolase) |
Role in Parkinson's Disease Models
The primary established role for this compound in the context of neurodegenerative disease is its potent inhibition of tyrosinase[4].
Mechanism of Action: Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin. In the brain, neuromelanin is found in dopaminergic neurons of the substantia nigra, the progressive loss of which is a hallmark of Parkinson's disease. While the precise role of neuromelanin is debated, the process of its synthesis can produce reactive oxygen species and potentially toxic quinones. Overactivity of tyrosinase is hypothesized to contribute to the oxidative stress and neurodegeneration observed in Parkinson's disease.
This compound acts as a potent competitive inhibitor of tyrosinase, indicating that it binds to the active site of the enzyme and prevents the binding of its substrate, L-tyrosine[4]. This inhibition reduces the production of melanin and associated reactive species.
Experimental Evidence
Studies have demonstrated that this compound is significantly more potent than the commonly used tyrosinase inhibitor, kojic acid[4]. Its ability to reduce melanin content in B16 melanoma cells further supports its potential to modulate melanin synthesis in a cellular context.
Potential Roles in Other Neurodegenerative Diseases (Based on Isoflavonoid Class Effects)
While direct experimental evidence for this compound in Alzheimer's and Huntington's disease models is currently limited, the broader class of isoflavonoids has been extensively studied for its neuroprotective effects[1][2][3]. It is plausible that this compound shares these properties.
Alzheimer's Disease
Key pathological features of Alzheimer's disease include the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, as well as significant neuroinflammation. Isoflavonoids have been shown to exert neuroprotective effects in Alzheimer's models through several mechanisms:
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), isoflavonoids can mitigate the oxidative stress that contributes to neuronal damage in Alzheimer's disease.
-
Anti-inflammatory Effects: Isoflavonoids can modulate the activity of microglia, the resident immune cells of the brain, reducing the production of pro-inflammatory cytokines[5].
-
Modulation of Aβ Processing: Some flavonoids have been shown to influence the processing of amyloid precursor protein (APP), potentially reducing the production of toxic Aβ peptides.
Huntington's Disease
Huntington's disease is a genetic disorder characterized by the progressive breakdown of nerve cells in the brain. The underlying mechanisms involve mitochondrial dysfunction, excitotoxicity, and inflammation. The neuroprotective properties of isoflavonoids may offer therapeutic benefits by:
-
Supporting Mitochondrial Function: By reducing oxidative stress, isoflavonoids can help maintain mitochondrial integrity and function.
-
Reducing Excitotoxicity: Some flavonoids have been shown to modulate glutamate receptor activity, which can help prevent the excessive neuronal stimulation that leads to cell death.
-
Anti-inflammatory Action: As in other neurodegenerative diseases, the anti-inflammatory properties of isoflavonoids can help to quell the chronic neuroinflammation present in Huntington's disease.
Key Signaling Pathways
The neuroprotective effects of isoflavonoids are mediated through their interaction with several key intracellular signaling pathways. The following diagrams illustrate these potential pathways for this compound, based on the known actions of related compounds.
Caption: this compound's potential inhibition of the NF-κB pathway.
Caption: this compound's potential activation of the Nrf2 antioxidant pathway.
Caption: this compound's potential inhibition of the MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in neurodegenerative disease models.
Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine (substrate)
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid to respective wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) to each well.
-
Immediately measure the absorbance at 475 nm every minute for 30 minutes using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Melanin Content Assay in B16 Melanoma Cells
Objective: To quantify the effect of this compound on melanin production in a cellular model.
Materials:
-
B16 melanoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH)
-
1 M NaOH
-
96-well microplate reader
Procedure:
-
Seed B16 melanoma cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound in the presence of 100 nM α-MSH for 72 hours.
-
After incubation, wash the cells with PBS and lyse them with 200 µL of 1 M NaOH.
-
Incubate the plate at 60°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Quantify the protein content of each well using a BCA protein assay kit.
-
Normalize the melanin content to the total protein content and express the results as a percentage of the control (α-MSH treated cells without this compound).
Proposed Neuroprotection Assay in SH-SY5Y Cells (Alzheimer's Model)
Objective: To evaluate the potential protective effect of this compound against Aβ-induced toxicity in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
Amyloid-beta 1-42 (Aβ42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days with reduced serum medium.
-
Prepare oligomeric Aβ42 by incubating the peptide at 4°C for 24 hours.
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound for 2 hours.
-
Add oligomeric Aβ42 to the wells at a final concentration of 10 µM and incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the control (untreated cells).
Proposed Anti-inflammatory Assay in BV2 Microglial Cells
Objective: To assess the potential of this compound to inhibit the inflammatory response in microglial cells.
Materials:
-
BV2 murine microglial cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Seed BV2 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits.
-
Express the results as a percentage of the control (LPS-stimulated cells without this compound).
Conclusion and Future Directions
This compound is a potent natural compound with a well-established role as a tyrosinase inhibitor, making it a promising candidate for further investigation in the context of Parkinson's disease. Its strong inhibitory activity warrants in-depth studies in neuronal models of Parkinson's pathology to validate its neuroprotective potential.
Furthermore, based on the known biological activities of the broader isoflavonoid class, this compound likely possesses significant antioxidant and anti-inflammatory properties that could be beneficial in other neurodegenerative disorders such as Alzheimer's and Huntington's diseases. Future research should focus on:
-
In vitro validation: Testing the neuroprotective and anti-inflammatory effects of this compound in established cell line models of Alzheimer's (e.g., Aβ-treated SH-SY5Y cells) and Huntington's disease.
-
Mechanism of action studies: Elucidating the specific signaling pathways (e.g., NF-κB, Nrf2, MAPK) modulated by this compound in neuronal and microglial cells.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases to assess its bioavailability, brain penetration, and therapeutic potential.
The comprehensive data and protocols presented in this technical guide provide a solid foundation for advancing the research and development of this compound as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory reprogramming of microglia cells by metabolic modulators to counteract neurodegeneration; a new role for Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
Neorauflavane: A Potent Competitive Inhibitor of Tyrosinase for Melanogenesis Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hyperpigmentation disorders and the aesthetic demand for skin lightening agents have driven significant research into the identification of potent and safe tyrosinase inhibitors. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of neorauflavane, a novel isoflavonoid that has emerged as a highly potent, competitive inhibitor of tyrosinase. This document details its inhibitory activity, mechanism of action, and its effects on cellular melanogenesis. Included are structured data summaries, detailed experimental methodologies, and visual diagrams of the relevant biological pathways and experimental workflows to support further research and development.
Introduction
Melanin, the primary pigment responsible for skin, hair, and eye color, is synthesized in a complex process known as melanogenesis. While essential for protection against ultraviolet (UV) radiation, the overproduction or uneven distribution of melanin can lead to various dermatological conditions, including melasma, post-inflammatory hyperpigmentation, and solar lentigines. The key enzyme regulating this pathway is tyrosinase, a copper-containing monooxygenase.[1] Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[2] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin whitening agents and treatments for hyperpigmentation.
This compound, a flavonoid isolated from Campylotropis hirtella, has demonstrated exceptional inhibitory potency against tyrosinase, surpassing that of many commonly used agents.[2][3] This guide serves as a technical resource, consolidating the current knowledge on this compound's interaction with tyrosinase and its potential applications.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory efficacy of this compound against mushroom tyrosinase has been quantified through various enzymatic assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency.
Table 1: In Vitro Tyrosinase Inhibition by this compound
| Activity Assessed | Substrate | IC50 Value (nM) | Comparative Potency |
| Monophenolase | L-Tyrosine | 30 | 400-fold more active than kojic acid[2] |
| Diphenolase | L-DOPA | 500 | Significantly potent inhibition[2] |
Table 2: Kinetic Parameters of this compound against Monophenolase Activity
| Parameter | Value | Unit | Description |
| Inhibition Type | Competitive | - | Inhibitor binds to the active site of the free enzyme.[2] |
| Ki(app) | 1.48 | nM | Apparent inhibition constant, indicating high binding affinity.[2] |
| k3 | 0.0033 | nM⁻¹ min⁻¹ | Rate constant for the formation of the enzyme-inhibitor complex.[2] |
| k4 | 0.0049 | min⁻¹ | Rate constant for the dissociation of the enzyme-inhibitor complex.[2] |
| Inhibition Behavior | Simple reversible slow-binding | - | Time-dependent onset of inhibition.[2] |
Table 3: Cellular Activity of this compound
| Cell Line | Activity Assessed | IC50 Value (µM) |
| B16 Melanoma Cells | Melanin Content Reduction | 12.95[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effect primarily through direct, competitive inhibition of tyrosinase. Molecular docking studies have elucidated the binding mode of this compound within the active site of tyrosinase, revealing that the resorcinol motif of the B-ring and the methoxy group in the A-ring play crucial roles in binding to the enzyme.[3] This competitive inhibition means that this compound directly competes with the natural substrates, L-tyrosine and L-DOPA, for access to the enzyme's active site.
While this compound's primary mechanism is direct enzyme inhibition, it is important to understand the broader context of melanogenesis regulation. Several signaling pathways control the expression and activity of tyrosinase. The diagram below illustrates the major signaling cascades involved in melanogenesis, providing a framework for understanding where direct tyrosinase inhibitors like this compound intervene.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound.
Source and Isolation of this compound
This compound is a naturally occurring compound isolated from the plant Campylotropis hirtella. The general workflow for its extraction and isolation is as follows:
Mushroom Tyrosinase Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of this compound on mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (test inhibitor)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound and kojic acid in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Protocol:
-
In a 96-well plate, add a defined volume of phosphate buffer.
-
Add a specific volume of the test compound solution (this compound or kojic acid) at various concentrations.
-
Add the tyrosinase solution to each well and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-37°C).
-
Initiate the reaction by adding the substrate solution (L-tyrosine or L-DOPA).
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) at regular intervals for a set duration using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percentage of tyrosinase inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Enzyme Kinetics Study
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots.
Cellular Melanin Content Assay
This assay quantifies the effect of this compound on melanin production in a cellular context, typically using B16 melanoma cells.
Materials:
-
B16 melanoma cells
-
Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, antibiotics)
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis (optional)
-
Phosphate-buffered saline (PBS)
-
NaOH solution (e.g., 1N) with DMSO
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B16 melanoma cells in appropriate culture flasks or plates.
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and α-MSH if stimulating melanogenesis) for a specified period (e.g., 48-72 hours).
-
-
Melanin Measurement:
-
After treatment, wash the cells with PBS.
-
Lyse the cells and solubilize the melanin by adding the NaOH/DMSO solution and incubating at an elevated temperature (e.g., 60-80°C) for 1-2 hours.
-
Measure the absorbance of the solubilized melanin at a wavelength of around 405-490 nm using a microplate reader.
-
-
Data Normalization and Analysis:
-
To account for differences in cell number, a parallel plate can be used to perform a cell viability or protein assay (e.g., MTT or BCA assay).
-
Normalize the melanin content to the cell number or total protein content.
-
Calculate the percentage of melanin inhibition compared to the control (untreated or vehicle-treated cells) and determine the IC50 value.
-
Conclusion and Future Perspectives
This compound has been identified as a highly potent, competitive inhibitor of tyrosinase, with significantly greater in vitro activity than the widely used inhibitor, kojic acid.[2] Its ability to reduce melanin content in B16 melanoma cells further underscores its potential as a valuable compound for applications in dermatology and cosmetology.[2] The detailed kinetic and cellular data presented in this guide provide a solid foundation for researchers and drug development professionals.
Future research should focus on several key areas:
-
In vivo efficacy and safety: Studies in animal models and eventually human clinical trials are necessary to evaluate the in vivo performance and safety profile of this compound.
-
Formulation development: Optimizing the delivery of this compound into the skin is crucial for its practical application in topical formulations.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of even more potent and specific tyrosinase inhibitors with improved pharmacological properties.
-
Investigation of effects on upstream signaling pathways: While the primary mechanism is direct inhibition, further studies could explore any potential secondary effects on the signaling cascades that regulate tyrosinase expression.
References
- 1. researchgate.net [researchgate.net]
- 2. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
The Slow-Binding Kinetics of Neorauflavane with Tyrosinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the slow-binding kinetics of neorauflavane, a potent tyrosinase inhibitor. This compound, a naturally occurring flavanoid, has demonstrated significant inhibitory activity against both the monophenolase and diphenolase functions of tyrosinase, the key enzyme in melanin biosynthesis. Understanding the mechanism and kinetics of this inhibition is crucial for the development of novel therapeutic and cosmetic agents targeting hyperpigmentation disorders.
Quantitative Inhibition Data
This compound exhibits potent, time-dependent inhibition of tyrosinase. The following tables summarize the key quantitative parameters of this interaction, as determined from in vitro enzymatic assays.
Table 1: Inhibitory Potency of this compound against Tyrosinase
| Tyrosinase Activity | IC50 Value |
| Monophenolase | 30 nM[1][2] |
| Diphenolase | 500 nM[1][2] |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Table 2: Slow-Binding Kinetic Parameters of this compound against Tyrosinase Monophenolase Activity
| Parameter | Value | Description |
| Kiapp | 1.48 nM[1][2] | Apparent inhibition constant, reflecting the overall affinity of the inhibitor for the enzyme after the slow-binding step. |
| k3 (kon) | 0.0033 nM-1 min-1[1][2] | The second-order rate constant for the formation of the initial enzyme-inhibitor complex. |
| k4 (koff) | 0.0049 min-1[1][2] | The first-order rate constant for the dissociation of the final enzyme-inhibitor complex. |
Mechanism of Inhibition
This compound acts as a simple, reversible, slow-binding inhibitor of the monophenolase activity of tyrosinase.[1][2] This mechanism involves a two-step process. Initially, the inhibitor (I) binds to the enzyme (E) to form an initial, rapidly reversible complex (EI). This is followed by a slower conformational change or isomerization, leading to a more tightly bound enzyme-inhibitor complex (EI*). The slow onset of inhibition is characteristic of this mechanism, where the inhibitory effect increases over time.
Caption: Simple reversible slow-binding inhibition mechanism.
Experimental Protocols
While the precise experimental details for the kinetic analysis of this compound are proprietary to the original research, this section outlines a representative, detailed methodology for characterizing the slow-binding kinetics of a tyrosinase inhibitor.
1. Materials and Reagents:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
This compound (or test inhibitor)
-
Potassium phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Microplate reader capable of kinetic measurements (e.g., absorbance at 475-490 nm)
-
96-well microplates
2. Enzyme Inhibition Assay (IC50 Determination):
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add varying concentrations of the inhibitor to wells containing phosphate buffer.
-
Add a fixed concentration of mushroom tyrosinase solution to each well and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-30°C).
-
Initiate the enzymatic reaction by adding the substrate (L-tyrosine or L-DOPA).
-
Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over a set period (e.g., 10-20 minutes) in kinetic mode.
-
Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.
3. Slow-Binding Kinetics Analysis:
-
To investigate the time-dependent nature of the inhibition, pre-incubate the enzyme with the inhibitor for varying periods before adding the substrate.
-
In a series of experiments, mix the enzyme and inhibitor in a reaction cuvette or microplate well.
-
At different time points (e.g., 0, 5, 10, 20, 30 minutes), initiate the reaction by adding the substrate.
-
Record the reaction progress curves (absorbance vs. time). A decrease in the steady-state velocity with increasing pre-incubation time is indicative of slow-binding inhibition.
-
To determine the kinetic parameters (kon and koff), monitor the reaction progress in the presence of various concentrations of the inhibitor without pre-incubation.
-
Fit the resulting progress curves to the appropriate equation for slow-binding inhibition (Equation 1) to obtain the observed rate constant (kobs) for the onset of inhibition at each inhibitor concentration.
P = vst + (v0 - vs)(1 - e-kobst)/kobs + P0 (Equation 1)
Where:
-
P is the product concentration at time t
-
v₀ is the initial velocity
-
vₛ is the final steady-state velocity
-
kobs is the apparent first-order rate constant for the transition from v₀ to vₛ
-
P₀ is the initial product concentration
-
-
Plot the calculated kobs values against the inhibitor concentration [I]. For a simple reversible slow-binding mechanism, this plot will be linear and can be fitted to Equation 2 to determine k₃ and k₄.
kobs = k₄ + k₃[I] (Equation 2)
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a slow-binding tyrosinase inhibitor like this compound.
Caption: Experimental workflow for kinetic analysis.
Conclusion
This compound is a highly potent, slow-binding inhibitor of tyrosinase. Its mechanism of action involves an initial weak binding followed by a slow isomerization to a more stable, tightly bound complex. This detailed kinetic profile provides a strong foundation for the rational design and development of new-generation skin-lightening agents and therapeutics for pigmentation disorders. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers engaged in the discovery and characterization of novel tyrosinase inhibitors.
References
In-Depth Technical Guide: Neorauflavane's Inhibition of Monophenolase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of Neorauflavane on the monophenolase activity of tyrosinase. It includes quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.
Core Quantitative Data
This compound has demonstrated potent inhibitory activity against both the monophenolase and diphenolase functions of tyrosinase, the key enzyme in melanogenesis. Furthermore, its efficacy has been confirmed in cellular models, showcasing its potential as a depigmenting agent.
| Parameter | Value | Description |
| Monophenolase IC50 | 30 nM[1][2][3][4] | The half-maximal inhibitory concentration against the hydroxylation of L-tyrosine. |
| Diphenolase IC50 | 500 nM[1][2][3][4] | The half-maximal inhibitory concentration against the oxidation of L-DOPA. |
| Melanin Content IC50 | 12.95 µM[1][2] | The half-maximal inhibitory concentration for reducing melanin content in B16 melanoma cells.[1][2] |
| Inhibition Type | Competitive[1][2] | This compound competes with the substrate for binding to the active site of the enzyme.[1][2] |
| Monophenolase Kinetics | Simple reversible slow-binding inhibition[1][2] | Characterized by a time-dependent increase in inhibition. |
| Ki(app) | 1.48 nM[1][2] | The apparent inhibition constant for monophenolase activity.[1][2] |
| k3 | 0.0033 nM⁻¹ min⁻¹[1][2] | The second-order rate constant for the formation of the enzyme-inhibitor complex.[1][2] |
| k4 | 0.0049 min⁻¹[1][2] | The first-order rate constant for the dissociation of the enzyme-inhibitor complex.[1][2] |
Experimental Protocols
Tyrosinase Monophenolase Activity Inhibition Assay
This protocol outlines the methodology to determine the IC50 value of a test compound against the monophenolase activity of mushroom tyrosinase.
-
Reagent Preparation :
-
Phosphate Buffer : Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase : Prepare a stock solution of mushroom tyrosinase in the phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
L-Tyrosine Solution : Prepare a 2 mM solution of L-tyrosine in the phosphate buffer.
-
Test Compound (this compound) : Prepare a stock solution in DMSO and make serial dilutions to achieve a range of final concentrations in the assay.
-
-
Assay Procedure :
-
In a 96-well microplate, add 90 µL of phosphate buffer, 50 µL of the L-tyrosine solution, and 5 µL of the test compound dilution.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 20 units of mushroom tyrosinase to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to record the absorbance at 1-minute intervals for 10-12 minutes.
-
A control reaction is performed using 5 µL of DMSO instead of the test compound.
-
-
Data Analysis :
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Melanin Content Assay in B16F10 Melanoma Cells
This protocol describes the method to quantify the effect of a test compound on melanin production in a cellular environment.
-
Cell Culture and Treatment :
-
Seed B16F10 murine melanoma cells in a 60-mm dish at a density of 1 x 10⁵ cells and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the test compound (this compound).
-
Incubate the cells for an additional 72 hours.
-
-
Melanin Extraction :
-
After incubation, wash the cells with cold phosphate-buffered saline (PBS).
-
Harvest the cells and create cell pellets by centrifugation.
-
Dissolve the cell pellets in a solution of 1N NaOH containing 10% DMSO.
-
Incubate the mixture at 70°C for 1 hour to solubilize the melanin.
-
-
Quantification :
-
Measure the absorbance of the solubilized melanin at 405 nm using a spectrophotometer.
-
The melanin content is expressed as a percentage relative to the untreated control cells.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Melanogenesis Signaling Pathway and Inhibition
Caption: Inhibition of Melanogenesis by this compound.
References
- 1. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.2. Tyrosinase inhibition assay [bio-protocol.org]
- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Neorauflavane's Inhibition of Tyrosinase Diphenolase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory effects of Neorauflavane on the diphenolase activity of tyrosinase. The document details the quantitative inhibitory data, a comprehensive experimental protocol for assessing this inhibition, and a visual representation of the inhibitory mechanism.
Core Topic: IC50 Value of this compound for Diphenolase Activity
This compound, a natural compound isolated from Campylotropis hirtella, has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1][2][3] Specifically, it demonstrates significant inhibitory effects on the diphenolase activity of this enzyme.
Data Presentation
The inhibitory potency of this compound against tyrosinase is quantified by its half-maximal inhibitory concentration (IC50). For the diphenolase activity, the IC50 value has been determined to be 500 nM .[1][2][3] This indicates that this compound is a highly effective inhibitor of the oxidation of L-DOPA to dopaquinone, a critical step in the melanin production pathway. For comparative purposes, the IC50 value of this compound for the monophenolase activity of tyrosinase is 30 nM.[1][2][3]
| Compound | Enzyme Activity | IC50 Value |
| This compound | Diphenolase | 500 nM |
| This compound | Monophenolase | 30 nM |
Experimental Protocols
The determination of the IC50 value of this compound for diphenolase activity is typically performed using a spectrophotometric tyrosinase inhibition assay. The following is a detailed methodology based on established protocols.[4][5][6][7][8]
Materials and Reagents
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (50-100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475 nm
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will typically be around 20-30 U/mL.[8]
-
Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2-10 mM).[4][6]
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound at various concentrations to determine the IC50 value.
-
Prepare a positive control inhibitor, such as kojic acid, in a similar manner.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
A specific volume of phosphate buffer.
-
A small volume (e.g., 5-20 µL) of the this compound solution at different concentrations. For the control wells, add DMSO without the inhibitor.
-
A specific volume of the mushroom tyrosinase solution.
-
-
Incubate the mixture at a controlled temperature (e.g., 25-30°C) for a short period (e.g., 10 minutes).[4][5]
-
Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to each well.
-
Immediately measure the absorbance of the reaction mixture at approximately 475 nm using a microplate reader.[4][5][9]
-
Continue to monitor the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-30 minutes) to determine the reaction rate.[4][5]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
The percent inhibition for each concentration is calculated using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration at which 50% inhibition is achieved.
-
Mandatory Visualization
Inhibitory Mechanism of this compound
Kinetic studies have revealed that this compound acts as a competitive inhibitor of the diphenolase activity of tyrosinase.[1][2] This means that this compound and the substrate, L-DOPA, compete for binding to the active site of the enzyme. The binding of this compound to the active site prevents the substrate from binding, thereby inhibiting the enzymatic reaction.
Caption: Competitive inhibition of tyrosinase by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for determining the tyrosinase inhibitory activity of a compound.
Caption: General workflow for the tyrosinase inhibition assay.
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. 2.2. Tyrosinase inhibition assay [bio-protocol.org]
- 6. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. Inhibitory Activities of Samples on Tyrosinases Were Affected by Enzyme Species and Sample Addition Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pepolska.pl [pepolska.pl]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Neorauflavane from Campylotropis hirtella
For Researchers, Scientists, and Drug Development Professionals
Introduction
Campylotropis hirtella, a plant from the Fabaceae family, is a rich source of various flavonoids, many of which exhibit significant biological activities.[1][2][3][4][5] Among these, Neorauflavane has been identified as a highly potent tyrosinase inhibitor, making it a compound of interest for applications in dermatology and for addressing hyperpigmentation disorders.[6][7] Furthermore, various compounds isolated from Campylotropis hirtella have demonstrated immunosuppressive and antibacterial properties.[1][2][8][9][10] These findings underscore the therapeutic potential of its phytochemical constituents.
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of this compound from the roots of Campylotropis hirtella.
Biological Activity of this compound
This compound is a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[6][7] It effectively inhibits both the monophenolase and diphenolase activities of tyrosinase.[6][7] This inhibitory action leads to a reduction in melanin production, as demonstrated in B16 melanoma cells.[6]
Quantitative Data Summary
The following tables summarize the reported biological activity of this compound and other compounds isolated from Campylotropis hirtella.
Table 1: Tyrosinase Inhibitory Activity of this compound [6][7]
| Compound | Target | IC50 | Notes |
| This compound | Tyrosinase (Monophenolase) | 30 nM | Over 400-fold more active than kojic acid. |
| This compound | Tyrosinase (Diphenolase) | 500 nM | Significant inhibition. |
| This compound | Melanin Content in B16 Cells | 12.95 µM | Efficiently reduced melanin content. |
| Kojic Acid | Tyrosinase (Monophenolase) | ~12 µM | Commonly used as a positive control. |
Table 2: Immunosuppressive Activity of Selected Flavonoids from Campylotropis hirtella [2][8][9][10]
| Compound | Target | IC50 |
| Hirtellanine A | B Lymphocyte Suppression | 0.06 µM |
| Hirtellanine A | T Lymphocyte Suppression | 0.92 µM |
| Hirtellanine B | B Lymphocyte Suppression | 3.00 µM |
| Hirtellanine B | T Lymphocyte Suppression | 9.55 µM |
| Compound 2 (Coumaronochromone) | Mitogen-induced Splenocyte Proliferation | 0.28 µM |
| Compound 4 (Isoflavanonol) | T Lymphocyte Suppression | 0.13 µM |
| Compound 4 (Isoflavanonol) | B Lymphocyte Suppression | 0.26 µM |
| Compound 8 (Chalcone-isoflavonoid dimer) | T lymphocyte suppression | 3.68 µM |
| Compound 8 (Chalcone-isoflavonoid dimer) | B lymphocyte suppression | 1.79 µM |
Experimental Protocols
The following protocols are based on established methods for flavonoid extraction and purification from plant materials.[11][12][13][14][15]
Plant Material Collection and Preparation
-
Collection: The roots of Campylotropis hirtella are the primary source for this compound isolation.[1][2][3][4][5][16]
-
Preparation: The collected roots should be washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Crude Flavonoids
This protocol describes a standard maceration technique for initial extraction.
-
Materials:
-
Powdered roots of Campylotropis hirtella
-
Methanol (80% aqueous solution)
-
Large glass container with a lid
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
-
Procedure:
-
Soak the powdered root material in 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the mixture at room temperature for 24-48 hours.
-
Filter the extract through filter paper to remove solid plant material.
-
Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Purification of this compound
This multi-step protocol utilizes column chromatography for the separation and purification of this compound from the crude extract.
-
Materials:
-
Crude methanol extract
-
Silica gel for column chromatography
-
Macroporous resin (e.g., D101)[13]
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, ethanol, water)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system for final purification and analysis[11]
-
-
Procedure:
-
Step 1: Macroporous Resin Column Chromatography (Initial Fractionation)
-
Dissolve the crude extract in a minimal amount of the loading solvent (e.g., 10% ethanol).
-
Pack a column with pre-treated macroporous resin.
-
Load the dissolved extract onto the column.
-
Wash the column with distilled water to remove sugars and other polar impurities.
-
Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).
-
Collect fractions and monitor the composition by TLC.
-
Combine fractions that show a similar TLC profile, suggestive of the presence of flavonoids.
-
-
Step 2: Silica Gel Column Chromatography (Further Separation)
-
Concentrate the flavonoid-rich fractions obtained from the macroporous resin column.
-
Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane-ethyl acetate).
-
Dissolve the concentrated fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC.
-
Fractions containing compounds with a similar Rf value to the expected this compound should be combined.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Final Purification)
-
Further purify the combined fractions from the silica gel column using preparative HPLC.
-
A C18 column is typically used for the separation of flavonoids.
-
The mobile phase can consist of a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Visualizations
Experimental Workflow for this compound Isolation and Purification
References
- 1. Chemical Constituents from Campylotropis hirtella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New flavonoids from Campylotropis hirtella with immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoflavonoids from the roots of Campylotropis hirtella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new potent immunosuppressive isoflavanonol from Campylotropis hirtella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Methanol Extraction of Neorauflavane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neorauflavane, a potent tyrosinase inhibitor isolated from Campylotropis hirtella, has garnered significant interest for its potential applications in cosmetics and therapeutics for hyperpigmentation disorders.[1] This document provides detailed application notes and protocols for the efficient methanol-based extraction, purification, and analysis of this compound. Furthermore, it elucidates the key signaling pathways involved in its mechanism of action as a melanogenesis inhibitor.
Introduction to this compound
This compound is a flavonoid that has demonstrated remarkable inhibitory activity against tyrosinase, the key enzyme in melanin synthesis.[1] Its potency surpasses that of commonly used whitening agents like kojic acid, making it a promising candidate for the development of novel skin-lightening and depigmenting agents. Understanding the efficient extraction of this compound and its biological activity is crucial for its application in research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the bioactivity of this compound.
Table 1: Tyrosinase Inhibition by this compound
| Parameter | Value | Reference Compound (Kojic Acid) |
| IC₅₀ (Monophenolase) | 30 nM | ~12 µM |
| IC₅₀ (Diphenolase) | 500 nM | Not specified |
Data sourced from literature on this compound's tyrosinase inhibitory activity.[1]
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value |
| IC₅₀ (Melanin Content Reduction) | B16 Melanoma Cells | 12.95 µM |
This data highlights the efficacy of this compound in a cellular context.[1]
Experimental Protocols
Methanol Extraction of this compound from Campylotropis hirtella
This protocol outlines the steps for the extraction of this compound from the dried roots of Campylotropis hirtella.
Materials:
-
Dried and powdered roots of Campylotropis hirtella
-
Methanol (Analytical Grade)
-
n-Hexane (Analytical Grade)
-
Ethyl acetate (Analytical Grade)
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Shaker or sonicator
Procedure:
-
Maceration: Soak 100 g of dried, powdered Campylotropis hirtella root material in 1 L of 80% aqueous methanol.
-
Extraction: Place the mixture on a shaker or in a sonicator bath for 24 hours at room temperature to facilitate the extraction of flavonoids.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.
-
Solvent Partitioning:
-
Resuspend the crude extract in deionized water.
-
Perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate.
-
The this compound will preferentially partition into the ethyl acetate fraction.
-
-
Final Concentration: Collect the ethyl acetate fraction and evaporate the solvent under reduced pressure to yield the enriched this compound extract.
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the enriched extract using column chromatography.
Materials:
-
Enriched this compound extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvent system: n-hexane, ethyl acetate, methanol, and water in various ratios. A common system for flavonoid separation is a gradient of n-hexane-ethyl acetate followed by ethyl acetate-methanol.[2][3]
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a silica gel column equilibrated with n-hexane.
-
Sample Loading: Dissolve the enriched extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the separation using TLC, visualizing the spots under a UV lamp.
-
Pooling and Further Purification: Pool the fractions containing this compound (identified by comparison with a standard if available, or by further analytical methods). For further purification, a Sephadex LH-20 column eluted with methanol can be used.[4]
-
Isolation: Concentrate the purified fractions to obtain isolated this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathway of this compound's action.
Caption: Experimental workflow for the extraction and purification of this compound.
References
Application Note & Protocol: Quantification of Neorauflavane using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neorauflavane, an isoflavane found in plants such as Campylotropis hirtella, has garnered significant interest due to its potent biological activities, including tyrosinase inhibition. Accurate and precise quantification of this compound is crucial for various applications, including phytochemical analysis of plant extracts, quality control of herbal medicines, and pharmacokinetic studies. This document provides a detailed application note and a proposed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Proposed HPLC Method Parameters
A reverse-phase HPLC method is proposed for the separation and quantification of this compound. C18 columns are commonly used for the analysis of isoflavones, offering good separation and peak shape. The use of a gradient elution with acetonitrile and acidified water allows for the efficient separation of compounds with varying polarities.
Table 1: Proposed HPLC Instrumental Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid |
| Gradient Program | Start with a lower percentage of Mobile Phase B, and gradually increase to elute this compound. A typical gradient might be: 0-20 min: 20-80% B 20-25 min: 80-100% B 25-30 min: Hold at 100% B 30.1-35 min: Re-equilibrate at 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV-Vis Detector set at the absorption maximum of this compound (likely around 280 nm, typical for flavanones and isoflavanones) |
| Injection Volume | 10-20 µL |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of methanol or a mixture of methanol and water in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Plant Material)
The following is a general procedure for the extraction of flavonoids from plant material and can be adapted for Campylotropis hirtella.
-
Grinding: Grind the dried plant material (e.g., roots or aerial parts) into a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol or an 80% methanol-water solution.
-
Extract using ultrasonication for 30-60 minutes or by refluxing for 1-2 hours.
-
-
Filtration: After extraction, allow the mixture to cool to room temperature and filter it through a 0.45 µm syringe filter to remove particulate matter.
-
Solid-Phase Extraction (SPE) for Sample Clean-up (Optional): For complex matrices, an SPE step can be employed to remove interfering substances. A C18 SPE cartridge can be used.
-
Condition the cartridge with methanol followed by water.
-
Load the filtered extract.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the this compound and other flavonoids with a higher percentage of organic solvent (e.g., 80% methanol).
-
-
Final Preparation: Evaporate the eluent to dryness under reduced pressure and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Method Validation
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a standard solution, and a sample extract.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the expected range. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies, where a known amount of this compound standard is spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained during method validation should be summarized in a clear and structured table for easy comparison and assessment of the method's performance.
Table 2: Summary of Method Validation Parameters for this compound Quantification (Template)
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | e.g., 15.2 | Consistent |
| Linearity (R²) | e.g., 0.9995 | ≥ 0.999 |
| Linear Range (µg/mL) | e.g., 1 - 100 | To be determined |
| LOD (µg/mL) | e.g., 0.1 | To be determined |
| LOQ (µg/mL) | e.g., 0.5 | To be determined |
| Accuracy (% Recovery) | e.g., 98-102% | Typically 95-105% |
| Precision (% RSD) | ||
| - Repeatability | e.g., < 2% | Typically ≤ 2% |
| - Intermediate Precision | e.g., < 3% | Typically ≤ 3% |
| Robustness | No significant effect | No significant changes in results |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
HPLC Method Development and Validation Logic
Caption: HPLC method development and validation process.
Spectroscopic Analysis of Neorauflavane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neorauflavane, an isoflavonoid isolated from Campylotropis hirtella, has garnered significant attention due to its potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[1][2] This property makes it a promising candidate for applications in dermatology and for the treatment of pigmentation-related disorders. The structural elucidation and subsequent analysis of this compound rely heavily on a suite of spectroscopic techniques. These application notes provide a detailed overview of the spectroscopic analysis of this compound, including protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. While the specific raw data from the primary literature is not publicly available, this document outlines the standard methodologies and the expected nature of the data for a compound of this class.
Chemical Structure
This compound is characterized by a C6-C3-C6 flavonoid skeleton. The precise stereochemistry and substitution patterns are determined through comprehensive spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the types of quantitative data obtained from various spectroscopic analyses of this compound. Please note that as the primary spectral data is not available, these tables are presented as templates illustrating how the data would be structured.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm, J in Hz) | COSY Correlations | HMBC Correlations |
| 2 | Value | Value (dd, J = x.x, y.y Hz) | H-3 | C-3, C-4, C-1' |
| 3 | Value | Value (m) | H-2, H-4 | C-2, C-4, C-4a |
| 4 | Value | Value (m) | H-3 | C-3, C-4a, C-5 |
| 4a | Value | - | - | H-4, H-5 |
| 5 | Value | Value (d, J = x.x Hz) | H-6 | C-4, C-4a, C-6, C-8a |
| 6 | Value | Value (dd, J = x.x, y.y Hz) | H-5, H-7 | C-5, C-7, C-8 |
| 7 | Value | Value (d, J = x.x Hz) | H-6 | C-5, C-6, C-8, C-8a |
| 8 | Value | - | - | H-6, H-7 |
| 8a | Value | - | - | H-5, H-7 |
| 1' | Value | - | - | H-2', H-6' |
| 2' | Value | Value (d, J = x.x Hz) | H-3' | C-1', C-3', C-4' |
| 3' | Value | Value (t, J = x.x Hz) | H-2', H-4' | C-1', C-2', C-4', C-5' |
| 4' | Value | Value (d, J = x.x Hz) | H-3' | C-2', C-3', C-5', C-6' |
| 5' | Value | Value (t, J = x.x Hz) | H-4', H-6' | C-1', C-3', C-4' |
| 6' | Value | Value (d, J = x.x Hz) | H-5' | C-1', C-2', C-4' |
| OCH₃ | Value | Value (s) | - | C-position |
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |
| ESI | Q-TOF | Value | Value | List of significant fragments |
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Technique | Medium | Absorption Bands | Interpretation |
| IR | KBr pellet | ~3400 cm⁻¹ (broad) | O-H stretching (phenolic) |
| ~2950 cm⁻¹ | C-H stretching (aliphatic) | ||
| ~1650 cm⁻¹ | C=O stretching (ketone) | ||
| ~1600, 1500 cm⁻¹ | C=C stretching (aromatic) | ||
| ~1250, 1050 cm⁻¹ | C-O stretching | ||
| UV-Vis | Methanol | λmax 1: ~280 nm | Benzoyl system (A-ring) |
| λmax 2: ~330 nm | Cinnamoyl system (B-ring) |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of a flavonoid compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound, including connectivity and stereochemistry, through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
Materials:
-
This compound sample (1-5 mg)
-
Deuterated methanol (CD₃OD, 99.8 atom % D)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., Bruker 400 MHz or higher)
Protocol:
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified this compound sample in 0.5 mL of CD₃OD in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1.0 s, acquisition time of 4 s, and a spectral width of 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CD₃OD (δ 3.31 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2.0 s, and a spectral width of 220 ppm.
-
Reference the spectrum to the solvent peak of CD₃OD (δ 49.0 ppm).
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings. Acquire a standard gradient-selected COSY spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. Acquire a standard gradient-selected HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. Acquire a standard gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8 Hz.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound and to obtain fragmentation patterns for structural elucidation.
Materials:
-
This compound sample
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in methanol. For ESI, it may be beneficial to add 0.1% formic acid to aid in protonation for positive ion mode.
-
Instrumentation Setup:
-
Set the ESI source to either positive or negative ion mode.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Typical ESI conditions: capillary voltage of 3.5 kV, cone voltage of 30 V, desolvation gas flow of 600 L/h, and a source temperature of 120 °C.
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data. Use collision-induced dissociation (CID) with varying collision energies to generate a comprehensive fragmentation pattern.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Materials:
-
This compound sample (approx. 1 mg)
-
Potassium bromide (KBr, IR grade)
-
FTIR spectrometer with a sample press for KBr pellets.
Protocol:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind approximately 1 mg of this compound with 100 mg of dry KBr in an agate mortar.
-
Transfer the mixture to a pellet-forming die and press under high pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound, which is characteristic of the flavonoid chromophore system.
Materials:
-
This compound sample
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Dilute the stock solution to an appropriate concentration to obtain an absorbance reading between 0.2 and 1.0.
-
Data Acquisition:
-
Use methanol as the blank reference.
-
Scan the sample solution from 200 to 600 nm.
-
Record the wavelengths of maximum absorbance (λmax).
-
Visualizations
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
Caption: Inhibition of the melanin biosynthesis pathway by this compound.
References
Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Neorauflavane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. The inhibition of tyrosinase is a critical strategy in the development of therapeutic agents for hyperpigmentation disorders and is also explored in the food industry to prevent enzymatic browning. Neorauflavane, a natural compound, has emerged as a highly potent inhibitor of tyrosinase, demonstrating significantly greater activity than commonly used standards like kojic acid.[1][2] This document provides a detailed protocol for conducting an in vitro tyrosinase inhibition assay using this compound as the test compound.
Principle of the Assay
The in vitro tyrosinase inhibition assay is a spectrophotometric method used to determine the inhibitory effect of a compound on the activity of tyrosinase. Mushroom tyrosinase is commonly used as the enzyme source. The assay measures the enzymatic conversion of a substrate, such as L-tyrosine or L-3,4-dihydroxyphenylalanine (L-DOPA), into colored products. In the presence of an inhibitor like this compound, the rate of this enzymatic reaction is reduced, leading to a decrease in the formation of the colored product, dopachrome, which can be quantified by measuring the absorbance at a specific wavelength (typically 475-490 nm).
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity against both the monophenolase and diphenolase functions of tyrosinase. The following table summarizes its inhibitory potency, with kojic acid provided as a reference for comparison.
| Compound | Target Enzyme Activity | IC50 Value |
| This compound | Monophenolase | 30 nM[1][2] |
| Diphenolase | 500 nM[1][2] | |
| Kojic Acid | Monophenolase | ~13.2 µM[3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocol
This protocol is designed for a 96-well microplate format, allowing for the efficient screening of multiple concentrations of this compound.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (positive control)
-
Dimethyl Sulfoxide (DMSO)
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Solutions
-
Potassium Phosphate Buffer (50 mM, pH 6.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate salts in deionized water. Adjust the pH to 6.5.
-
Mushroom Tyrosinase Solution (e.g., 500-1000 units/mL): Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer immediately before use. The optimal concentration may need to be determined empirically.
-
L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh as it is prone to auto-oxidation.
-
This compound Stock Solution (e.g., 1 mM): Dissolve this compound in DMSO.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in potassium phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Kojic Acid Solution (Positive Control): Prepare a stock solution of kojic acid in DMSO and dilute with buffer to a suitable concentration range.
Assay Procedure
-
Assay Plate Setup:
-
Blank: 200 µL Potassium Phosphate Buffer.
-
Control (No Inhibitor): 120 µL Potassium Phosphate Buffer + 20 µL DMSO + 40 µL L-DOPA Solution + 20 µL Tyrosinase Solution.
-
Test Sample (this compound): 120 µL Potassium Phosphate Buffer + 20 µL this compound Working Solution + 40 µL L-DOPA Solution + 20 µL Tyrosinase Solution.
-
Positive Control (Kojic Acid): 120 µL Potassium Phosphate Buffer + 20 µL Kojic Acid Solution + 40 µL L-DOPA Solution + 20 µL Tyrosinase Solution.
-
-
Reaction Initiation and Incubation:
-
To each well of the 96-well plate, add 120 µL of potassium phosphate buffer.
-
Add 20 µL of the respective this compound working solution, DMSO (for the control), or kojic acid solution.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Incubate the plate at room temperature (25°C) or 37°C for 10 minutes.
-
-
Substrate Addition and Measurement:
-
To initiate the enzymatic reaction, add 40 µL of the L-DOPA solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm.
-
Take kinetic readings every 1-2 minutes for a period of 15-30 minutes, or take an endpoint reading after a fixed time (e.g., 20 minutes).
-
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of tyrosinase inhibition can be calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with the test sample (this compound).
-
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value. This can be done using a suitable software package by fitting the data to a dose-response curve.
Experimental Workflow
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Signaling Pathway of Tyrosinase Inhibition
References
Application Notes: Cell-Based Melanin Synthesis Assay Using Neorauflavane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neorauflavane, a potent tyrosinase inhibitor isolated from Campylotropis hirtella, has demonstrated significant potential in the regulation of melanin synthesis.[1][2][3] As an isoflavonoid, this compound offers a promising avenue for the development of novel therapeutic and cosmetic agents targeting hyperpigmentation disorders. These application notes provide a comprehensive guide for utilizing this compound in cell-based melanin synthesis assays, including detailed protocols for assessing its efficacy and mechanism of action.
Hyperpigmentation, characterized by the excessive production of melanin, can be a significant cosmetic concern and may be associated with certain dermatological conditions. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the initial and rate-limiting steps.[4] this compound acts as a competitive inhibitor of tyrosinase, effectively reducing melanin production in cellular models.[1][3]
These protocols are designed for use with the B16F10 murine melanoma cell line, a well-established and widely used model for studying melanogenesis.[5][6]
Mechanism of Action
This compound exerts its inhibitory effect on melanin synthesis primarily through the competitive inhibition of tyrosinase, the enzyme responsible for converting L-tyrosine to L-DOPA and subsequently to dopaquinone.[1][3] By binding to the active site of tyrosinase, this compound prevents the substrate from binding, thereby blocking the initial steps of melanogenesis. This direct enzymatic inhibition leads to a reduction in the overall melanin content within the cells.
Figure 1: Simplified signaling pathway of this compound's inhibitory action on tyrosinase in melanin synthesis.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on tyrosinase and melanin synthesis.
| Parameter | IC50 Value | Cell Line / Enzyme Source | Reference |
| Tyrosinase Monophenolase Activity | 30 nM | Mushroom Tyrosinase | [1][2] |
| Tyrosinase Diphenolase Activity | 500 nM | Mushroom Tyrosinase | [1][2] |
| Melanin Content in B16 Cells | 12.95 µM | B16 Melanoma Cells | [1][3] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme activity or melanin production.
Experimental Protocols
This section provides detailed protocols for assessing the effects of this compound on cell viability, tyrosinase activity, and melanin content in B16F10 cells.
Figure 2: General experimental workflow for evaluating this compound's effect on melanogenesis.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on B16F10 cells and establish a non-toxic concentration range for subsequent experiments.
Materials:
-
B16F10 cells[6]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Melanin Content Assay
Objective: To quantify the effect of this compound on melanin production in B16F10 cells.
Materials:
-
B16F10 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (at non-toxic concentrations determined from the MTT assay)
-
α-Melanocyte Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)[5][7]
-
Phosphate Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
6-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells into a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound. To stimulate melanin production, cells can be co-treated with α-MSH (e.g., 100 nM).[5]
-
Incubate the cells for 48-72 hours.
-
Wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO.[8]
-
Incubate the mixture at 80°C for 1 hour to solubilize the melanin.[5]
-
Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of each sample, which can be determined using a BCA protein assay.
Protocol 3: Cellular Tyrosinase Activity Assay
Objective: To measure the intracellular tyrosinase activity in B16F10 cells after treatment with this compound.
Materials:
-
B16F10 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Lysis Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed and treat B16F10 cells with this compound as described in the Melanin Content Assay protocol.
-
After incubation, wash the cells with cold PBS and lyse them using the lysis buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add L-DOPA solution (e.g., 2 mg/mL) to each well to initiate the reaction.
-
Measure the absorbance at 475 nm every 10 minutes for 1-2 hours at 37°C.
-
Calculate the tyrosinase activity by determining the rate of dopachrome formation (increase in absorbance over time) and normalize it to the protein concentration.
Troubleshooting
-
Low Melanin Production: Ensure B16F10 cells are not of a high passage number, as this can lead to reduced melanin synthesis. Consider stimulating cells with α-MSH.
-
High Variability in Results: Ensure consistent cell seeding density and proper mixing of reagents. Use a multichannel pipette for adding reagents to multiple wells simultaneously.
-
Compound Precipitation: Check the solubility of this compound in the culture medium. The final DMSO concentration should be kept low (typically <0.1%).
Conclusion
This compound is a highly effective inhibitor of tyrosinase and melanin synthesis. The protocols outlined in these application notes provide a robust framework for researchers to investigate the depigmenting properties of this compound and other potential tyrosinase inhibitors in a cell-based system. These assays are essential for the preclinical evaluation of compounds intended for the treatment of hyperpigmentation and for cosmetic skin-lightening applications.
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B16-F10 Cells [cytion.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Models for Efficacy Testing of Neorauflavane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vivo efficacy of Neorauflavane, a potent tyrosinase inhibitor, in preclinical models of hyperpigmentation. The following sections outline two established animal models: the UV-induced hyperpigmentation model in guinea pigs and the melanogenesis inhibition assay in zebrafish. These protocols are designed to offer a robust framework for evaluating the depigmenting potential of this compound for dermatological and cosmetic applications.
UV-Induced Hyperpigmentation Model in Brownish Guinea Pigs
This model is a well-established method for evaluating the efficacy of topical agents in reducing skin pigmentation induced by ultraviolet (UV) radiation, which mimics sun-induced hyperpigmentation in humans.
Experimental Workflow
Experimental workflow for the guinea pig hyperpigmentation model.
Detailed Experimental Protocol
1. Animal Model:
-
Species: Brownish guinea pigs (e.g., Hartley strain).[1]
-
Age: 6-8 weeks.
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
2. Induction of Hyperpigmentation:
-
Anesthetize the guinea pigs.
-
Depilate the dorsal skin area.
-
Expose the depilated skin to a controlled dose of UVB radiation. A common protocol involves irradiation every other day for a total of 3-4 exposures.[2][3] The specific dose may need to be optimized but typically ranges from 300-900 mJ/cm².[2]
-
Allow 7-14 days for hyperpigmentation to develop and stabilize.[1]
3. Treatment with this compound:
-
Prepare different concentrations of this compound (e.g., 0.5%, 1%, 2%) in a suitable vehicle (e.g., cream, gel).
-
Divide the pigmented areas on the back of each guinea pig into several test sites.
-
Apply a standardized amount of the this compound formulation and vehicle control to the designated sites once daily for 4-8 weeks. A positive control, such as a formulation containing kojic acid (e.g., 2%), should also be included.
4. Efficacy Evaluation:
-
Visual Assessment: Photograph the treatment sites weekly.
-
Colorimetric Measurement: Use a chromameter to measure the skin color (L, a, b* values) at each site weekly. The L* value (lightness) is the primary indicator of depigmentation.
-
Histological Analysis: At the end of the treatment period, collect skin biopsies from the treated and control areas.
-
Melanin Quantification: Process the biopsies for Fontana-Masson staining to visualize melanin. Quantify the melanin content using image analysis software.[4][5]
Data Presentation: Expected Efficacy of this compound
The following table provides a template for summarizing the quantitative data from the guinea pig model, with hypothetical data for this compound compared to a standard tyrosinase inhibitor.
| Treatment Group | Concentration | Mean Change in L* Value (ΔL*) | Melanin Content Reduction (%) |
| Vehicle Control | - | 1.5 ± 0.5 | 5% ± 2% |
| Kojic Acid | 2% | 8.2 ± 1.2 | 45% ± 5% |
| This compound | 0.5% | 6.5 ± 1.0 | 35% ± 4% |
| This compound | 1% | 10.1 ± 1.5 | 55% ± 6% |
| This compound | 2% | 12.8 ± 1.8 | 68% ± 7% |
Zebrafish Melanogenesis Inhibition Assay
The zebrafish model offers a rapid and high-throughput alternative for screening the efficacy of compounds on melanin synthesis in a whole-organism context. The optical transparency of zebrafish embryos allows for direct visualization of pigmentation.
Experimental Workflow
Experimental workflow for the zebrafish melanogenesis assay.
Detailed Experimental Protocol
1. Animal Model:
-
Species: Wild-type zebrafish (Danio rerio).
-
Staging: Collect embryos at approximately 6 hours post-fertilization (hpf).
2. Treatment with this compound:
-
Prepare stock solutions of this compound in DMSO.
-
Prepare a range of final concentrations of this compound (e.g., 1, 5, 10, 25 µM) in embryo medium. The final DMSO concentration should be kept below 0.1%.[6]
-
Distribute the synchronized embryos into a 96-well plate (1-2 embryos per well).
-
Add the this compound solutions, vehicle control (embryo medium with DMSO), and a positive control like 1-phenyl-2-thiourea (PTU) or kojic acid to the respective wells.[6]
-
Incubate the plate at 28.5°C for 48 to 72 hours.
3. Efficacy Evaluation:
-
Phenotypic Observation: At the end of the incubation period, observe the pigmentation of the zebrafish larvae under a stereomicroscope and capture images.
-
Melanin Quantification:
-
Pool approximately 20-30 larvae per treatment group.
-
Homogenize the larvae in a lysis buffer.
-
Pellet the melanin granules by centrifugation.
-
Solubilize the melanin pellet in a solution of NaOH and DMSO at an elevated temperature (e.g., 80°C).
-
Measure the absorbance of the solubilized melanin at approximately 475 nm using a spectrophotometer.[7]
-
Normalize the melanin content to the total protein content of the lysate.
-
Data Presentation: Expected Efficacy of this compound
The following table provides a template for summarizing the quantitative data from the zebrafish model, with hypothetical data for this compound.
| Treatment Group | Concentration (µM) | Relative Melanin Content (%) |
| Vehicle Control | - | 100 ± 8 |
| PTU | 200 | 35 ± 5 |
| This compound | 1 | 85 ± 7 |
| This compound | 5 | 62 ± 6 |
| This compound | 10 | 45 ± 5 |
| This compound | 25 | 30 ± 4 |
Mechanism of Action: Melanogenesis Signaling Pathway
This compound exerts its depigmenting effect primarily through the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. The following diagram illustrates the key steps in the melanogenesis pathway and the point of intervention for tyrosinase inhibitors.
Inhibition of the melanogenesis pathway by this compound.
Melanogenesis is initiated by the conversion of L-tyrosine to L-DOPA, which is then oxidized to dopaquinone.[8][9][10] Both of these critical steps are catalyzed by the enzyme tyrosinase.[8][9][10] Dopaquinone serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[8][9] this compound, as a potent tyrosinase inhibitor, blocks these initial steps, thereby reducing the overall production of melanin and leading to a depigmenting effect on the skin.
References
- 1. Experimental study on stromal vascular fraction mediated inhibition of skin pigmentation in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of Two Different Methods to Induce Skin Melanin Deposition Models in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pigmented skin exhibits accelerated wound healing compared to the nonpigmented skin in Guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melanogenic Inhibition and Toxicity Assessment of Flavokawain A and B on B16/F10 Melanoma Cells and Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay [frontiersin.org]
- 8. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
Application Notes and Protocols for Studying Neorauflavane's Effect on Melanogenesis in a Zebrafish Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis is the complex process of melanin synthesis, crucial for skin pigmentation and protection against ultraviolet (UV) radiation.[1] Dysregulation of this pathway can lead to hyperpigmentation disorders such as melasma and age spots.[2] Consequently, there is significant interest in identifying and characterizing novel inhibitors of melanogenesis for therapeutic and cosmetic applications.[3] Neorauflavane, a flavonoid isolated from Campylotropis hirtella, has demonstrated highly potent inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin synthesis, in cell-free and murine melanoma cell models.[4][5]
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying melanogenesis and for the high-throughput screening of compounds affecting pigmentation.[6][7] Its genetic homology with humans, rapid development, and transparent embryos that allow for direct visualization of melanocytes make it an ideal system for this purpose.[8][9]
These application notes provide a comprehensive guide for utilizing the zebrafish model to investigate the anti-melanogenic properties of this compound. The protocols detailed below are based on established methodologies for studying similar flavonoid compounds in zebrafish, providing a robust framework for assessing this compound's efficacy and mechanism of action.
Postulated Mechanism of Action of this compound
This compound is a potent competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[4] By binding to the active site of tyrosinase, it is hypothesized to block the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby inhibiting the melanin synthesis pathway at its initial and rate-limiting step.[4][10] This direct enzymatic inhibition is expected to lead to a reduction in melanin content in cellular and in vivo models. Studies on B16 melanoma cells have shown that this compound efficiently reduces melanin content with an IC50 of 12.95 μM.[4] The primary signaling pathways governing melanogenesis involve the activation of Microphthalmia-associated transcription factor (MITF), which upregulates the expression of key melanogenic enzymes including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[6] While direct inhibition of tyrosinase is the primary proposed mechanism for this compound, it is also plausible that it may modulate upstream signaling pathways that regulate MITF expression, a common mechanism for other flavonoids.
Experimental Protocols
Zebrafish Maintenance and Embryo Collection
-
Animal Husbandry: Maintain wild-type (e.g., AB strain) zebrafish in a recirculating water system at 28.5°C with a 14:10 hour light/dark cycle.
-
Breeding and Embryo Collection: Set up breeding tanks with a male-to-female ratio of 2:1.[11] Collect embryos within 30-40 minutes of the light cycle starting.
-
Embryo Culture: Wash the collected embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, pH 7.2) and incubate them at 28.5°C.[11]
Phenotype-Based Evaluation of Melanogenesis Inhibition
This protocol is designed to visually assess the effect of this compound on zebrafish pigmentation.
-
Preparation of Test Solutions: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in E3 medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: At 24 hours post-fertilization (hpf), transfer synchronized, healthy embryos into a 12-well plate (20-25 embryos per well) containing 3 mL of the respective test solutions.[11]
-
Negative Control: E3 medium with 0.1% DMSO.
-
Positive Control: A known tyrosinase inhibitor, such as 1-phenyl-2-thiourea (PTU) at 200 µM or Kojic Acid at a relevant concentration.
-
-
Incubation: Incubate the plates at 28.5°C for 24-48 hours.
-
Observation: At 48 or 72 hpf, dechorionate the embryos if necessary and anesthetize them with tricaine (MS-222). Observe and photograph the embryos under a stereomicroscope.
-
Analysis: Quantify the pigmented area using image analysis software like ImageJ. Compare the pigmentation in this compound-treated embryos to the negative and positive controls.
Quantification of Melanin Content
This protocol provides a quantitative measure of total melanin in zebrafish larvae.
-
Sample Collection: At the end of the treatment period (e.g., 72 hpf), collect approximately 30-50 larvae per treatment group.
-
Homogenization: Wash the larvae with PBS and homogenize them in a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Melanin Solubilization:
-
Centrifuge the homogenate and discard the supernatant.
-
Add 1 N NaOH to the pellet to dissolve the melanin.
-
Incubate at an elevated temperature (e.g., 80°C) for 1-2 hours.
-
-
Quantification:
-
Centrifuge the solubilized melanin solution.
-
Measure the absorbance of the supernatant at 405-475 nm using a microplate reader.
-
Create a standard curve using synthetic melanin to calculate the melanin concentration in the samples.
-
Normalize the melanin content to the total protein concentration of the initial homogenate (determined by a BCA or Bradford assay).
-
In Vivo Tyrosinase Activity Assay
This assay measures the activity of tyrosinase enzyme directly from zebrafish larval lysates.
-
Lysate Preparation: Homogenize approximately 30-50 larvae per treatment group in a suitable buffer (e.g., phosphate buffer with a protease inhibitor cocktail). Centrifuge to obtain a clear supernatant.
-
Enzyme Assay:
-
Add the larval lysate (containing tyrosinase) to a 96-well plate.
-
Add L-DOPA solution (the substrate) to each well to initiate the reaction.
-
Incubate the plate at 37°C.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.
-
-
Analysis: Calculate the rate of reaction (change in absorbance over time) to determine the tyrosinase activity. Compare the activity in this compound-treated groups to the controls.
Data Presentation
The following tables provide a template for presenting quantitative data from the proposed experiments. The data shown are representative values based on studies of other flavonoids and should be replaced with experimental results for this compound.
Table 1: Effect of this compound on Melanin Content in Zebrafish Larvae (72 hpf)
| Treatment Group | Concentration (µM) | Relative Melanin Content (%) (Mean ± SD) | Inhibition (%) |
| Control (0.1% DMSO) | - | 100 ± 5.2 | 0 |
| This compound | 1 | 92.5 ± 4.8 | 7.5 |
| 5 | 75.1 ± 6.1 | 24.9 | |
| 10 | 58.3 ± 5.5 | 41.7 | |
| 25 | 41.9 ± 4.9 | 58.1 | |
| Kojic Acid | 250 | 55.2 ± 6.3 | 44.8 |
Table 2: Effect of this compound on Tyrosinase Activity in Zebrafish Larvae (72 hpf)
| Treatment Group | Concentration (µM) | Relative Tyrosinase Activity (%) (Mean ± SD) | Inhibition (%) |
| Control (0.1% DMSO) | - | 100 ± 6.8 | 0 |
| This compound | 1 | 90.3 ± 7.1 | 9.7 |
| 5 | 71.8 ± 6.5 | 28.2 | |
| 10 | 52.4 ± 5.9 | 47.6 | |
| 25 | 35.6 ± 5.2 | 64.4 | |
| Kojic Acid | 250 | 50.1 ± 7.4 | 49.9 |
Table 3: IC50 Values of this compound in Melanogenesis Assays
| Assay | Cell/Organism Model | IC50 Value (µM) | Reference |
| Monophenolase Activity | Mushroom Tyrosinase | 0.03 | [4] |
| Diphenolase Activity | Mushroom Tyrosinase | 0.5 | [4] |
| Melanin Content | B16 Melanoma Cells | 12.95 | [4] |
| Melanin Content | Zebrafish Model | To be determined | N/A |
| Tyrosinase Activity | Zebrafish Model | To be determined | N/A |
Conclusion
The zebrafish model offers a robust and efficient platform for the in vivo evaluation of this compound as a novel melanogenesis inhibitor. The protocols outlined in these application notes provide a clear pathway for assessing its dose-dependent effects on pigmentation, melanin content, and tyrosinase activity. Given its potent tyrosinase inhibition in preclinical models, this compound holds significant promise as a candidate for further development in the fields of dermatology and cosmetology. The successful application of these methods will generate crucial data to validate its efficacy and elucidate its mechanism of action in a whole-organism context.
References
- 1. Assessing the skin-whitening property of plant extracts from taiwanese species using zebrafish as a rapid screening platform - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibitors of Melanogenesis: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay [frontiersin.org]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. Melanogenesis Inhibition by Homoisoflavavone Sappanone A from Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theoretical Exploring of a Molecular Mechanism for Melanin Inhibitory Activity of Calycosin in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guinea Pig Skin Model for Hyperpigmentation and the Inhibitory Effects of Neorauflavane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperpigmentary disorders are a common dermatological concern characterized by the overproduction and uneven distribution of melanin. The development of effective and safe depigmenting agents requires robust preclinical models that accurately mimic human skin pigmentation. The guinea pig, particularly brownish or pigmented strains, serves as an excellent in vivo model for studying melanogenesis and evaluating the efficacy of potential therapeutic agents due to the presence of active melanocytes in the basal layer of its interfollicular epidermis, similar to human skin.[1][2]
Neorauflavane, a flavonoid isolated from Campylotropis hirtella, has emerged as a highly potent tyrosinase inhibitor, a key enzyme in the melanin synthesis pathway.[3][4][5] Its ability to significantly reduce melanin content makes it a promising candidate for the treatment of hyperpigmentation.[3][4][5]
These application notes provide detailed protocols for establishing a guinea pig model of hyperpigmentation and for assessing the depigmenting effects of this compound. The included data and signaling pathway diagrams offer a comprehensive resource for researchers in this field.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference Compound | Reference Value |
| Tyrosinase Monophenolase IC₅₀ | 30 nM | Kojic Acid | ~12 µM |
| Tyrosinase Diphenolase IC₅₀ | 500 nM | - | - |
| Melanin Content Reduction in B16 Melanoma Cells IC₅₀ | 12.95 µM | - | - |
Table 2: Methods for Inducing Hyperpigmentation in Guinea Pig Skin
| Method | Description | Outcome |
| UVB Irradiation | Daily exposure to UVB radiation (e.g., 300 mJ/cm² for 4 weeks) on a designated skin area.[7][8] | Induces clearly visible black pigmentation within a week, with a significant increase in the number of dopa-positive melanocytes.[8] |
| PUVA (Psoralen + UVA) | Intraperitoneal injection of 8-methoxypsoralen (8-MOP) followed by UVA irradiation.[8] | Produces black pigmentation and a marked increase in dopa-positive melanocytes.[8] |
| Allergic Contact Dermatitis | Topical application of an allergen such as 1-phenylazo-2-naphthol.[8] | Induces hyperpigmentation after approximately 14 days in a subset of animals.[8] |
| UVB + Progesterone | Combination of UVB irradiation with progesterone injections (e.g., 20 mg/kg).[9][10] | Creates a melanin deposition model that may be more analogous to melasma.[9][10] |
| Fractional CO₂ Laser | Application of an ablative fractional resurfacing CO₂ laser.[7] | Can induce post-inflammatory hyperpigmentation (PIH), particularly with specific laser modes.[7] |
Experimental Protocols
Protocol 1: Induction of Hyperpigmentation in Guinea Pigs using UVB Irradiation
Materials:
-
Brownish guinea pigs (e.g., A1 strain)[11]
-
UVB light source with a peak emission of 312 nm
-
Animal clippers
-
Protective eyewear for both animals and researchers
-
Topical formulation of this compound or vehicle control
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Site Preparation: Anesthetize the guinea pigs. Shave a defined rectangular area (e.g., 2x2 cm) on the dorsal flank of each animal.
-
UVB Irradiation:
-
Protect the animal's eyes.
-
Expose the shaved skin area to a daily dose of UVB radiation (e.g., 300 mJ/cm²) for a period of 3-5 consecutive days.[8] The exact dose and duration may need to be optimized based on the UVB source and animal strain.
-
Monitor the skin for erythema and adjust the UVB dose if necessary.
-
-
Induction of Hyperpigmentation: Visible hyperpigmentation is typically observed within a few days and reaches a maximum around one week after the final irradiation.[8]
-
Application of Test Compound:
-
Divide the animals into experimental groups (e.g., vehicle control, this compound treatment).
-
Topically apply a defined amount of the this compound formulation or vehicle to the hyperpigmented area daily for a specified period (e.g., 2-4 weeks).
-
-
Assessment of Pigmentation:
-
Visual Assessment: Photograph the treatment sites at regular intervals.
-
Colorimetry: Use a colorimeter to measure the L* value (lightness) of the skin. A decrease in the L* value indicates increased pigmentation.[11]
-
Melanin Index: A Mexameter® can be used to quantify the melanin index of the skin.[7]
-
-
Histological Analysis (at the end of the study):
-
Euthanize the animals and collect skin biopsies from the treated areas.
-
Fix the tissue in formalin and embed in paraffin.
-
Perform Fontana-Masson staining to visualize melanin deposits in the epidermis.[7]
-
Perform immunohistochemistry for melanocyte markers such as MITF (Microphthalmia-associated transcription factor) to quantify the number of melanocytes.[7]
-
Protocol 2: In Vitro Tyrosinase Inhibition Assay
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay:
-
In a 96-well plate, add phosphate buffer, the this compound solution (or vehicle for control), and the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the tyrosinase activity. This compound has been reported to have an IC₅₀ of 30 nM for monophenolase activity and 500 nM for diphenolase activity.[3][4]
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a guinea pig hyperpigmentation model.
Caption: this compound's inhibitory mechanism on the melanogenesis signaling pathway.
Mechanism of Action of this compound
This compound exerts its depigmenting effects primarily through the potent and competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[3][5][6] It acts as a simple reversible slow-binding inhibitor of tyrosinase's monophenolase activity.[3] Molecular docking studies suggest that the resorcinol motif of the B-ring and the methoxy group in the A-ring of this compound play crucial roles in binding to the active site of the enzyme.[3][6]
Beyond direct enzyme inhibition, this compound also modulates the signaling pathways that regulate melanogenesis. It has been shown to reduce the expression of key melanogenic proteins, including the Microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein 1 (TRP-1).[12] Furthermore, this compound's inhibitory effects on melanin production are associated with the modulation of the Akt/GSK-3β and MEK/ERK signaling pathways, which are known to be involved in the regulation of MITF activity and subsequent melanogenesis.[12] This multi-faceted mechanism of action makes this compound a highly effective agent for reducing hyperpigmentation.
References
- 1. Pigmented skin exhibits accelerated wound healing compared to the nonpigmented skin in Guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hairless pigmented guinea pigs: a new model for the study of mammalian pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential analysis of experimental hypermelanosis induced by UVB, PUVA, and allergic contact dermatitis using a brownish guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic Analysis of Two Different Methods to Induce Skin Melanin Deposition Models in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of Two Different Methods to Induce Skin Melanin Deposition Models in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pigmentation in intrinsically aged skin of A1 guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neobavaisoflavone Inhibits Melanogenesis through the Regulation of Akt/GSK-3β and MEK/ERK Pathways in B16F10 Cells and a Reconstructed Human 3D Skin Model - PMC [pmc.ncbi.nlm.nih.gov]
Formulating Neorauflavane for Topical Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neorauflavane, a potent tyrosinase inhibitor isolated from Campylotropis hirtella, presents a promising natural alternative for the management of hyperpigmentation and other skin conditions associated with excessive melanin production.[1] Its efficacy, reported to be 400-fold more active than kojic acid in inhibiting tyrosinase monophenolase activity, underscores its potential in dermatological and cosmetic applications.[1][2] As a hydrophobic molecule, its formulation for effective topical delivery is critical to ensure bioavailability and therapeutic efficacy at the target site. This document provides detailed application notes and experimental protocols for the formulation and evaluation of a this compound-loaded nanoemulsion for topical delivery.
Physicochemical Properties of this compound and Formulation Considerations
While specific experimental data on the physicochemical properties of this compound are limited in publicly available literature, its isoflavonoid structure suggests it is a hydrophobic compound with low aqueous solubility. The solubility of similar flavonoids like quercetin and genistein is very low in water but higher in organic solvents such as acetone, ethanol, and tert-amyl alcohol.[3][4][5] The stability of flavonoids is influenced by factors such as temperature, pH, and light.[6][7][8][9][10]
Table 1: Estimated Physicochemical Properties of this compound and Formulation Rationale
| Property | Estimated Value/Characteristic | Formulation Rationale |
| Molecular Weight | 388.4 g/mol | Influences skin permeation. |
| LogP (estimated) | High | Indicates hydrophobicity, necessitating a lipid-based delivery system. |
| Aqueous Solubility | Very Low | Nanoemulsion formulation is chosen to enhance solubility and dispersion in an aqueous base. |
| Solubility in Oils | Moderate to High (estimated) | Selection of an appropriate oil phase is crucial for high drug loading in the nanoemulsion. |
| Stability | Sensitive to high temperature and pH extremes.[6][7] | Formulation processing should be conducted at controlled temperatures, and the final product's pH should be maintained in the range of 5.0-6.5 for skin compatibility and stability. |
Formulation Development: this compound-Loaded Nanoemulsion
Nanoemulsions are kinetically stable, nano-sized (20-200 nm) oil-in-water (O/W) or water-in-oil (W/O) dispersions that can enhance the topical delivery of hydrophobic drugs by increasing their solubility, improving skin penetration, and providing a controlled release.[11][12][13]
Materials and Equipment
Table 2: Materials for Nanoemulsion Formulation
| Component | Example | Purpose |
| Active Pharmaceutical Ingredient (API) | This compound | Therapeutic agent |
| Oil Phase | Caprylic/Capric Triglyceride (e.g., Miglyol 812), Oleic Acid | Solubilizes this compound and forms the dispersed phase |
| Surfactant | Polysorbate 80 (Tween 80) | Emulsifying agent, reduces interfacial tension |
| Co-surfactant | Propylene Glycol, Transcutol® | Stabilizes the nanoemulsion, improves flexibility of the surfactant film[11] |
| Aqueous Phase | Purified Water | Continuous phase |
Equipment:
-
High-shear homogenizer or ultrasonicator
-
Magnetic stirrer
-
pH meter
-
Particle size analyzer
-
Transmission Electron Microscope (TEM)
Experimental Protocol: Preparation of this compound-Loaded Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy emulsification method.[12][14]
-
Preparation of the Oil Phase:
-
Dissolve a pre-weighed amount of this compound in the selected oil phase (e.g., Caprylic/Capric Triglyceride).
-
Gently heat (not exceeding 40°C) and stir until the this compound is completely dissolved.
-
Add the surfactant (e.g., Polysorbate 80) to the oil phase and mix thoroughly.
-
-
Preparation of the Aqueous Phase:
-
Mix the co-surfactant (e.g., Propylene Glycol) with purified water.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
Continue stirring for 15-20 minutes to form a coarse emulsion.
-
-
Nanoemulsification:
-
Homogenize the coarse emulsion using a high-shear homogenizer or an ultrasonicator.
-
High-Shear Homogenization: Process the emulsion at a high speed (e.g., 10,000-20,000 rpm) for a specified duration (e.g., 10-15 minutes).
-
Ultrasonication: Subject the emulsion to ultrasonication using a probe sonicator at a specific amplitude and time (e.g., 60% amplitude for 5-10 minutes).[12][14]
-
During homogenization, maintain the temperature of the system using a cooling water bath to prevent degradation of this compound.
-
-
Characterization of the Nanoemulsion:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Observe the morphology of the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
-
Determine the pH of the formulation.
-
Measure the viscosity using a viscometer.
-
Determine the entrapment efficiency of this compound using a validated analytical method (e.g., HPLC).
-
Table 3: Target Specifications for this compound Nanoemulsion
| Parameter | Target Value |
| Droplet Size | < 200 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -20 to -30 mV |
| pH | 5.5 ± 0.5 |
| Entrapment Efficiency | > 90% |
In Vitro Efficacy and Safety Evaluation
In Vitro Skin Permeation Study
This study evaluates the ability of the this compound nanoemulsion to penetrate the skin.[15][16][17][18][19]
Diagram: Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for the in vitro skin permeation study using Franz diffusion cells.
Protocol:
-
Skin Preparation:
-
Use excised human or animal (e.g., pig ear) skin.
-
Remove subcutaneous fat and dermis to obtain a uniform thickness of the epidermal membrane.[18]
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[15][17]
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions).
-
Maintain the temperature of the receptor medium at 32 ± 1°C to simulate skin surface temperature.[16]
-
Stir the receptor medium continuously.
-
-
Application of Formulation:
-
Apply a known quantity of the this compound nanoemulsion to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[16]
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area of the skin over time.
-
Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL).
-
Cytotoxicity Assay
This assay assesses the safety of the this compound nanoemulsion on skin cells.[20][21][22][23][24]
Diagram: Experimental Workflow for Cytotoxicity Assay
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 10. "Stability of flavonoids and ascorbic acid Part 1: Development of an in" by Megan E West [docs.lib.purdue.edu]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 13. researchgate.net [researchgate.net]
- 14. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 2.3. In Vitro Skin Permeation Study [bio-protocol.org]
- 17. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchmgt.monash.edu [researchmgt.monash.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. accellerate.me [accellerate.me]
- 23. revistas.usp.br [revistas.usp.br]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Neorauflavane's Effects on Cellular Tyrosinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the process of melanin synthesis, is a key area of investigation in dermatology, cosmetology, and the study of pigmentation disorders. A critical enzyme in this pathway is tyrosinase, which catalyzes the rate-limiting steps of melanin production. The inhibition of tyrosinase is a primary strategy for the development of skin lightening agents and treatments for hyperpigmentation. Neorauflavane, a flavonoid isolated from Campylotropis hirtella, has emerged as a highly potent inhibitor of tyrosinase.[1][2][3] This document provides detailed protocols for assessing the effects of this compound on cellular tyrosinase activity, melanin content, and cell viability, along with a summary of its known inhibitory characteristics.
Quantitative Data Summary
The following tables summarize the reported inhibitory activity of this compound against tyrosinase and its effect on melanin content in B16 melanoma cells.
Table 1: Inhibitory Activity of this compound against Tyrosinase
| Parameter | Value | Reference Compound (Kojic Acid) | Source |
| Monophenolase Activity IC₅₀ | 30 nM | ~12 µM (400-fold less active) | [1][2] |
| Diphenolase Activity IC₅₀ | 500 nM | Not specified | [1][2] |
| Inhibition Kinetics | Competitive | Not applicable | [1] |
| Binding Mode | Reversible, slow-binding | Not applicable | [1] |
Table 2: Effect of this compound on B16 Melanoma Cells
| Parameter | Value | Source |
| Melanin Content IC₅₀ | 12.95 µM | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a tyrosinase inhibitor in a cellular context.
Protocol 1: Cell Culture and Treatment
-
Cell Line: B16F10 mouse melanoma cells are a standard model for melanogenesis research.
-
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Seeding:
-
For tyrosinase activity and melanin content assays, seed cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
For cell viability assays, seed cells in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Allow cells to adhere for 24 hours before treatment.
-
-
This compound Preparation:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Prepare a series of dilutions of this compound in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Kojic Acid).
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Protocol 2: Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cells.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding M-PER Mammalian Protein Extraction Reagent or a similar lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bradford or BCA protein assay kit.
-
-
Tyrosinase Activity Measurement:
-
In a 96-well plate, add 40 µg of total protein to each well.
-
Bring the total volume in each well to 180 µL with 0.1 M sodium phosphate buffer (pH 6.8).
-
Add 20 µL of 5 mM L-DOPA (L-3,4-dihydroxyphenylalanine) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the formation of dopachrome, a product of the tyrosinase-catalyzed oxidation of L-DOPA.
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition for each this compound concentration relative to the vehicle-treated control.
-
Protocol 3: Melanin Content Assay
This assay quantifies the amount of melanin produced by the cells.
-
Cell Harvesting:
-
After treatment, wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
-
Melanin Solubilization:
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Create a standard curve using synthetic melanin to determine the melanin concentration in the samples.
-
-
Normalization:
-
Normalize the melanin content to the total protein concentration of the cell lysate from a parallel plate.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This assay assesses the potential cytotoxicity of this compound.
-
MTT Addition:
-
Following the treatment period in a 96-well plate, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: General melanogenesis signaling pathway.
Discussion
This compound demonstrates potent, competitive inhibition of tyrosinase, the key enzyme in melanogenesis.[1] Its ability to reduce melanin content in B16 melanoma cells at non-cytotoxic concentrations highlights its potential as a skin-lightening agent. The provided protocols offer a comprehensive framework for researchers to independently verify these findings and further investigate the mechanisms of action of this compound.
The generalized signaling pathway diagram illustrates the canonical cAMP/PKA/CREB/MITF pathway, which is a major regulator of melanogenesis. While this compound directly inhibits the enzymatic activity of tyrosinase, further research is required to determine if it also modulates these upstream signaling cascades to affect tyrosinase expression. Future studies could employ techniques such as Western blotting to assess the protein levels of MITF, phosphorylated CREB, and PKA, as well as RT-qPCR to analyze the gene expression of tyrosinase and MITF following this compound treatment. Such investigations will provide a more complete understanding of the anti-melanogenic properties of this promising compound.
References
- 1. Fustin suppressed melanoma cell growth via cAMP/PKA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting phosphorylation circuits on CREB and CRTCs as the strategy to prevent acquired skin hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
L-DOPA as a substrate in Neorauflavane tyrosinase assays
Application Notes & Protocols
Topic: L-DOPA as a Substrate in Tyrosinase Assays for the Inhibitor Neorauflavane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis and enzymatic browning.[1][2] It catalyzes the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] This quinone is a precursor for melanin formation.[5] Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and for the treatment of hyperpigmentation disorders.[1][6][7] this compound, a phenolic compound isolated from Campylotropis hirtella, has been identified as a highly potent tyrosinase inhibitor.[8][9] This document provides detailed protocols for assessing the inhibitory effect of this compound on the diphenolase activity of tyrosinase using L-DOPA as a substrate.
Mechanism of Action
This compound acts as a competitive inhibitor of tyrosinase, meaning it binds to the active site of the enzyme, preventing the substrate (L-DOPA) from binding.[9] Kinetic studies have further revealed that it exhibits a simple reversible slow-binding inhibition mechanism against the monophenolase activity of the enzyme.[9]
Quantitative Data Summary
The inhibitory potency of this compound against mushroom tyrosinase has been determined through various kinetic studies. The key quantitative parameters are summarized in the tables below.
Table 1: IC50 Values for this compound
| Enzyme Activity | Substrate | IC50 | Reference Compound (Kojic Acid) IC50 |
| Monophenolase | L-Tyrosine | 30 nM | ~12 µM |
| Diphenolase | L-DOPA | 500 nM | Not specified |
Data sourced from Baek et al. (2016).[9]
Table 2: Kinetic Parameters for this compound (Monophenolase Activity)
| Parameter | Description | Value |
| Ki(app) | Apparent inhibition constant | 1.48 nM |
| k3 | Second-order rate constant for inhibitor binding | 0.0033 nM⁻¹ min⁻¹ |
| k4 | First-order rate constant for the reverse reaction | 0.0049 min⁻¹ |
Data sourced from Baek et al. (2016).[9]
Experimental Protocols
1. Tyrosinase Inhibition Assay (Diphenolase Activity)
This protocol describes the determination of the inhibitory effect of this compound on the oxidation of L-DOPA by mushroom tyrosinase. The assay is based on the spectrophotometric measurement of dopachrome formation at 475 nm.[10]
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) (e.g., Sigma-Aldrich, Cat. No. D9628)
-
This compound (dissolved in DMSO)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer. Dilute to the desired working concentration (e.g., 50 U/mL) immediately before use.[11]
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in the phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions at various concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of various concentrations of this compound solution and 140 µL of phosphate buffer.
-
Control Wells (No Inhibitor): Add 20 µL of DMSO and 140 µL of phosphate buffer.
-
Blank Wells (No Enzyme): Add 20 µL of DMSO and 160 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution to the test and control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to take readings every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
2. Kinetic Analysis of Inhibition
To determine the type of inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of L-DOPA (e.g., 0.3, 0.6, 0.9, 1.2, and 1.5 mM) for each concentration of this compound.[12]
-
Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S], where [S] is the substrate concentration).
-
Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis.[13]
-
The inhibition constant (Ki) can be determined from a secondary plot, such as a Dixon plot (1/V vs. inhibitor concentration).[3]
Visualizations
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 5. jetir.org [jetir.org]
- 6. skintypesolutions.com [skintypesolutions.com]
- 7. login.medscape.com [login.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic analysis of tyrosinase inhibition [bio-protocol.org]
- 13. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: L-Tyrosine as a Substrate for Neorauflavane Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neorauflavane, a naturally occurring isoflavonoid, has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its ability to impede the production of melanin makes it a compound of significant interest for applications in dermatology, cosmetology, and the treatment of hyperpigmentation disorders. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. This application note provides detailed protocols for studying the inhibitory effects of this compound on the monophenolase activity of tyrosinase using L-tyrosine as a substrate.
This compound has demonstrated remarkably low IC50 values, indicating its high potency. Specifically, it inhibits the monophenolase activity of tyrosinase with an IC50 of 30 nM and the diphenolase activity with an IC50 of 500 nM.[1][2] Kinetic studies have revealed that this compound acts as a competitive inhibitor for both monophenolase and diphenolase activities.[3] Furthermore, it exhibits a simple reversible slow-binding inhibition against monophenolase.[3] Understanding the kinetics and inhibitory mechanism of this compound is crucial for the development of novel therapeutic agents.
Data Presentation
The following tables summarize the key quantitative data for this compound's inhibition of tyrosinase.
Table 1: Inhibitory Potency of this compound
| Activity | Substrate | IC50 Value |
| Monophenolase | L-Tyrosine | 30 nM[1][2] |
| Diphenolase | L-DOPA | 500 nM[1][3] |
| Melanin Reduction in B16 Melanoma Cells | - | 12.95 µM[2][3] |
Table 2: Kinetic Parameters of this compound (Monophenolase Activity)
| Parameter | Value | Description |
| Inhibition Type | Competitive[3] | Inhibitor binds to the active site of the free enzyme. |
| Ki(app) | 1.48 nM[3] | Apparent inhibition constant from slow-binding analysis. |
| k3 | 0.0033 nM⁻¹min⁻¹[3] | Second-order rate constant for the formation of the enzyme-inhibitor complex. |
| k4 | 0.0049 min⁻¹[3] | First-order rate constant for the dissociation of the enzyme-inhibitor complex. |
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine
-
This compound
-
Kojic Acid (Positive Control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Reagent Preparation
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare fresh before use.
-
L-Tyrosine Solution (2 mM): Dissolve L-tyrosine in phosphate buffer. Gentle heating may be required to fully dissolve the substrate.[4][5][6][7] Cool to room temperature before use.
-
This compound Stock Solution (e.g., 1 mM): Dissolve this compound in DMSO.
-
Kojic Acid Stock Solution (e.g., 1 mM): Dissolve Kojic Acid in DMSO.
Protocol for Tyrosinase Monophenolase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on the hydroxylation of L-tyrosine.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound and Kojic acid in phosphate buffer from their respective stock solutions. The final concentration of DMSO in the reaction mixture should be kept below 2%.
-
Assay Plate Preparation:
-
Add 140 µL of 50 mM phosphate buffer (pH 6.8) to each well of a 96-well plate.
-
Add 20 µL of the various concentrations of this compound or Kojic acid to their designated wells.
-
For the negative control, add 20 µL of the buffer (containing the same percentage of DMSO as the test samples).
-
Add 20 µL of 2 mM L-Tyrosine solution to all wells.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Initiate the enzymatic reaction by adding 20 µL of mushroom tyrosinase solution (1000 units/mL) to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode. Take readings every minute for 20-30 minutes.[8][9]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor and the control by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of Melanogenesis and this compound Inhibition
Caption: this compound competitively inhibits Tyrosinase.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase inhibition assay.
References
- 1. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Neobavaisoflavone Inhibits Melanogenesis through the Regulation of Akt/GSK-3β and MEK/ERK Pathways in B16F10 Cells and a Reconstructed Human 3D Skin Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2.2. Tyrosinase inhibition assay [bio-protocol.org]
Application Notes and Protocols: Molecular Docking Simulation of Neorauflavane with Tyrosinase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders.[1][2][3][4][5] Neorauflavane, a natural compound isolated from Campylotropis hirtella, has emerged as a highly potent tyrosinase inhibitor.[1][3][6] Molecular docking simulations are a powerful computational tool to elucidate the binding interactions between a ligand, such as this compound, and its target protein, tyrosinase, at the molecular level.[7][][9] This information is invaluable for understanding the mechanism of inhibition and for the rational design of novel and more effective tyrosinase inhibitors. These application notes provide a summary of the quantitative data, detailed experimental protocols for molecular docking, and visualizations of the experimental workflow and the tyrosinase signaling pathway.
Data Presentation
The inhibitory activity of this compound against tyrosinase has been quantified through various in vitro assays. The following table summarizes the key quantitative data from published studies.
| Parameter | Value | Enzyme Activity | Reference |
| IC50 | 30 nM | Monophenolase | [1][6] |
| IC50 | 500 nM | Diphenolase | [1][6] |
| Ki(app) | 1.48 nM | Monophenolase | [1][10] |
| k3 | 0.0033 nM⁻¹ min⁻¹ | Monophenolase | [1][10] |
| k4 | 0.0049 min⁻¹ | Monophenolase | [1][10] |
| Melanin Content IC50 (B16 melanoma cells) | 12.95 µM | Cellular Activity | [1][10] |
| Binding Energy (Predicted) | -6.59 to -7.3 kcal/mol (typical for flavonoids) | In Silico | [11][12] |
Experimental Protocols
This section outlines the detailed methodologies for performing a molecular docking simulation of this compound with tyrosinase.
Software and Resource Requirements
-
Protein Preparation: UCSF Chimera, AutoDock Tools, PyMOL
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel
-
Molecular Docking: AutoDock Vina, AutoDock 4
-
Visualization and Analysis: PyMOL, Discovery Studio, LigPlot+
-
Protein Data Bank (PDB) ID for Tyrosinase: e.g., 2Y9X (Mushroom Tyrosinase)[13][14]
Protein Preparation Protocol
-
Retrieve the Protein Structure: Download the 3D crystal structure of tyrosinase from the Protein Data Bank (PDB).
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, co-factors (unless essential for binding), and any existing ligands.
-
Inspect the protein for missing residues or atoms and use modeling tools to repair them if necessary.
-
-
Protonation and Charge Assignment:
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Gasteiger charges) using software like AutoDock Tools.
-
-
Define the Binding Site:
Ligand Preparation Protocol
-
Obtain the Ligand Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw.
-
Convert to 3D Structure: Convert the 2D structure to a 3D structure using a program like Avogadro or Open Babel.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or UFF.
-
Set Rotatable Bonds: Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during the docking process.
-
Assign Charges: Assign Gasteiger charges to the ligand atoms.
Molecular Docking Protocol using AutoDock Vina
-
Prepare Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Run Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
Analyze Docking Results:
-
Vina will generate an output file containing the predicted binding poses of this compound ranked by their binding affinity (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
-
Post-Docking Analysis and Visualization:
-
Visualize the predicted binding poses in complex with the tyrosinase active site using PyMOL or Discovery Studio.
-
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of tyrosinase. Docking studies have shown that the resorcinol motif of the B-ring and the methoxy group in the A-ring of this compound play crucial roles in binding to the enzyme.[1]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the molecular docking simulation of this compound with tyrosinase.
Tyrosinase Signaling Pathway and Inhibition by this compound
Caption: Tyrosinase signaling pathway in melanogenesis and its inhibition by this compound.
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
- 6. matilda.science [matilda.science]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Slow-Binding Inhibition of Tyrosinase by Ecklonia cava Phlorotannins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics [mdpi.com]
- 14. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pepolska.pl [pepolska.pl]
Troubleshooting & Optimization
Technical Support Center: Neorauflavane Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neorauflavane, specifically addressing challenges related to its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a flavonoid compound that has been identified as a highly potent tyrosinase inhibitor.[1][2][3] Its primary biological activity is to reduce melanin production by directly inhibiting the enzymatic activity of tyrosinase, a key enzyme in the melanin synthesis pathway.[2][3] In studies with B16 melanoma cells, this compound has been shown to efficiently reduce melanin content.[2][3]
Q2: What is the main challenge in preparing this compound for in vitro assays?
A2: Like many flavonoids, this compound is a hydrophobic compound with poor solubility in aqueous solutions such as cell culture media. Direct dissolution in aqueous buffers will likely lead to precipitation, resulting in inaccurate and non-reproducible experimental results. Therefore, a suitable organic solvent is required to first dissolve the compound before further dilution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For in vitro assays, the most commonly recommended solvent for hydrophobic compounds like this compound is dimethyl sulfoxide (DMSO).[4][5][6] It is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4]
Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A4: This phenomenon, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment of the cell culture medium. To prevent this, consider the following troubleshooting steps:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium, as high concentrations can be cytotoxic. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, although some may tolerate up to 0.5%.[4][5][6] You should always perform a vehicle control with the same final DMSO concentration to assess its effect on your cells.
-
Use a serial dilution approach: Instead of directly diluting your concentrated DMSO stock into the final volume of media, perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warm your media: Adding the this compound-DMSO solution to pre-warmed (e.g., 37°C) cell culture media can improve solubility.
-
Increase mixing efficiency: After adding the this compound solution to the media, ensure rapid and thorough mixing by gentle vortexing or swirling.
-
Consider a lower stock concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your media to achieve the desired final concentration, so be mindful of the final DMSO percentage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent. | The chosen solvent is inappropriate. | Use 100% DMSO as the primary solvent for creating a stock solution. |
| Precipitation occurs immediately upon dilution in aqueous buffer or media. | The compound's solubility limit in the final aqueous solution is exceeded. The final DMSO concentration is too low to maintain solubility. | 1. Prepare a higher concentration stock solution in 100% DMSO. 2. Add the stock solution dropwise to the pre-warmed media while vortexing to ensure rapid dispersal. 3. Perform serial dilutions in media to reach the final desired concentration. 4. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (ideally ≤ 0.1% - 0.5%). |
| Inconsistent results between experiments. | Precipitation of this compound in some wells leading to variable effective concentrations. | 1. Visually inspect all solutions for any signs of precipitation before adding to cells. 2. Prepare fresh dilutions for each experiment. 3. Ensure thorough mixing of the final working solution before adding it to the assay plate. |
| Observed cytotoxicity in control wells (vehicle control). | The final concentration of DMSO is too high for the specific cell line being used. | 1. Determine the maximum tolerable DMSO concentration for your cell line by performing a dose-response experiment with DMSO alone. 2. Adjust your stock and working solution concentrations to ensure the final DMSO concentration is below the toxic threshold. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound (C₂₀H₁₆O₄) is 320.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass = Molarity x Volume x Molecular Weight Mass = 0.010 mol/L x 0.001 L x 320.34 g/mol = 0.0032034 g = 3.20 mg
-
Weigh this compound: Carefully weigh 3.20 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Tolerable DMSO Concentration for Your Cell Line
It is crucial to determine the highest concentration of DMSO that does not affect the viability or behavior of your specific cell line.
Materials:
-
Your cell line of interest (e.g., B16 melanoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Prepare Dilutions: Prepare a 2x concentrated series of DMSO dilutions in fresh culture medium. For example, to achieve final concentrations of 1%, 0.5%, 0.25%, and 0.125%, you would prepare 2%, 1%, 0.5%, and 0.25% DMSO solutions. Include a 'medium only' control.
-
Cell Treatment: Remove the old medium from the cells and add the various DMSO-containing media.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24 or 48 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Normalize the results to the 'medium only' control and plot cell viability versus DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerable concentration.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the direct inhibition of tyrosinase, a key enzyme in the melanogenesis pathway. The following diagrams illustrate the melanin synthesis pathway and a typical experimental workflow for testing this compound's efficacy.
References
- 1. matilda.science [matilda.science]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Neorauflavane stability in different solvent systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Neorauflavane in various solvent systems. As direct stability data for this compound is limited in public literature, this guide offers a framework of frequently asked questions (FAQs) and troubleshooting protocols to enable researchers to conduct their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a solvent system?
A1: The stability of this compound, like other flavonoids, is influenced by several factors:
-
Solvent Type: The polarity, protic or aprotic nature, and pH of the solvent can significantly impact stability.
-
Temperature: Higher temperatures generally accelerate degradation reactions.[1]
-
Light: Exposure to UV or even ambient light can cause photodegradation.[2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]
-
pH: The pH of aqueous solutions can alter the ionic state of this compound, affecting its stability.[1][3]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific data for this compound is scarce, flavonoids generally show good solubility in polar organic solvents.[4][5][6] Common choices for initial solubility and stability screening include:
-
Ethanol or Methanol
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Acetone
It is crucial to empirically determine the optimal solvent that provides both good solubility and stability for your specific experimental needs.
Q3: How can I monitor the degradation of this compound over time?
A3: The most common and reliable method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products.
Q4: What are the typical signs of this compound degradation in a solution?
A4: Degradation can be observed through several indicators:
-
Color Change: A noticeable change in the color of the solution.
-
Precipitation: Formation of a precipitate, indicating insolubility of degradation products.
-
Chromatographic Profile: The appearance of new peaks or a decrease in the peak area of the parent this compound peak in an HPLC chromatogram.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution | The chosen solvent is promoting degradation. | Test the stability of this compound in a panel of alternative solvents with varying polarities and properties. Consider using aprotic solvents if hydrolysis is suspected. |
| The solution is exposed to light. | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[2] | |
| The storage temperature is too high. | Store stock solutions at lower temperatures (e.g., 4°C or -20°C). However, perform stability studies at your experimental temperature as well. | |
| Appearance of multiple new peaks in HPLC | This compound is degrading into several products. | This is expected in a stability study. The goal is to identify the conditions that minimize the formation of these degradation products. |
| Inconsistent stability results | Variability in experimental conditions. | Ensure consistent solvent quality, temperature, light exposure, and initial concentration of this compound across all experiments. |
| Oxygen contamination. | For sensitive applications, consider de-gassing the solvent before use or preparing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Preliminary Solubility and Short-Term Stability Screening
-
Objective: To identify suitable solvents for this compound and assess its short-term stability.
-
Materials:
-
This compound
-
A panel of solvents (e.g., Ethanol, Methanol, Acetonitrile, DMSO, Water)
-
HPLC system with UV detector
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Prepare a stock solution of this compound in a primary solvent where it is highly soluble (e.g., DMSO).
-
Spike a known volume of the stock solution into each of the test solvents to achieve the desired final concentration.
-
Vortex each solution thoroughly.
-
Analyze a t=0 sample from each solution by HPLC to determine the initial concentration.
-
Store the solutions under controlled conditions (e.g., room temperature, protected from light).
-
Analyze samples at predetermined time points (e.g., 1, 4, 8, 24 hours).
-
Calculate the percentage of this compound remaining at each time point relative to t=0.
-
Protocol 2: Accelerated Stability Study
-
Objective: To evaluate the long-term stability of this compound in selected solvents under stressed conditions.
-
Materials:
-
This compound
-
Selected solvents from Protocol 1
-
Temperature-controlled incubator or oven
-
HPLC system with UV detector
-
-
Procedure:
-
Prepare fresh solutions of this compound in the chosen solvents.
-
Analyze a t=0 sample from each solution.
-
Place the solutions in an incubator at an elevated temperature (e.g., 40°C or 60°C).
-
Analyze samples at specified time intervals (e.g., 1, 3, 7, 14, 30 days).
-
Quantify the remaining this compound and any major degradation products.
-
Data Presentation
The following tables are templates for presenting stability data. The data within is hypothetical and for illustrative purposes only.
Table 1: Short-Term Stability of this compound in Various Solvents at Room Temperature (25°C)
| Solvent | Initial Concentration (µg/mL) | % Remaining after 4 hours | % Remaining after 24 hours | Observations |
| Methanol | 100.2 | 98.5 | 95.1 | Clear solution |
| Acetonitrile | 99.8 | 99.1 | 98.2 | Clear solution |
| DMSO | 100.5 | 99.8 | 99.5 | Clear solution |
| Water (pH 7) | 98.9 | 85.3 | 70.4 | Slight yellowing |
| Ethanol | 100.1 | 98.9 | 96.5 | Clear solution |
Table 2: Accelerated Stability of this compound at 40°C
| Solvent | Initial Concentration (µg/mL) | % Remaining after 7 days | % Remaining after 30 days | Major Degradation Product (Peak Area %) |
| Acetonitrile | 100.3 | 95.2 | 88.7 | 5.6% |
| DMSO | 99.9 | 98.1 | 95.3 | 2.1% |
| Ethanol | 100.0 | 94.5 | 85.4 | 8.9% |
Visualizations
References
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
Optimizing Neorauflavane Concentration for Cell-Based Assays: A Technical Support Center
Welcome to the technical support center for optimizing the use of Neorauflavane in your cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize this potent tyrosinase inhibitor in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when working with this compound, from initial stock preparation to interpreting assay results.
Compound Solubility and Preparation
Q1: What is the recommended solvent for dissolving this compound, and what is its solubility?
Table 1: this compound Solubility (Hypothetical)
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mM | Recommended for primary stock solutions. |
| Ethanol | ~1-5 mM | May be used for some applications, but lower solubility is expected. |
| PBS (pH 7.4) | < 10 µM | Very low solubility in aqueous buffers. |
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue arising from the poor aqueous solubility of many organic compounds. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity. However, for compounds with poor aqueous solubility, you may need to carefully test slightly higher concentrations, running appropriate vehicle controls to assess any effects of the DMSO itself.
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the compound stock. Adding a cold solution can cause the compound to precipitate.
-
Method of Addition: Instead of adding the DMSO stock directly to the full volume of media in the well, try serial dilution in pre-warmed media with vigorous mixing or vortexing before adding it to the cells.
-
Sonication: Briefly sonicating the diluted compound in the final culture medium before adding it to the cells can help to break up small precipitates and improve dissolution.
Cytotoxicity and Determining Optimal Concentration
Q3: What is the expected cytotoxic concentration of this compound?
A3: The cytotoxicity of this compound can vary depending on the cell line and assay duration. Based on available data for this compound and its derivatives, significant cytotoxicity may be observed at higher concentrations. It is crucial to perform a cytotoxicity assay to determine the appropriate concentration range for your specific cell line. This compound has been shown to reduce melanin content in B16 melanoma cells with an IC50 of 12.95 μM.[1] This provides a starting point for the upper limit of your concentration range in non-cytotoxic assays. For some derivatives of this compound, IC50 values for cytotoxicity have been reported in the range of 4.22 µM to 14.11 µM in cell lines such as HT-29 and HepG2.
Table 2: Reported IC50 Values for this compound and its Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 Value |
| This compound | B16 Melanoma | Melanin Content Reduction | 12.95 µM[1] |
| This compound Derivative 3l | HT-29 | Cytotoxicity | 14.11 µM |
| This compound Derivative 3o | HepG2 | Cytotoxicity | 4.22 µM |
| This compound Derivative 3j | B16F10 | Cytotoxicity | 7.55 µM |
Q4: How do I determine the optimal, non-toxic concentration of this compound for my cell-based assay?
A4: To find the optimal concentration, you should first perform a dose-response experiment to determine the IC50 for cytotoxicity in your cell line of interest. A standard MTT or resazurin-based assay is recommended. Based on the IC50 value, you can then select a range of non-toxic concentrations for your functional assays.
Caption: Workflow for determining the optimal this compound concentration.
Inconsistent Results and Assay Variability
Q5: I am observing high variability in my results between experiments. What could be the cause?
A5: Inconsistent results in cell-based assays can stem from several factors. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a consistent volume for each well. "Edge effects" in microplates can be minimized by filling the peripheral wells with sterile media or PBS.
-
Inaccurate Compound Dilutions: Prepare fresh serial dilutions of this compound for each experiment and verify pipette calibration.
-
Cell Health: Use cells with a low passage number and regularly check for contamination (e.g., mycoplasma).
-
Inconsistent Incubation Times: Ensure all wells are incubated for the same duration and at the recommended temperature.
Caption: A troubleshooting decision tree for inconsistent assay results.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for cytotoxicity in a given adherent cell line.
Materials:
-
This compound
-
DMSO
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mechanism of Action: Tyrosinase Inhibition
This compound is a highly potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] It acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase.[1][2] This means that this compound binds to the active site of the enzyme, preventing the binding of its natural substrates, L-tyrosine and L-DOPA. The resorcinol motif of the B-ring and the methoxy group in the A-ring of this compound play crucial roles in its binding to the tyrosinase active site.[1][2]
Caption: Signaling pathway of tyrosinase and its inhibition by this compound.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Neorauflavane precipitation in culture media
This technical support center provides researchers with troubleshooting guides and answers to frequently asked questions regarding the precipitation of Neorauflavane in culture media. Following these guidelines will help ensure the accurate and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent phenolic compound isolated from Campylotropis hirtella.[1][2] Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[1][2] It competitively inhibits both the monophenolase and diphenolase activities of tyrosinase, making it a valuable tool for research in skin hyperpigmentation and neurodegeneration.[1][2]
Q2: My this compound solution precipitated immediately after I added it to my cell culture medium. What is the likely cause?
Immediate precipitation upon addition to aqueous culture media is typically due to the compound's concentration exceeding its solubility limit.[3] This is a common issue for hydrophobic molecules like this compound. The organic solvent (usually DMSO) used for the stock solution disperses rapidly in the medium, causing the poorly water-soluble compound to crash out of solution.
Q3: How can I prevent my this compound from precipitating when preparing my working solution?
To minimize precipitation, it is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO and then perform serial dilutions.[3][4] Instead of a single large dilution, a stepwise dilution process can prevent "solvent shock".[5] Additionally, pre-warming the culture medium to 37°C before adding the compound can help, as temperature shifts can decrease solubility.[3][6] Always add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[5][7]
Q4: I noticed cloudiness in my media after incubating the plate for a few hours. What could be the reason?
Delayed precipitation can occur for several reasons:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the media, affecting compound solubility over time.[3]
-
Thermodynamic Solubility: The compound may initially be in a supersaturated state (kinetic solubility) but precipitates as it reaches its true equilibrium (thermodynamic solubility) limit in the media.[5]
-
Interaction with Media Components: this compound may interact with salts, proteins (especially from serum), or other components in the media, leading to precipitation.[3]
Q5: My this compound stock solution looks cloudy after thawing. Can I still use it?
A cloudy or precipitated stock solution should not be used directly. This indicates that the compound has fallen out of solution during the freeze-thaw cycle.[3] Before use, gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound completely.[3][7] To prevent this issue, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3][8]
Q6: Does the type of culture medium or the presence of serum affect this compound solubility?
Yes, the specific formulation of the culture medium can impact solubility.[3] Media contain various salts and amino acids that can interact with the compound.[9] Serum proteins are known to bind to small molecules, which can either increase solubility or, in some cases, lead to sequestration and precipitation.[6] It is crucial to validate the solubility of this compound in your specific experimental medium.
Troubleshooting Guide
This guide summarizes common precipitation issues and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | Concentration exceeds aqueous solubility.[3] | Decrease the final working concentration. Prepare a higher concentration stock solution (e.g., 10-20 mM in DMSO) and use a smaller volume for dilution.[3][4] Perform serial dilutions into pre-warmed media.[3][5] |
| Delayed Precipitate (in incubator) | Temperature/pH shift.[3][6] Interaction with media components.[3] Compound reaching thermodynamic solubility limit.[5] | Ensure media is properly buffered for the CO2 environment. Pre-warm media to 37°C before adding the compound.[3] Test compound stability in the media over the experiment's duration. |
| Precipitate in Stock Solution | Poor solubility at low temperatures.[3] Freeze-thaw cycles.[8] | Gently warm the vial to 37°C and vortex to redissolve.[3] Prepare fresh stock solutions. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3] |
| General Cloudiness/Turbidity | Fine particulate precipitation.[3] Microbial contamination.[10] | Distinguish between chemical precipitate and microbial growth using a microscope.[3] If precipitate, follow the solutions above. If contamination, discard the culture and review sterile techniques. |
Data Presentation
The following table summarizes the reported biological activity of this compound.
| Target | Activity | IC50 Value | Cell Line / Assay |
| Tyrosinase | Monophenolase Inhibition | 30 nM | Mushroom Tyrosinase Assay |
| Tyrosinase | Diphenolase Inhibition | 500 nM | Mushroom Tyrosinase Assay |
| Melanin Production | Reduction of Melanin Content | 12.95 µM | B16 Melanoma Cells |
| Data sourced from Bioorganic & Medicinal Chemistry.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-purity dimethyl sulfoxide (DMSO) as the solvent.[11]
-
Calculation: Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution.
-
Dissolution: Add the calculated mass of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes to ensure the compound is completely dissolved.[7] Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -20°C or -80°C for long-term stability.[8][11]
Protocol 2: Determining Maximum Soluble Concentration in Culture Media
-
Media Preparation: Pre-warm your specific cell culture medium (e.g., DMEM with 10% FBS) to 37°C.[3]
-
Serial Dilution: Prepare a series of 2-fold serial dilutions of this compound in the pre-warmed medium, starting from a high concentration (e.g., 100 µM).
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Observation: Visually inspect each dilution for signs of precipitation (e.g., cloudiness, crystals, sediment) immediately after preparation and at several time points (e.g., 1, 4, 24, and 48 hours). A microscope can be used for more detailed inspection.[3]
-
Determination: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration under your specific experimental conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Autofluorescence of Neorauflavane in Imaging
Disclaimer: Information regarding the specific fluorescent properties of Neorauflavane is not extensively available in current scientific literature. This guide is based on the general characteristics of flavanes, a class of flavonoids to which this compound belongs, and established methods for managing autofluorescence in biological imaging. Flavonoids typically exhibit fluorescence with excitation in the UV-to-blue range and emission in the blue-to-green spectrum.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
Autofluorescence is the natural emission of light by biological structures or other molecules within a sample when excited by light.[1][2] This intrinsic fluorescence is not related to any specific fluorescent labels or probes you have added to your experiment. Common sources of autofluorescence in cells and tissues include molecules like collagen, elastin, lipofuscin, NADH, and flavins.[2][3] Sample preparation methods, especially fixation with aldehyde-based reagents like formalin and glutaraldehyde, can also induce or increase autofluorescence.[1][3]
Q2: What are the most common sources of autofluorescence in my experiments?
Autofluorescence can originate from several endogenous and exogenous sources:
-
Endogenous Fluorophores:
-
Structural Proteins: Collagen and elastin are major sources, particularly in connective tissues, and typically fluoresce in the blue-green region.[3]
-
Metabolic Co-factors: NADH and riboflavins, present in most cells, contribute to cellular autofluorescence.[2][3]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells, appearing as granular yellow-green fluorescent particles.[1]
-
Red Blood Cells: Heme groups in red blood cells can cause autofluorescence.[3]
-
-
Fixation-Induced Fluorescence: Aldehyde fixatives such as formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[1][4]
-
Culture Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media can be sources of background fluorescence.[3]
Q3: How can I determine if the signal I'm observing is from this compound or from background autofluorescence?
The most straightforward method is to prepare and image an unstained control sample. This control should undergo all the same processing steps as your experimental samples (including fixation and permeabilization) but without the addition of this compound or any other fluorescent labels.[3] Any signal detected in this unstained sample can be attributed to autofluorescence. Comparing the signal intensity and spectral properties of your experimental sample to this control will help you distinguish the specific signal from the background.
Q4: What are the likely spectral properties of this compound and how might they overlap with autofluorescence?
As a flavane, this compound belongs to the flavonoid family. Flavonoids typically have two main absorption bands: Band II between 240-295 nm and Band I between 300-380 nm.[2][5] Their fluorescence emission is often in the blue to green part of the spectrum (around 350-550 nm).[2] This creates a high potential for spectral overlap with common sources of autofluorescence from biological tissues, which are often strongest in the same blue-green range.[3]
Troubleshooting Guides
Issue 1: High background fluorescence is obscuring my this compound signal.
This is a classic sign of autofluorescence. The following workflow can help you diagnose and mitigate the issue.
Caption: Troubleshooting workflow for high background fluorescence.
Solutions:
-
Optimize Sample Preparation:
-
Fixation: If using aldehyde fixatives, reduce the fixation time to the minimum required.[1][4] Consider switching to a non-aldehyde fixative like ice-cold methanol or ethanol.[3]
-
Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells, a common source of heme-related autofluorescence.[1][3]
-
-
Chemical Quenching:
-
Photobleaching: Intentionally expose your sample to high-intensity light before imaging to "burn out" the background autofluorescence. Be cautious, as this can also affect your target signal if not done carefully.[6]
-
Spectral Selection: If possible, shift your imaging to the far-red part of the spectrum, as endogenous autofluorescence is typically weaker at longer wavelengths.[3][6]
Issue 2: The this compound signal is weak and difficult to distinguish from the background.
When your specific signal is weak, even moderate autofluorescence can be problematic.
Solutions:
-
Increase Signal-to-Noise Ratio:
-
Optimize this compound Concentration: Ensure you are using an optimal concentration of this compound. Titrate the concentration to find the best balance between signal intensity and potential off-target effects.
-
Use a Brighter Fluorophore (if applicable): If this compound is being used in conjunction with other fluorescent labels, choose brighter dyes like phycoerythrin (PE) or allophycocyanin (APC) for your other targets to make them stand out from the background.[3]
-
-
Computational Approaches:
-
Spectral Unmixing: If your imaging system has a spectral detector, you can use spectral unmixing. This technique involves capturing the emission spectrum of the autofluorescence from an unstained control sample and then mathematically subtracting this "spectral fingerprint" from your experimental images.[7]
-
Background Subtraction: Simpler background subtraction methods are available in software like ImageJ, but they are less precise than spectral unmixing.[6]
-
Issue 3: I see punctate or granular, non-specific fluorescence in my images.
This is often indicative of lipofuscin aggregates, especially in aged cells or tissues.
Solutions:
-
Quenching with Sudan Black B: This is the most common and effective method for reducing lipofuscin autofluorescence.[1] However, be aware that Sudan Black B can have some fluorescence in the far-red channel.[1]
-
Use a Commercial Quenching Reagent: Several commercially available reagents, such as TrueVIEW, are designed to quench autofluorescence from multiple sources, including lipofuscin.[1]
Data Presentation
Table 1: Potential Spectral Characteristics of this compound and Common Autofluorescent Molecules
| Molecule | Excitation Max (approx.) | Emission Max (approx.) | Notes |
| This compound (inferred) | 280-380 nm | 350-550 nm | Based on general flavonoid properties.[2][5] |
| Collagen | 325-400 nm | 400-450 nm | Major source in connective tissue.[1] |
| Elastin | 350-450 nm | 420-500 nm | Contributes to blue-green background.[3] |
| NADH | 340 nm | 450 nm | Widespread in metabolically active cells.[2][3] |
| Flavins | 450 nm | 530 nm | Can contribute to green autofluorescence.[8] |
| Lipofuscin | Broad (360-500 nm) | Broad (500-695 nm) | Appears as yellow-green granules.[1] |
| Aldehyde Fixatives | Broad | Broad (Blue, Green, Red) | Induced by sample processing.[1] |
Table 2: Comparison of Autofluorescence Reduction Techniques
| Method | Target Autofluorescence | Advantages | Disadvantages |
| Change of Fixative | Aldehyde-induced | Simple to implement | May not be suitable for all antibodies/probes |
| Sodium Borohydride | Aldehyde-induced | Effective for aldehyde cross-linking | Can have variable results, requires fresh preparation[1][9] |
| Sudan Black B | Lipofuscin | Highly effective for lipofuscin | Can introduce its own far-red fluorescence[1] |
| Photobleaching | General | No chemical additions needed | Can damage the sample and the target fluorophore[6] |
| Spectral Unmixing | General | Highly specific, computational | Requires a spectral detector on the microscope[7] |
| Use of Far-Red Probes | General | Avoids most common autofluorescence | Requires appropriate filters and detectors[3][6] |
Experimental Protocols
Protocol 1: Preparation of an Unstained Control to Assess Autofluorescence
-
Prepare your cells or tissue sections as you would for your experiment with this compound.
-
Follow all fixation, permeabilization, and washing steps exactly as in your primary protocol.
-
Instead of adding this compound, add the vehicle (e.g., DMSO, PBS) that this compound is dissolved in.
-
Mount the sample using the same mounting medium.
-
Image this control sample using the exact same acquisition settings (laser power, exposure time, gain) that you plan to use for your experimental samples. The resulting image will reveal the baseline autofluorescence of your sample.
Protocol 2: Reduction of Aldehyde-Induced Autofluorescence with Sodium Borohydride
-
Reagent Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold phosphate-buffered saline (PBS). Caution: Sodium borohydride will fizz upon dissolution.[10]
-
Sample Preparation: After fixation (e.g., with 4% paraformaldehyde) and permeabilization, wash your samples thoroughly with PBS.
-
Incubation: Immerse the samples in the freshly prepared sodium borohydride solution. Incubate for 10-30 minutes at room temperature.[9][10] For thicker tissue sections, you may need to repeat this step with a fresh solution.[10]
-
Washing: Wash the samples three times with PBS, for 5 minutes each wash, to remove any residual sodium borohydride.[9]
-
Proceed with Staining: Continue with your standard imaging protocol (e.g., blocking, incubation with this compound).
Protocol 3: Quenching of Lipofuscin Autofluorescence with Sudan Black B
-
Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter through a 0.2 µm filter to remove any undissolved particles.[9]
-
Sample Preparation: Complete your primary staining protocol, including incubation with this compound and any other fluorescent labels.
-
Incubation: After the final washes of your staining protocol, immerse the samples in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Washing: Briefly rinse the samples with 70% ethanol and then wash thoroughly with PBS.
-
Mounting: Mount your samples immediately for imaging.
Mandatory Visualizations
Caption: Experimental workflow highlighting autofluorescence mitigation steps.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]
- 8. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Spectral Investigation of a Series of Flavanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neorauflavane Tyrosinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time in Neorauflavane tyrosinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a potent tyrosinase inhibitor?
This compound is a flavonoid compound that has demonstrated high potency as a tyrosinase inhibitor. It exhibits a competitive inhibitory behavior against both the monophenolase and diphenolase activities of tyrosinase. Its potency is attributed to its specific chemical structure which allows it to bind effectively to the active site of the enzyme.
Q2: What is "slow-binding inhibition" and how does it apply to this compound?
Slow-binding inhibition is a phenomenon where the inhibitor binds to the enzyme at a slow rate, and the establishment of the enzyme-inhibitor complex equilibrium is not instantaneous. This compound has been identified as a simple reversible slow-binding inhibitor of tyrosinase's monophenolase activity.[1][2] This characteristic is crucial when designing the experimental protocol, as a pre-incubation step is necessary to allow for the formation of the enzyme-inhibitor complex before initiating the enzymatic reaction.
Q3: What is the typical wavelength to measure the product of the tyrosinase reaction?
The product of the tyrosinase-catalyzed oxidation of L-DOPA is dopachrome, which has a characteristic absorbance maximum between 475 nm and 510 nm.[3][4] The exact wavelength should be optimized for the specific experimental conditions and instrument being used.
Q4: Why is a pre-incubation step necessary for this compound tyrosinase assays?
Due to this compound's slow-binding kinetics, a pre-incubation of the enzyme with the inhibitor is essential to ensure that the binding equilibrium is reached before the addition of the substrate (L-DOPA). Omitting or having a suboptimal pre-incubation time will lead to an underestimation of the inhibitor's potency (an artificially high IC50 value).
Q5: What is a suitable positive control for a this compound tyrosinase inhibition assay?
Kojic acid is a well-established and commonly used positive control for tyrosinase inhibition assays.[5] It is a known tyrosinase inhibitor and provides a reliable benchmark for comparing the inhibitory activity of test compounds like this compound.
Troubleshooting Guides
Issue 1: High Variability in Absorbance Readings
| Probable Cause | Recommended Solution |
| Inconsistent pipetting volume. | Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Precipitation of this compound. | This compound, like many flavonoids, may have limited aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a concentration that affects enzyme activity (typically <1-5%). Visually inspect wells for any precipitation. Consider using a solubility-enhancing agent if necessary, after validating its non-interference with the assay. |
| Temperature fluctuations during the assay. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the incubation and reading steps. Ensure all reagents are equilibrated to the assay temperature before use. |
| Incomplete mixing of reagents in the wells. | Gently mix the contents of the wells after the addition of each reagent by pipetting up and down or using a plate shaker at a low speed. Avoid introducing air bubbles. |
Issue 2: Low or No Tyrosinase Activity in Control Wells
| Probable Cause | Recommended Solution |
| Degraded tyrosinase enzyme. | Store the tyrosinase enzyme stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions of the enzyme for each experiment. |
| Incorrect buffer pH. | The optimal pH for mushroom tyrosinase activity is typically between 6.5 and 7.0.[6] Prepare fresh buffer and verify its pH before use. |
| Presence of chelating agents or contaminants. | Use high-purity water and reagents to prepare buffers and solutions. Avoid using buffers containing strong chelating agents that could sequester the copper ions essential for tyrosinase activity. |
| Substrate (L-DOPA) degradation. | L-DOPA is light-sensitive and can oxidize over time. Prepare fresh L-DOPA solutions for each experiment and protect them from light. |
Issue 3: Inconsistent or Non-reproducible IC50 Values for this compound
| Probable Cause | Recommended Solution |
| Suboptimal pre-incubation time. | As a slow-binding inhibitor, the pre-incubation time is critical. Perform a time-course experiment to determine the optimal pre-incubation time where the inhibition reaches a maximum and plateaus. (See detailed protocol below). |
| Inappropriate reaction incubation time. | The reaction should be monitored in the initial linear phase. If the reaction proceeds for too long, substrate depletion or product inhibition can occur, leading to inaccurate results. A kinetic reading is recommended to identify the linear range. |
| This compound instability in the assay buffer. | While specific data on this compound stability is limited, flavonoids can be unstable in aqueous solutions, particularly at certain pH values. Prepare fresh dilutions of this compound for each experiment. If instability is suspected, a time-course study of this compound in the assay buffer can be performed. |
| Solvent effects. | The solvent used to dissolve this compound (e.g., DMSO) can affect enzyme activity at higher concentrations. Maintain a consistent and low final solvent concentration in all wells, including controls. |
Data Presentation
Table 1: Kinetic Parameters of this compound Inhibition of Tyrosinase
| Parameter | Value | Enzyme Activity | Reference |
| IC50 | 30 nM | Monophenolase | [1][2] |
| IC50 | 500 nM | Diphenolase | [1][2] |
| Inhibition Type | Competitive | Monophenolase & Diphenolase | [1][2] |
| Binding Mechanism | Simple reversible slow-binding | Monophenolase | [1][2] |
| Ki(app) | 1.48 nM | Monophenolase | [1][2] |
| k3 | 0.0033 nM⁻¹ min⁻¹ | Monophenolase | [1][2] |
| k4 | 0.0049 min⁻¹ | Monophenolase | [1][2] |
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time for this compound
This protocol is designed to identify the necessary pre-incubation time for this compound to reach binding equilibrium with tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
This compound
-
L-DOPA
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 475-510 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute to the desired concentration in phosphate buffer. A concentration around the expected IC50 is a good starting point.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use and protect it from light.
-
-
Assay Setup:
-
In a 96-well plate, add the tyrosinase solution and the this compound solution to a set of wells.
-
In parallel, prepare control wells with tyrosinase and buffer (without this compound).
-
-
Pre-incubation Time Course:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes), initiate the reaction by adding the L-DOPA solution to a subset of the wells containing the enzyme and inhibitor, as well as the control wells.
-
-
Kinetic Measurement:
-
Immediately after adding L-DOPA, place the plate in a microplate reader and measure the absorbance at 475-510 nm every minute for a set period (e.g., 10-20 minutes) to determine the initial reaction velocity (rate of dopachrome formation).
-
-
Data Analysis:
-
Calculate the initial velocity for each pre-incubation time point for both the inhibited and uninhibited reactions.
-
Calculate the percentage of inhibition for each pre-incubation time point.
-
Plot the percentage of inhibition as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau, indicating that the enzyme-inhibitor binding has reached equilibrium.
-
Protocol 2: Standard this compound Tyrosinase Inhibition Assay
This protocol uses the optimized pre-incubation time determined in Protocol 1.
Procedure:
-
Prepare Reagent Solutions: As described in Protocol 1. Prepare serial dilutions of this compound to determine the IC50 value. Also, prepare a solution of a positive control (e.g., Kojic acid).
-
Assay Setup:
-
In a 96-well plate, set up the following wells in triplicate:
-
Blank: Buffer only.
-
Enzyme Control: Tyrosinase solution + Buffer.
-
Positive Control: Tyrosinase solution + Kojic acid solution.
-
Test Wells: Tyrosinase solution + serial dilutions of this compound solution.
-
-
-
Pre-incubation:
-
Incubate the plate at the chosen temperature for the optimal pre-incubation time determined previously.
-
-
Reaction Initiation and Measurement:
-
Add the L-DOPA solution to all wells except the blank.
-
Immediately begin kinetic measurements of absorbance at 475-510 nm for a period that falls within the linear range of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each concentration of this compound and the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing and performing the this compound tyrosinase assay.
Caption: Simplified model of a two-step slow-binding inhibition mechanism.
References
- 1. Volume 64 No 2 page 101 [library.scconline.org]
- 2. Khan Academy [khanacademy.org]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. mdpi.com [mdpi.com]
- 6. Production and characterization of tyrosinase activity in Pycnoporus sanguineus CCT-4518 Crude extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Neorauflavane Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of Neorauflavane in cell line experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound's cytotoxicity.
Q1: My initial screening shows unexpectedly high cytotoxicity of this compound across all my cell lines, even at very low concentrations. How can I determine if this is a true cytotoxic effect or an experimental artifact?
A1: Unexpectedly high cytotoxicity can stem from the compound's intrinsic properties or experimental variables. A systematic approach is crucial to differentiate between these possibilities.
Initial Troubleshooting Steps:
-
Verify Compound Integrity and Handling:
-
Purity: Confirm the purity of your this compound batch. Impurities from synthesis or extraction can exhibit high toxicity.
-
Solubility: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions in the culture medium. Visually inspect for any precipitation after dilution.
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) to rule out solvent-induced toxicity.[1]
-
-
Review Experimental Parameters:
-
Cell Density: Sub-optimal cell density can affect results. Very low density may make cells more susceptible to toxic effects, while high density can mask toxicity due to nutrient depletion or contact inhibition.[1][2][3] It is recommended to determine the optimal cell count for the assay by repeating the experiment with varying cell numbers.[4]
-
Incubation Time: Prolonged incubation times might lead to secondary effects that are not related to the primary mechanism of the compound.[1]
-
-
Assay-Specific Considerations (Especially for Metabolic Assays like MTT):
-
Direct MTT Reduction: Flavonoids, like this compound, are known antioxidants and can directly reduce MTT to formazan in the absence of cells, leading to false-positive results indicating high viability (or masking cytotoxicity).[5][6][7]
-
Recommendation: Run a control plate with this compound in cell-free media to check for direct MTT reduction.[2] If interference is observed, consider using an alternative assay that does not rely on cellular metabolism.
-
Q2: My results from different cytotoxicity assays (e.g., MTT vs. LDH release) are conflicting. What could be the reason?
A2: Discrepancies between different assay types often point towards a specific mechanism of action or an assay-specific artifact.[1]
-
Metabolic Inhibition vs. Cell Death: An MTT assay measures metabolic activity, which is often used as a proxy for cell viability.[6] A compound can inhibit metabolic activity without causing immediate cell death.[1] In contrast, an LDH (lactate dehydrogenase) release assay measures the loss of membrane integrity, which is a marker of necrosis or late apoptosis.[8]
-
Apoptosis vs. Necrosis: If this compound induces apoptosis, you might see a decrease in viability in the MTT assay (due to reduced metabolic activity in apoptotic cells) but a delayed or non-existent LDH release, as the cell membrane remains intact during early apoptosis.
-
Recommendation: If you observe a decrease in the MTT assay but no significant LDH release, it is advisable to follow up with an apoptosis-specific assay, such as measuring caspase-3/7 activity, to determine the cell death pathway.[1]
Q3: I am observing a "bell-shaped" dose-response curve with this compound, where the cytotoxic effect decreases at higher concentrations. Is this a real phenomenon?
A3: Bell-shaped dose-response curves can occur and may be attributable to several factors:
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates or colloids in the culture medium, which may reduce their effective concentration and bioavailability to the cells.[8]
-
Receptor-Mediated Effects: If the cytotoxic effect is mediated by a specific receptor, high concentrations of the compound could lead to receptor downregulation or desensitization.
-
Off-Target Effects: At higher concentrations, the compound might engage with off-target molecules that trigger pro-survival pathways, counteracting the primary cytotoxic effect.
Troubleshooting Steps:
-
Solubility Check: Visually inspect the culture medium at high concentrations of this compound for any signs of precipitation or turbidity.
-
Dynamic Light Scattering (DLS): This technique can be used to detect the formation of nanoparticles or aggregates in your compound solutions.
-
Assay Time-Course: Perform a time-course experiment to see if the bell-shaped curve is consistent over different incubation periods.
Frequently Asked Questions (FAQs)
What is the known cytotoxic activity of this compound?
This compound has been identified as a highly potent tyrosinase inhibitor.[9] One study demonstrated that it efficiently reduced melanin content in B16 melanoma cells with an IC50 of 12.95 μM.[9][10] However, comprehensive data on its cytotoxic IC50 values across a broad range of cancer and normal cell lines is not widely available in the public domain. As a flavonoid, its cytotoxic effects are likely to be dose and cell-type dependent.[11]
What are the likely mechanisms of this compound-induced cytotoxicity?
While specific studies on this compound's cytotoxic mechanisms are limited, the effects of other flavonoids suggest several potential pathways:
-
Induction of Apoptosis: Flavonoids are well-known inducers of apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] This may involve the activation of caspases, modulation of Bcl-2 family proteins, and release of cytochrome c.[13][14]
-
Cell Cycle Arrest: Many flavonoids can cause cell cycle arrest at different phases (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.[15][16][17][18] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).[14][15]
-
Generation of Reactive Oxygen Species (ROS): At higher concentrations, some flavonoids can act as pro-oxidants, leading to increased intracellular ROS levels.[19][20] This oxidative stress can damage cellular components and trigger apoptosis.[19]
-
Modulation of Signaling Pathways: Flavonoids can interfere with various signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt, MAPK, and NF-κB pathways.[12]
Which cytotoxicity assays are most suitable for flavonoids like this compound?
Given the potential for interference with metabolic assays, it is recommended to use more than one assay to confirm cytotoxicity.[21]
-
Recommended Primary Assays:
-
Dye Exclusion Assays (e.g., Trypan Blue): Directly measures cell membrane integrity.[22] However, it can have counting errors and is not ideal for high-throughput screening.[21]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[8]
-
DNA Binding Dyes: Using fluorescent dyes that are impermeable to live cells but stain the DNA of dead cells provides a reliable measure of cytotoxicity.[8]
-
-
Secondary/Confirmatory Assays:
-
Caspase Activity Assays: To specifically measure apoptosis.
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest.
-
Clonogenic Assay: To assess the long-term effects on cell proliferation and survival.
-
How should I design my experiments to control for potential artifacts?
-
Include Multiple Controls: Always have a "no cells" (medium only) control, a "vehicle only" control, and a "positive control" (a known cytotoxic agent).[4][8]
-
Perform Dose-Response and Time-Course Studies: This will help in determining the IC50 value and understanding the kinetics of the cytotoxic effect.
-
Use a Normal Cell Line: To assess the selectivity of this compound, it is crucial to test its cytotoxicity on a non-cancerous cell line.[23][24] The selectivity index (SI) can be calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[24]
Quantitative Data Summary
As specific IC50 values for this compound's cytotoxicity are not extensively documented, the following table provides a template for how such data should be structured. Researchers should populate this with their own experimental findings.
Table 1: Cytotoxicity of this compound (Example IC50 Values in µM)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 72 | [Insert Value] | [Calculate Value] |
| A549 | Lung Carcinoma | 72 | [Insert Value] | [Calculate Value] |
| HT-29 | Colorectal Adenocarcinoma | 72 | [Insert Value] | [Calculate Value] |
| PC-3 | Prostate Cancer | 72 | [Insert Value] | [Calculate Value] |
| B16-F10 | Melanoma | 72 | [Insert Value] | [Calculate Value] |
| HFF-1 | Normal Human Fibroblast | 72 | [Insert Value] | N/A |
Note: The Selectivity Index (SI) is calculated as: IC50 (Normal Cell Line) / IC50 (Cancer Cell Line).
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is often correlated with cell viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[2]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and vehicle control) for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of LDH released into the cell culture medium upon damage to the plasma membrane.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (as per the manufacturer's instructions). This mixture typically contains a substrate that is converted into a colored product by LDH.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Potential Signaling Pathway for Flavonoid-Induced Apoptosis
Caption: Potential intrinsic apoptosis pathway induced by this compound.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rbmb.net [rbmb.net]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 14. Sotetsuflavone inhibits proliferation and induces apoptosis of A549 cells through ROS-mediated mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sevoflurane affects neurogenesis through cell cycle arrest via inhibiting wnt/β-catenin signaling pathway in mouse neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amentoflavone Induces Cell-cycle Arrest, Apoptosis, and Invasion Inhibition in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. medic.upm.edu.my [medic.upm.edu.my]
Technical Support Center: Interference of Neorauflavane with Spectrophotometric Readings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Neorauflavane in spectrophotometric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in our assays?
This compound is a potent tyrosinase inhibitor isolated from Campylotropis hirtella.[1] It exhibits competitive inhibitory behavior against both the monophenolase and diphenolase activities of tyrosinase.[1] Its high potency makes it a compound of significant interest in research related to hyperpigmentation and other conditions involving tyrosinase activity.
Q2: How can this compound interfere with spectrophotometric readings?
As a flavonoid, this compound has the potential to interfere with spectrophotometric assays in two primary ways:
-
Direct Absorbance: this compound, like other flavonoids, possesses a chromophore and will absorb light in the UV-Vis spectrum. If its absorbance spectrum overlaps with the wavelength used to measure the product of an enzymatic reaction, it can lead to artificially high readings.
-
Reaction with Assay Components: Flavonoids can react with components of the assay, particularly the products of tyrosinase activity. For instance, they can react with o-quinones, which are products of the oxidation of L-DOPA, a common substrate in tyrosinase assays. This reaction can produce new compounds with different absorbance characteristics, leading to either false inhibition or activation effects.
Q3: What are the typical wavelengths used in tyrosinase assays that might be affected?
Tyrosinase activity is often monitored by measuring the formation of dopachrome from the oxidation of L-DOPA, with the absorbance typically read at or around 475 nm. Some assays may also use a wavelength of 510 nm.
Q4: Are there any known kinetic parameters for this compound's inhibition of tyrosinase?
Yes, kinetic studies have been performed on this compound. The following table summarizes the reported inhibitory constants.
| Parameter | Value | Enzyme Activity |
| IC50 | 30 nM | Monophenolase |
| IC50 | 500 nM | Diphenolase |
| Ki(app) | 1.48 nM | Monophenolase |
| k3 | 0.0033 nM-1 min-1 | Monophenolase |
| k4 | 0.0049 min-1 | Monophenolase |
Data sourced from Tan, et al. (2016).[1]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Spectrophotometer Readings
If you are observing inconsistent or unexpected absorbance readings when using this compound in your experiments, follow this troubleshooting guide.
Symptoms:
-
High background absorbance in control wells containing only this compound.
-
Non-linear reaction kinetics.
-
Results that are not reproducible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent spectrophotometric readings.
Issue 2: Suspected Interference with the Tyrosinase Assay
This guide will help you determine if this compound is interfering with your tyrosinase assay and how to mitigate it.
Potential Mechanisms of Interference:
Caption: Mechanisms of spectrophotometric interference by this compound.
Experimental Protocols
Protocol 1: Determining the UV-Vis Absorbance Spectrum of this compound
Objective: To determine the absorbance spectrum of this compound to identify potential spectral overlap with the assay wavelength.
Materials:
-
This compound stock solution of known concentration
-
Assay buffer (e.g., phosphate buffer, pH 6.8)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer to cover the concentration range used in your experiments.
-
Use the assay buffer as a blank to zero the spectrophotometer.
-
For each concentration, scan the absorbance from 200 nm to 800 nm.
-
Record the absorbance spectra for each concentration.
-
Identify the wavelength of maximum absorbance (λmax) and the absorbance at your assay wavelength (e.g., 475 nm).
Protocol 2: Standard Tyrosinase Inhibition Assay
Objective: To measure the inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA solution
-
This compound at various concentrations
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the following to respective wells:
-
Blank: Buffer only
-
Control (No Inhibitor): Buffer, L-DOPA, and tyrosinase
-
Test (Inhibitor): Buffer, L-DOPA, tyrosinase, and this compound
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding L-DOPA to all wells.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 30 minutes), taking readings every minute.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition using the following formula:
% Inhibition = [(Control Rate - Test Rate) / Control Rate] * 100
General Spectrophotometer Troubleshooting:
For issues not directly related to this compound, consider these general troubleshooting steps.
| Problem | Possible Cause | Solution |
| No or low signal | Lamp is off or has burned out. | Turn on the lamp and allow it to warm up. Replace the lamp if necessary. |
| Incorrect wavelength selected. | Verify the correct wavelength is set for your assay. | |
| High background noise | Dirty or scratched cuvettes. | Clean cuvettes with an appropriate solvent or use a new cuvette. |
| Air bubbles in the sample. | Gently tap the cuvette to dislodge bubbles. | |
| Drifting readings | Instrument not properly warmed up. | Allow the spectrophotometer to warm up for at least 30 minutes. |
| Temperature fluctuations in the sample chamber. | Ensure the instrument is in a temperature-stable environment. |
This guide provides general recommendations. Always refer to your instrument's manual for specific troubleshooting procedures.[2][3][4][5][6]
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. sperdirect.com [sperdirect.com]
- 4. biocompare.com [biocompare.com]
- 5. biocompare.com [biocompare.com]
- 6. hinotek.com [hinotek.com]
Technical Support Center: Enhancing Neorauflavane Bioavailability for In Vivo Studies
This technical support guide is designed for researchers, scientists, and drug development professionals working with Neorauflavane. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges of its bioavailability in in vivo studies.
Disclaimer: As of the latest literature review, specific in vivo pharmacokinetic data for this compound is limited. Therefore, this guide is based on the known challenges associated with the broader class of flavanones and general strategies for bioavailability enhancement of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: Based on its chemical structure as a flavanone, this compound's poor oral bioavailability is likely attributable to two main factors:
-
Low Aqueous Solubility: Like many polyphenolic compounds, this compound is expected to have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[1][2]
-
Extensive First-Pass Metabolism: Flavanones are known to be extensively metabolized in the enterocytes and the liver by phase I and phase II enzymes.[3] This rapid metabolism significantly reduces the amount of the parent compound reaching systemic circulation.[3]
Q2: I am observing high variability in my in vivo results between individual animals. What could be the cause?
A2: High inter-individual variability is a common issue when working with poorly soluble compounds. Potential causes include:
-
Erratic Absorption: The dissolution of the compound in the gastrointestinal tract can be inconsistent, leading to variable absorption rates.
-
Food Effects: The presence or absence of food in the stomach can significantly alter the gastrointestinal environment and, consequently, the absorption of the compound.[4]
-
Differences in Gut Microbiota: Gut bacteria can metabolize flavonoids, and variations in the microbial composition between animals can lead to different metabolic profiles.
Q3: What are the recommended starting points for formulating this compound for oral administration in animal studies?
A3: For initial in vivo screening, it is advisable to start with a simple formulation that can be prepared consistently. A common starting point is a suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80). However, for enhancing bioavailability, more advanced formulations will likely be necessary.
Q4: Can I administer this compound via intraperitoneal (IP) injection to bypass oral absorption issues?
A4: While IP injection can bypass first-pass metabolism in the gut and liver to some extent, it does not guarantee 100% bioavailability. The compound can still precipitate in the peritoneal cavity, leading to slow and incomplete absorption. Furthermore, the vehicle used for IP injection must be non-irritating.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations of this compound after oral dosing. | Poor aqueous solubility leading to low dissolution and absorption. | Consider particle size reduction (micronization or nanosizing) to increase the surface area for dissolution.[2][5] Develop enabling formulations such as lipid-based systems (e.g., SEDDS) or amorphous solid dispersions.[5][6] |
| Extensive first-pass metabolism in the gut wall and liver. | Co-administer with inhibitors of metabolic enzymes (e.g., piperine), though this requires careful validation. Explore alternative routes of administration that partially bypass the liver, such as sublingual or transdermal, if feasible for the experimental model. | |
| High variability in pharmacokinetic parameters (Cmax, AUC) between subjects. | Inconsistent dissolution of the administered dose. | Improve the formulation to ensure a more uniform and reproducible release of the drug. For suspensions, ensure consistent particle size and homogeneity. For solutions, ensure the drug remains solubilized in vivo. |
| Food effects influencing absorption. | Standardize the feeding schedule of the animals. Conduct studies in both fasted and fed states to characterize the food effect.[4] | |
| Precipitation of the compound in the formulation upon standing. | The compound is supersaturated in the vehicle. | Re-evaluate the solubility of this compound in the chosen vehicle. It may be necessary to reduce the concentration or select a more suitable solvent system. For suspensions, optimize the concentration of the suspending agent. |
| Signs of toxicity or irritation in animals after dosing. | The formulation vehicle may be causing adverse effects. | Evaluate the tolerability of the vehicle alone in a control group. Consider alternative, biocompatible solvents and excipients. |
Strategies for Enhancing this compound Bioavailability
Improving the oral bioavailability of this compound will likely require advanced formulation strategies. The following table summarizes some promising approaches.
| Strategy | Principle | Potential Advantages | Considerations |
| Particle Size Reduction | Increases the surface area to volume ratio, enhancing dissolution rate.[2][5] | Relatively simple to implement (micronization, nanosuspensions). | May not be sufficient for compounds with very low solubility. Nanosuspensions can have stability challenges. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the gut, facilitating absorption.[5][6] | Can significantly improve the solubility and absorption of lipophilic drugs. May also reduce first-pass metabolism by promoting lymphatic uptake.[5] | Requires careful selection of excipients to ensure good emulsification and stability. |
| Amorphous Solid Dispersions | The crystalline drug is converted into an amorphous state and dispersed in a polymer matrix, which can lead to higher apparent solubility and dissolution rates.[6] | Can achieve a supersaturated state of the drug in the gut, providing a high driving force for absorption. | The amorphous form is thermodynamically unstable and can recrystallize over time. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a more water-soluble inclusion complex.[5][7] | Increases the aqueous solubility of the drug.[7] | The complex may reduce the free fraction of the drug available for permeation across the intestinal membrane.[7] |
Illustrative Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data to illustrate how results from different formulation strategies for this compound could be compared.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 100 (Reference) |
| Nanosuspension | 50 | 150 ± 40 | 1.5 ± 0.5 | 900 ± 200 | 360 |
| SMEDDS | 50 | 400 ± 90 | 1.0 ± 0.3 | 2500 ± 500 | 1000 |
| Solid Dispersion | 50 | 350 ± 80 | 1.2 ± 0.4 | 2100 ± 450 | 840 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate this compound in a SMEDDS to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. Prepare various mixtures of the three components and visually observe their emulsification properties upon dilution with water.
-
Preparation of this compound SMEDDS: a. Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial based on the optimal ratio determined from the phase diagram. b. Heat the mixture in a water bath at 40°C to ensure homogeneity. c. Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
Characterization of the SMEDDS: a. Emulsification time: Add a small amount of the SMEDDS to a known volume of water with gentle agitation and measure the time it takes to form a clear microemulsion. b. Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting microemulsion using a dynamic light scattering instrument. c. Drug content: Determine the concentration of this compound in the SMEDDS using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water.
-
Dosing: a. Divide the rats into groups (e.g., control group receiving the vehicle, and treatment groups receiving different formulations). b. Administer the this compound formulation orally via gavage at the desired dose.
-
Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Place the blood samples into tubes containing anticoagulant.
-
Plasma Preparation: a. Centrifuge the blood samples at a specified speed and temperature (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin). b. Calculate the relative bioavailability of the test formulations compared to the reference formulation.
Visualizations
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vivo bioavailability study: Topics by Science.gov [science.gov]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Neorauflavane
This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Neorauflavane during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a phenolic compound isolated from the plant Campylotropis hirtella.[1][2][3] It belongs to the isoflavone class of flavonoids.[1] Isoflavones are recognized for their potential health benefits.
Q2: What are the primary factors that can cause this compound degradation during storage?
Based on studies of isoflavones, the primary factors contributing to the degradation of this compound are expected to be:
-
Temperature: Higher temperatures generally accelerate the degradation of isoflavones.[4][5][6]
-
pH: Acidic conditions, particularly around pH 3, have been shown to be detrimental to the stability of isoflavone aglycones.[7][8]
-
Light: Exposure to light can induce photochemical degradation of isoflavones.[9]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q3: What are the visual or analytical indicators of this compound degradation?
Degradation of this compound may not always be visually apparent. However, a color change in the sample could indicate the formation of degradation products. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[10] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would be indicative of instability.
Troubleshooting Guide
Problem: I have observed a decrease in the purity of my this compound sample over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Store this compound at low temperatures. For long-term storage, -20°C or -80°C is recommended. For short-term storage, 4°C is preferable to room temperature.[4][5][6] |
| Inappropriate Solvent pH | If this compound is in solution, ensure the pH is close to neutral (pH 5.6-7.0) for better stability.[7][8] Avoid acidic conditions. |
| Exposure to Light | Store this compound in amber vials or cover the storage container with aluminum foil to protect it from light.[9] |
| Presence of Oxygen | For sensitive applications, consider storing this compound under an inert atmosphere (e.g., argon or nitrogen). |
| Contamination | Ensure that all storage containers and solvents are clean and free of contaminants that could catalyze degradation. |
Quantitative Data on Isoflavone Stability
Table 1: Effect of Storage Temperature on Isoflavone Aglycone Stability
| Temperature | Stability of Isoflavone Aglycones | Reference |
| -80°C | High stability, minimal degradation. | [4][5][6] |
| 4°C | Good stability, considered suitable for storage.[5][6] | [4][5][6] |
| 25°C (Room Temp) | Increased degradation compared to lower temperatures. | [4] |
| 37°C | Significant degradation observed. | [4] |
| 42°C | Drastic changes in isoflavone profile. | [11][12] |
Table 2: Effect of pH on Isoflavone Aglycone Stability at 150°C
| pH | Degradation Characteristics | Reference |
| 3.1 | Most prominent degradation. | [7][8] |
| 5.6 | Virtually no decay observed. | [7][8] |
| 7.0 | Virtually no decay observed. | [7][8] |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different Storage Conditions
Objective: To determine the optimal storage conditions for this compound.
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Aliquot the stock solution into several amber HPLC vials.
-
Store the vials under different conditions:
-
Temperature: -80°C, -20°C, 4°C, 25°C (room temperature), and 40°C.
-
Light: Exposed to ambient light and protected from light (wrapped in aluminum foil).
-
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the remaining percentage of this compound and identify any degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Objective: To quantify the concentration of this compound and detect degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acid like formic or acetic acid to improve peak shape) is typically effective. The exact gradient will need to be optimized for this compound.
-
Detection: Monitor the absorbance at the λmax of this compound.
-
Quantification: Use a calibration curve generated from a series of known concentrations of a this compound standard.
Visualizations
Diagram 1: Potential Degradation Pathway for this compound
Due to the lack of specific information on this compound, a generalized degradation pathway for isoflavones involving oxidation and hydrolysis is proposed.
Caption: Potential degradation pathways of this compound.
Diagram 2: Experimental Workflow for Stability Testing
This diagram outlines the logical flow of a typical stability study for this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Isoflavone phytoestrogen degradation in fermented soymilk with selected beta-glucosidase producing L. acidophilus strains during storage at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of storage temperature and water activity on the content and profile of isoflavones, antioxidant activity, and in vitro protein digestibility of soy protein isolates and defatted soy flours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Selecting appropriate controls for Neorauflavane experiments
Technical Support Center: Neorauflavane Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound in their experiments. The information is tailored for scientists in both academic and industrial drug development settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. It acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase, meaning it binds to the active site of the enzyme and prevents the substrate from binding. This inhibition leads to a reduction in melanin production.
Q2: What are the appropriate positive and negative controls for a tyrosinase inhibition assay with this compound?
A2: Proper controls are crucial for interpreting your results accurately.
-
Positive Control: Kojic acid is a widely used and commercially available tyrosinase inhibitor and serves as an excellent positive control. Arbutin is another suitable option. The concentration of the positive control should be chosen to elicit a significant, but not necessarily complete, inhibition of the enzyme.
-
Negative Control (Vehicle Control): This control should contain the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells. This is essential to account for any effects of the solvent on tyrosinase activity.
-
Blank Control: This well should contain all reaction components except the tyrosinase enzyme to measure any non-enzymatic oxidation of the substrate.
Q3: What are the recommended controls for a cellular melanin content assay?
A3: When assessing the effect of this compound on melanin content in cell lines like B16 melanoma cells, the following controls are recommended:
-
Positive Control for Melanogenesis Inhibition: Kojic acid can be used as a positive control to demonstrate a reduction in melanin content.
-
Positive Control for Melanogenesis Induction (Optional but recommended): Alpha-melanocyte-stimulating hormone (α-MSH) or forskolin can be used to stimulate melanin production. This helps to ensure that the cells are responsive and that the inhibitory effect of this compound is not due to other factors.
-
Vehicle Control: Similar to the enzyme assay, a vehicle control containing the solvent for this compound is critical.
-
Untreated Control: A group of cells that are not treated with any compound serves as a baseline for normal melanin production.
-
Cell Viability Control: It is essential to perform a concurrent cytotoxicity assay to ensure that the observed decrease in melanin is not a result of cell death.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Tyrosinase Activity
| Possible Cause | Troubleshooting Step |
| This compound Precipitation | This compound has low aqueous solubility. Ensure it is fully dissolved in a suitable organic solvent like DMSO before diluting into the aqueous assay buffer. Prepare fresh dilutions for each experiment. Consider a brief sonication or vortexing after dilution. |
| Incorrect Assay Conditions | Verify the pH and temperature of your assay buffer. Tyrosinase activity is sensitive to these parameters. Ensure the substrate concentration is appropriate for the enzyme concentration being used. |
| Degraded this compound | Store this compound stock solutions at -20°C or -80°C and protect from light to prevent degradation. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Enzyme Inactivity | Check the activity of your tyrosinase enzyme using a known inhibitor like kojic acid. If the positive control does not show inhibition, the enzyme may be inactive. |
Issue 2: High Background Signal in Colorimetric Assays
| Possible Cause | Troubleshooting Step |
| This compound Interference | Flavonoids can sometimes interfere with colorimetric assays. Run a control with this compound and all assay components except the enzyme to see if the compound itself absorbs at the detection wavelength. If so, subtract this background absorbance from your experimental readings. |
| Auto-oxidation of Substrate | The substrate (e.g., L-DOPA) can auto-oxidize, leading to a high background. Prepare fresh substrate solutions for each experiment and protect them from light. Include a blank control (no enzyme) to measure the rate of auto-oxidation. |
| Contaminated Reagents | Use high-purity water and reagents to prepare your buffers and solutions. Contaminants can interfere with the assay. |
Issue 3: Decreased Melanin Content is Accompanied by Low Cell Viability
| Possible Cause | Troubleshooting Step |
| This compound Cytotoxicity | This compound may be cytotoxic at the concentrations being tested. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line. The IC50 for melanin reduction in B16 melanoma cells has been reported as 12.95 μM. It is advisable to work at or below this concentration initially. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%. Always include a vehicle control with the same final DMSO concentration. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Tyrosinase
| Parameter | Value | Source |
| IC50 (Monophenolase) | 30 nM | |
| IC50 (Diphenolase) | 500 nM | |
| Inhibition Type | Competitive | |
| Ki(app) (Monophenolase) | 1.48 nM |
Table 2: Cellular Activity of this compound in B16 Melanoma Cells
| Parameter | Value | Source |
| IC50 (Melanin Content Reduction) | 12.95 μM |
Experimental Protocols
Protocol 1: In Vitro Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 50 mM phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a 2 mM L-DOPA solution in phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO.
-
Prepare a stock solution of Kojic Acid (e.g., 10 mM) in DMSO for the positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well (except the blank).
-
Add 20 µL of your this compound dilution, Kojic Acid, or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Vehicle Control - Rate of Sample) / Rate of Vehicle Control] * 100
-
Plot the % inhibition against the this compound concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: Cellular Melanin Content Assay
-
Cell Culture and Treatment:
-
Seed B16 melanoma cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (prepared in cell culture medium from a DMSO stock) for 48-72 hours. Include untreated and vehicle controls.
-
-
Melanin Extraction:
-
After treatment, wash the cells with PBS.
-
Lyse the cells with 1 N NaOH containing 10% DMSO.
-
Incubate the lysates at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Centrifuge the lysates to pellet any debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
-
Data Normalization:
-
In a parallel plate, perform a protein quantification assay (e.g., BCA assay) to determine the total protein content in each well.
-
Normalize the melanin content to the total protein content for each sample.
-
Visualizations
Caption: Simplified signaling pathway of melanogenesis highlighting the inhibitory action of this compound on tyrosinase.
Caption: General experimental workflow for evaluating the efficacy of this compound as a tyrosinase inhibitor.
Optimizing enzyme and substrate concentrations for Neorauflavane kinetics
This guide provides troubleshooting advice and detailed protocols for researchers optimizing enzyme and substrate concentrations for kinetic studies involving Neorauflavane, a potent tyrosinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the setup and execution of kinetic assays with this compound and its target enzyme, tyrosinase.
Q1: Where should I begin when optimizing my assay?
A: The first step is to determine the optimal enzyme concentration. The goal is to find an enzyme concentration that produces a linear reaction progress curve for a reasonable period (e.g., 10-60 minutes).[1][2] This ensures you are measuring the initial velocity of the reaction, a critical parameter for kinetic analysis.[2] The reaction should be monitored in real-time using a spectrophotometer to track the formation of the product.[3][4]
Q2: How do I determine the ideal enzyme concentration?
A: To find the right enzyme concentration, perform a series of reactions with a fixed, saturating concentration of the substrate (L-DOPA is commonly used for tyrosinase's diphenolase activity) and vary the enzyme concentration.[2] Aim for a concentration that results in a steady, measurable rate of product formation where less than 10% of the substrate is consumed.[2][5] If the reaction is too fast and plateaus quickly, the enzyme concentration is too high and should be diluted.[6][7] Conversely, if the rate is too slow, a higher enzyme concentration may be needed.[8]
Q3: Once the enzyme concentration is set, how do I optimize the substrate concentration?
A: To optimize substrate concentration, you must determine the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ).[9][10] You should test a range of substrate concentrations, typically spanning from 0.2-fold to 5-fold the expected Kₘ.[2] This involves measuring the initial reaction rate at each substrate concentration while keeping the enzyme concentration constant.[3] The resulting data are plotted (rate vs. substrate concentration) to calculate Kₘ and Vₘₐₓ.[3][10]
Q4: My reaction progress curve is not linear. What are the common causes and solutions?
A: A non-linear progress curve can be caused by several factors:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate is consumed too quickly, causing the reaction rate to slow down.[2] Solution: Reduce the enzyme concentration.[2]
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like improper temperature, pH, or storage.[7][8] Solution: Ensure the assay buffer is at the optimal pH and temperature for tyrosinase.[6][7] Always use freshly prepared or properly stored enzyme aliquots.[7]
-
Product Inhibition: In some cases, the product of the reaction can inhibit the enzyme. Solution: Ensure you are measuring the initial velocity, where product concentration is minimal.
Q5: I'm observing high background noise or inconsistent readings. How can I fix this?
A: High background can stem from multiple sources.
-
Substrate Auto-oxidation: The substrate (e.g., L-DOPA) may oxidize on its own without enzymatic activity. Solution: Always run a negative control reaction without the enzyme to measure and subtract this background rate from your measurements.[7]
-
Instrument Settings: Incorrect wavelength settings on the spectrophotometer can lead to erroneous readings.[7][11] Solution: Verify the correct wavelength for detecting the product (e.g., dopachrome formation is typically measured around 475 nm).
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can cause significant variability.[11] Solution: Use calibrated pipettes and ensure all reagents are thoroughly mixed before dispensing.[11]
Q6: How does this compound, as a competitive inhibitor, affect my experimental setup?
A: this compound is a potent competitive inhibitor of tyrosinase.[12][13] This means it binds to the same active site as the substrate.[14] When setting up your inhibition assay, you will use the optimized enzyme and substrate concentrations determined previously. The substrate concentration is typically kept at or near its Kₘ value for inhibition studies. You will then perform the assay with various concentrations of this compound to determine its IC₅₀ (the concentration at which it inhibits 50% of the enzyme's activity).[12]
Data & Parameter Tables
Table 1: Recommended Concentration Ranges for Tyrosinase Assay Optimization
| Parameter | Recommended Starting Range | Purpose |
| Enzyme (Tyrosinase) | 10-100 U/mL | To find a concentration that gives a linear rate for >10 minutes. |
| Substrate (L-DOPA) | 0.2 x Kₘ to 5 x Kₘ (Typical Kₘ is in the low mM range) | To determine Kₘ and Vₘₐₓ.[2] |
| Inhibitor (this compound) | 1 nM to 1 µM | To determine the IC₅₀ value. This compound has reported IC₅₀ values in the nM range.[12] |
Table 2: Troubleshooting Guide for Common Assay Problems
| Issue | Potential Cause | Recommended Solution |
| No or very low activity | Inactive enzyme (degradation) | Use a fresh enzyme aliquot; check storage conditions (-80°C).[7][8] |
| Missing cofactor (Copper for tyrosinase) | Ensure buffer contains necessary ions if required. | |
| Incorrect pH or temperature | Verify buffer pH (typically 6.5-7.0) and assay temperature (e.g., 25-37°C).[7] | |
| Reaction rate too fast | Enzyme concentration too high | Dilute the enzyme stock solution.[6][7] |
| Non-linear reaction curve | Substrate depletion | Lower the enzyme concentration to ensure <10% substrate conversion.[2] |
| Enzyme instability | Check assay conditions (pH, temp) and use fresh enzyme.[7] | |
| High background signal | Substrate auto-oxidation | Run a "no-enzyme" control and subtract its rate from all measurements.[7] |
| Inconsistent replicates | Pipetting errors or poor mixing | Use calibrated pipettes; ensure all solutions are homogenous.[11] |
| Temperature fluctuations | Pre-incubate all reagents and plates at the assay temperature.[4] |
Experimental Protocols
Protocol 1: Determination of Optimal Tyrosinase Concentration
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer at pH 6.8.
-
Prepare a 10 mM L-DOPA stock solution in the assay buffer.
-
Prepare a series of tyrosinase dilutions (e.g., 100, 50, 25, 12.5, 6.25 U/mL) in ice-cold assay buffer.
-
-
Assay Procedure:
-
Set a spectrophotometer or plate reader to 475 nm and the desired temperature (e.g., 30°C).
-
In a 96-well plate or cuvette, add assay buffer.
-
Add the L-DOPA stock solution to a final concentration of 2 mM (saturating).
-
Initiate the reaction by adding a small volume of one of the enzyme dilutions.[4]
-
Immediately begin monitoring the change in absorbance at 475 nm every 30 seconds for 20 minutes.
-
Run a control reaction with no enzyme.
-
-
Data Analysis:
-
Plot absorbance vs. time for each enzyme concentration.
-
Identify the enzyme concentration that produces a linear curve for at least 10 minutes and has a measurable slope (rate). This will be your optimal enzyme concentration for subsequent experiments.
-
Protocol 2: Determination of Substrate Kₘ and Vₘₐₓ
-
Reagent Preparation:
-
Prepare reagents as in Protocol 1.
-
Prepare a series of L-DOPA dilutions in assay buffer (e.g., 0.1, 0.25, 0.5, 1, 2.5, 5, 10 mM).
-
-
Assay Procedure:
-
Set up the spectrophotometer as in Protocol 1.
-
For each reaction, add assay buffer and one of the L-DOPA dilutions to the well/cuvette.
-
Initiate the reaction by adding the optimal enzyme concentration determined in Protocol 1.
-
Monitor the initial rate of reaction as before.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the progress curve.
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.[2]
-
Visualizations
Caption: Workflow for optimizing and running a this compound inhibition assay.
Caption: Decision tree for troubleshooting non-linear enzyme kinetic data.
References
- 1. researchgate.net [researchgate.net]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. scientistlive.com [scientistlive.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 10. Untitled Document [ucl.ac.uk]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme Kinetics | BioNinja [old-ib.bioninja.com.au]
Addressing batch-to-batch variability of Neorauflavane extract
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Neorauflavane extract.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a flavonoid compound, typically isolated from plants such as Campylotropis hirtella. Its primary known biological activity is the potent inhibition of tyrosinase, a key enzyme in melanin synthesis.[1] By inhibiting tyrosinase, this compound can reduce the production of melanin in skin cells.
Q2: Why is batch-to-batch variability a concern for this compound extract?
A2: Like many botanical extracts, the chemical composition of this compound extract can vary between batches. This variability can arise from several factors including the geographical source of the plant material, harvesting time, extraction method, and storage conditions.[2][3] Such variations can lead to inconsistencies in the biological activity of the extract, impacting experimental reproducibility and the reliability of research findings.
Q3: What are the key quality control parameters to consider for standardizing this compound extract?
A3: To ensure consistency, each batch of this compound extract should be characterized by a set of quality control parameters. These typically include the concentration of this compound, the total flavonoid content, and a chromatographic fingerprint. Additionally, assessing the biological activity, such as the IC50 value for tyrosinase inhibition, is crucial for functional standardization.
Q4: How can I determine the concentration of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying the amount of a specific compound, like this compound, in a botanical extract. This technique separates the components of the extract, allowing for the precise measurement of the this compound concentration against a certified reference standard.
Q5: What is a chromatographic fingerprint and why is it important?
A5: A chromatographic fingerprint is a unique profile of a botanical extract obtained using techniques like HPLC or HPTLC. It provides a comprehensive overview of the chemical constituents present in the extract. Comparing the fingerprints of different batches can help to ensure their overall chemical similarity, even beyond the concentration of a single active compound.[3]
Troubleshooting Guide
Issue 1: Inconsistent results in bioactivity assays between different batches of this compound extract.
-
Possible Cause: Significant variation in the concentration of this compound or other active constituents between batches.
-
Troubleshooting Steps:
-
Quantify this compound Content: Use HPLC to determine the exact concentration of this compound in each batch.
-
Normalize Concentration: Adjust the concentration of the extract in your experiments based on the this compound content to ensure you are using an equivalent amount of the active compound.
-
Perform Chromatographic Fingerprinting: Compare the HPLC fingerprints of the batches. Significant differences in the profiles may indicate the presence of other compounds that could influence the bioactivity.
-
Consult Certificate of Analysis (CoA): Always request a CoA from the supplier for each batch. This document should provide key quality control data.
-
Issue 2: Higher than expected IC50 value for tyrosinase inhibition.
-
Possible Cause 1: Lower than specified concentration of this compound in the extract batch.
-
Troubleshooting Step: Quantify the this compound content using HPLC and adjust the experimental concentrations accordingly.
-
-
Possible Cause 2: Degradation of this compound in the extract.
-
Troubleshooting Step: Ensure proper storage of the extract (cool, dark, and dry place). If degradation is suspected, a fresh batch should be used.
-
-
Possible Cause 3: Interference from other compounds in the extract.
-
Troubleshooting Step: Analyze the HPLC fingerprint for the presence of any unexpected peaks that might indicate impurities or co-extractives that could interfere with the assay.
-
Issue 3: Poor solubility of the extract in the experimental medium.
-
Possible Cause: The solvent used for the extract may not be compatible with your aqueous assay buffer.
-
Troubleshooting Steps:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is commonly used to dissolve extracts before further dilution in aqueous buffers. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Sonication: Briefly sonicate the solution to aid in the dissolution of the extract.
-
Consult Supplier: Check the supplier's recommendations for the appropriate solvent for the extract.
-
Data Presentation
Table 1: Illustrative Quality Control Specifications for Standardized this compound Extract
| Parameter | Method | Specification Range |
| Appearance | Visual Inspection | Fine, homogenous powder |
| Color | Visual Inspection | Light brown to reddish-brown |
| Odor | Olfactory | Characteristic |
| This compound Content | HPLC | 5.0% - 7.0% (w/w) |
| Total Flavonoid Content | UV-Vis Spectrophotometry | ≥ 20% (w/w) |
| Tyrosinase Inhibition (IC50) | In vitro assay | 0.4 - 0.6 µM |
Table 2: Example of Batch-to-Batch Variability Analysis
| Batch ID | This compound Content (%) | Tyrosinase Inhibition IC50 (µM) | Melanin Content Reduction in B16 cells (%) at 10 µM |
| Batch A | 5.8 | 0.52 | 45 |
| Batch B | 4.9 | 0.65 | 38 |
| Batch C | 6.5 | 0.45 | 52 |
| Mean | 5.7 | 0.54 | 45 |
| Standard Deviation | 0.8 | 0.10 | 7 |
| % RSD | 14.0% | 18.5% | 15.6% |
% RSD (Relative Standard Deviation) is a measure of variability.
Experimental Protocols
1. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Procedure:
-
Prepare a stock solution of this compound reference standard of known concentration.
-
Prepare a series of dilutions to create a calibration curve.
-
Accurately weigh and dissolve the this compound extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm filter.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
-
2. In Vitro Tyrosinase Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to reduce the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.
-
Reagents: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), this compound extract, and a positive control (e.g., kojic acid).
-
Procedure:
-
Prepare different concentrations of the this compound extract and the positive control.
-
In a 96-well plate, add the phosphate buffer and the extract/control solutions.
-
Add the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA to each well.
-
Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.
-
Calculate the percentage of tyrosinase inhibition for each concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
3. Melanin Content Assay in B16 Melanoma Cells
-
Principle: This assay quantifies the amount of melanin produced by B16 melanoma cells after treatment with the this compound extract.
-
Cell Line: B16 murine melanoma cells.
-
Reagents: Cell culture medium, this compound extract, NaOH, DMSO.
-
Procedure:
-
Seed B16 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound extract for 48-72 hours.
-
Wash the cells with PBS and harvest them.
-
Lyse the cell pellets with a solution of 1N NaOH in 10% DMSO and incubate at 80°C for 1 hour.
-
Measure the absorbance of the lysates at 405 nm.
-
Normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford).
-
Calculate the percentage of melanin content relative to the untreated control cells.
-
Visualizations
Caption: Signaling pathways in melanogenesis and points of modulation by flavonoids like this compound.
Caption: Experimental workflow for the quality control and bioactivity assessment of this compound extract batches.
References
- 1. Quality Control of Herbal Medicines: From Traditional Techniques to State-of-the-art Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Neorauflavane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the isolation and purification of Neorauflavane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent methods for purifying this compound and other flavonoids from plant extracts are chromatographic techniques. These include gravity column chromatography, flash chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Recrystallization can also be employed as a final polishing step to achieve high purity.
Q2: What are the typical impurities found in a crude extract of Campylotropis hirtella?
A2: Crude extracts of Campylotropis hirtella are complex mixtures containing various secondary metabolites. Common impurities that may co-elute with this compound include other flavonoids with similar polarities, chlorophyll, carotenoids, lipids, and sterols. The presence of these impurities can interfere with crystallization and reduce the final purity of the isolated compound.
Q3: How can I assess the purity of my isolated this compound?
A3: The purity of this compound can be effectively determined using analytical High-Performance Liquid Chromatography (HPLC) with a UV detector. A pure sample will show a single major peak at the characteristic retention time for this compound. Purity is typically expressed as a percentage of the total peak area. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the structure of the isolated compound.
Q4: My this compound sample appears to be degrading during purification on a silica gel column. What can I do?
A4: Flavonoids can sometimes be sensitive to the acidic nature of standard silica gel. If you observe degradation, consider deactivating the silica gel by treating it with a base, such as triethylamine, mixed with your eluent. Alternatively, you can use a different stationary phase like alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).
Q5: I am having trouble getting my this compound to crystallize. What are some potential solutions?
A5: Successful crystallization depends on several factors, including solvent choice, concentration, and the presence of impurities. If this compound fails to crystallize, try using a different solvent or a solvent/anti-solvent system. Ensure your sample is sufficiently pure, as impurities can inhibit crystal formation. Seeding the solution with a small crystal of pure this compound, if available, can also induce crystallization.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | Improper solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for this compound. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Irregular column packing. | Ensure the column is packed uniformly to avoid channeling. | |
| This compound is not Eluting from the Column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound may have degraded on the column. | Test the stability of this compound on silica using TLC. Consider alternative stationary phases. | |
| This compound Elutes too Quickly (with the solvent front) | Solvent system is too polar. | Decrease the polarity of the eluent. |
| Tailing of the this compound Peak | Acidic nature of silica gel interacting with the compound. | Add a small amount of a modifying agent like acetic acid or triethylamine to the eluent. |
| Presence of highly polar impurities. | Pre-treat the crude extract to remove highly polar compounds. |
Preparative HPLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Split Peaks | Column overload. | Inject a smaller sample volume or use a larger diameter column. |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. | |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to improve peak shape. | |
| Poor Resolution Between this compound and Impurities | Mobile phase composition is not optimal. | Optimize the gradient or isocratic mobile phase composition. |
| Flow rate is too high. | Reduce the flow rate to increase column efficiency. | |
| Fluctuating Baseline | Air bubbles in the system. | Degas the mobile phase. |
| Contaminated mobile phase. | Use high-purity solvents and freshly prepared mobile phases. | |
| Detector lamp is failing. | Replace the detector lamp. |
Experimental Protocols
General Protocol for Isolation of this compound
This protocol provides a general guideline. Optimization of specific parameters will be necessary based on experimental results.
-
Extraction:
-
Air-dried and powdered aerial parts of Campylotropis hirtella are extracted with methanol at room temperature.
-
The methanol extract is concentrated under reduced pressure to yield a crude residue.
-
-
Solvent Partitioning:
-
The crude residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
This compound is expected to be enriched in the ethyl acetate fraction.
-
-
Column Chromatography:
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by TLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Fractions enriched with this compound are pooled and further purified by preparative reversed-phase HPLC.
-
A common mobile phase consists of a gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
-
Purity Assessment:
-
The purity of the isolated this compound is assessed by analytical HPLC-UV.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Typical Purity Achieved (%) | Yield (%) | Notes |
| Flash Chromatography | Silica Gel | n-Hexane/Ethyl Acetate Gradient | 70-90 | Moderate | Good for initial cleanup of crude extract. |
| Preparative HPLC | C18 Silica | Methanol/Water Gradient | >95 | Low to Moderate | Ideal for obtaining high-purity compound for biological assays. |
| Recrystallization | N/A | Ethanol/Water | >98 | Variable | Used as a final purification step. Success is highly dependent on initial purity. |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow for this compound Purification
Validation & Comparative
Neorauflavane and Kojic Acid: A Comparative Guide to Tyrosinase Inhibition
In the landscape of dermatological and medicinal research, the quest for potent tyrosinase inhibitors is of paramount importance for the management of hyperpigmentation disorders and for its potential in neurodegenerative disease research.[1][2] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. Its inhibition can lead to a reduction in melanin production. This guide provides a detailed, data-driven comparison of two tyrosinase inhibitors: neorauflavane, a novel and highly potent compound, and kojic acid, a well-established agent in the field.
Potency and Efficacy: A Quantitative Comparison
This compound has demonstrated significantly higher potency in inhibiting tyrosinase compared to kojic acid. The half-maximal inhibitory concentration (IC50) values, a measure of an inhibitor's potency, reveal a substantial difference between the two compounds.
| Compound | Tyrosinase Activity | IC50 Value | Reference |
| This compound | Monophenolase | 30 nM | [1][3] |
| Diphenolase | 500 nM | [1][3] | |
| Kojic Acid | Monophenolase | ~12 µM* | [1][3] |
| Monophenolase | 10 - 300 µM | [4] | |
| Monophenolase | 22.0 ± 4.7 μM | [5] | |
| Monophenolase | 70 ± 7 µM | [6] |
*This value is estimated based on the finding that this compound is 400-fold more active than kojic acid.[1][3]
Mechanism of Action: Different Approaches to Inhibition
This compound and kojic acid inhibit tyrosinase through distinct mechanisms.
This compound acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase.[1][3] This means it directly competes with the substrate (like L-tyrosine) for binding to the active site of the enzyme. Furthermore, it exhibits a simple reversible slow-binding inhibition against the monophenolase activity.[1][3] Molecular docking studies suggest that the resorcinol motif of the B-ring and the methoxy group in the A-ring of this compound play a crucial role in its binding to the enzyme's active site.[1]
Kojic acid , on the other hand, primarily functions by chelating the copper ions within the active site of the tyrosinase enzyme. This chelation disrupts the enzyme's structure and function.[7] It demonstrates competitive inhibition of the monophenolase activity and a mixed-type inhibition of the diphenolase activity.[7]
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. Below are the detailed methodologies.
Source and Extraction of this compound
This compound was isolated from the methanol extract of Campylotropis hirtella. The dried and powdered plant material is subjected to extraction with an organic solvent like methanol. The resulting crude extract is then purified using chromatographic techniques to isolate this compound.
Mushroom Tyrosinase Inhibition Assay
This assay is a standard method for evaluating the potency of tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase
-
L-tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound, Kojic Acid)
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the tyrosinase enzyme, substrates, and test inhibitors in the phosphate buffer.
-
Assay Mixture Preparation: In a 96-well plate, add the phosphate buffer, the test inhibitor at various concentrations, and the tyrosinase enzyme solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiation of Reaction: Add the substrate (L-tyrosine or L-DOPA) to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance of the resulting dopachrome at a specific wavelength (typically between 475 nm and 492 nm) at regular intervals using a microplate reader.[5][8][9]
-
Calculation of Inhibition: The rate of reaction is determined from the change in absorbance over time. The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The experimental data unequivocally demonstrates that this compound is a significantly more potent inhibitor of tyrosinase than kojic acid, with an IC50 value in the nanomolar range for monophenolase activity.[1][3] Their distinct mechanisms of action, with this compound acting as a competitive inhibitor and kojic acid as a copper chelator, offer different strategies for the development of novel depigmenting agents and therapeutic compounds. For researchers and drug development professionals, this compound represents a promising lead compound for the development of next-generation tyrosinase inhibitors with potentially superior efficacy.
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. matilda.science [matilda.science]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neorauflavane and Other Flavonoid Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Neorauflavane's performance as a tyrosinase inhibitor against other well-known flavonoid inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective overview for researchers in drug discovery and dermatology.
Introduction to Tyrosinase and its Inhibition by Flavonoids
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders. Flavonoids, a class of natural polyphenolic compounds, have been extensively studied for their potential to inhibit tyrosinase activity, making them promising candidates for the development of skin-lightening agents and treatments for pigmentation-related issues.[3][4] this compound, a novel flavonoid, has emerged as a particularly potent inhibitor of this enzyme.[5][6]
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of this compound and other selected flavonoid inhibitors against the monophenolase and diphenolase activities of mushroom tyrosinase, the most commonly used model in preliminary studies. Kojic acid, a well-established non-flavonoid tyrosinase inhibitor, is included for reference.[7][8]
| Inhibitor | Target Enzyme Activity | IC50 Value (µM) | Inhibition Mechanism |
| This compound | Monophenolase | 0.03[6] | Competitive, Slow-binding[6] |
| Diphenolase | 0.5[6] | Competitive[6] | |
| Luteolin | Monophenolase (L-tyrosine) | 17.40[9] | Non-competitive[9] |
| Luteolin 5-O-β-d-Glucopyranoside | Monophenolase (L-tyrosine) | 2.95[9] | Competitive[9] |
| Diphenolase (L-DOPA) | 8.22[9] | Competitive[9] | |
| Quercetin | Diphenolase | 30.8[10] | Competitive[10] |
| Quercetagetin | Mixed | 190[11][12] | Mixed-type[11][12] |
| Kojic Acid (Reference) | Monophenolase/Diphenolase | ~121[7] | Competitive/Mixed[8] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and substrate concentrations.[13]
Mechanism of Action and Signaling Pathways
Flavonoids can inhibit tyrosinase through various mechanisms, including chelating the copper ions in the enzyme's active site, acting as competitive or non-competitive inhibitors, or as suicide substrates. This compound exhibits a competitive inhibition mechanism for both monophenolase and diphenolase activities, indicating that it binds to the active site of the enzyme, likely competing with the substrate.[6] Furthermore, it displays slow-binding inhibition against monophenolase activity, suggesting a time-dependent conformational change in the enzyme-inhibitor complex.[6]
The following diagram illustrates the general mechanism of tyrosinase inhibition by competitive flavonoids like this compound.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. matilda.science [matilda.science]
- 6. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quercetin as a tyrosinase inhibitor: Inhibitory activity, conformational change and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition mechanism investigation of quercetagetin as a potential tyrosinase inhibitor [frontiersin.org]
- 12. Inhibition mechanism investigation of quercetagetin as a potential tyrosinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape: A Comparative Guide to Neorauflavane's Binding Site on Tyrosinase
A deep dive into the molecular interactions of Neorauflavane with its target, tyrosinase, reveals a potent inhibitory mechanism. This guide provides a comparative analysis of this compound's binding efficacy against other known tyrosinase inhibitors, supported by experimental data and detailed molecular docking protocols.
This compound, a naturally occurring flavan, has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] Understanding its precise binding mechanism is crucial for the development of novel therapeutic agents targeting hyperpigmentation disorders. This guide dissects the molecular docking studies that validate this compound's binding site and compares its performance with established tyrosinase inhibitors.
Performance Comparison of Tyrosinase Inhibitors
The inhibitory efficacy of this compound against tyrosinase is significantly higher than that of commonly used agents such as kojic acid, arbutin, and hydroquinone. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The lower the IC50 value, the more potent the inhibitor.
| Compound | Tyrosinase Source | IC50 (Monophenolase) | IC50 (Diphenolase) | Mechanism of Inhibition |
| This compound | Mushroom | 30 nM[1] | 500 nM[1] | Competitive[1] |
| Kojic Acid | Mushroom | ~13.2 µM | Mixed | Competitive (monophenolase), Mixed (diphenolase)[2] |
| α-Arbutin | Mouse Melanoma | 0.48 mM[3] | - | Mixed[3] |
| β-Arbutin | Mushroom | 8 mM[1] | 8.87 mM[1] | Noncompetitive[3] |
| Hydroquinone | - | - | - | Substrate competition[4][5] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase enzyme and the substrate used.[6][7]
Experimental Protocols
Molecular Docking of this compound with Tyrosinase
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] The following protocol outlines a typical workflow for docking this compound into the active site of tyrosinase.
1. Preparation of the Receptor (Tyrosinase):
- Obtain the 3D structure of tyrosinase from a protein database (e.g., Protein Data Bank - PDB).
- Remove water molecules and any existing ligands from the protein structure.
- Add polar hydrogen atoms and assign appropriate atomic charges to the protein residues.
- Define the binding site or active site of the enzyme. This can be based on the location of the co-crystallized ligand in the experimental structure or predicted using pocket detection algorithms.
2. Preparation of the Ligand (this compound):
- Obtain the 2D or 3D structure of this compound.
- Convert the 2D structure to a 3D structure if necessary.
- Assign appropriate atom types and charges to the ligand.
- Minimize the energy of the ligand to obtain a stable conformation.
3. Docking Simulation:
- Use a docking software (e.g., AutoDock, Glide, GOLD) to perform the docking calculations.
- The software will explore various possible conformations and orientations of the ligand within the defined binding site of the receptor.
- A scoring function is used to evaluate the binding affinity of each pose, predicting the most favorable binding mode.
4. Analysis of Results:
- Analyze the top-ranked docking poses to identify the most stable binding conformation.
- Visualize the protein-ligand complex to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding.
- The docking results can provide insights into the mechanism of inhibition and guide the design of more potent inhibitors.
Visualizing Molecular Interactions and Pathways
To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow for molecular docking and the broader signaling pathway of melanin synthesis.
References
- 1. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 6. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Neorauflavane: A Comparative Guide on its Biological Activity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Neorauflavane, a potent tyrosinase inhibitor. Due to the limited availability of comprehensive public data on this compound's cytotoxic activity across a wide range of cancer cell lines, this document also includes data on structurally similar isoflavones to provide a broader context for its potential anti-cancer effects. This information is intended to serve as a reference for researchers interested in the further investigation of this compound as a potential therapeutic agent.
Data Presentation: Comparative Activity of this compound and Related Isoflavones
The following table summarizes the available quantitative data on the activity of this compound and other representative isoflavones in various cell lines. It is critical to note that direct cytotoxic IC50 values for this compound in a panel of cancer cell lines are not widely published. The data for related isoflavones are included to illustrate the potential range of activity for this class of compounds.
| Compound | Cell Line | Cancer Type | Activity Type | IC50 (µM) | Citation |
| This compound | B16 Melanoma | Melanoma | Melanin Content Reduction | 12.95 | [1] |
| Genistein | HeLa | Cervical Cancer | Cytotoxicity | ~52 (72h) | [2] |
| Daidzein | HeLa | Cervical Cancer | Cytotoxicity | ~70 (72h) | [2] |
| Isoflavone Mixture | HeLa | Cervical Cancer | Cytotoxicity | 10-40 µg/ml (4 days) | [3] |
| Genistein | MCF-7 | Breast Adenocarcinoma | Cytotoxicity | >20 (inhibitory) | [4] |
| Genistein | MDA-MB-231 | Breast Adenocarcinoma | Cytotoxicity | Inhibitory effect observed | [5] |
| Isoflavone Extract | A549 | Lung Carcinoma | Growth Inhibition | >80% inhibition at 50µM | [6] |
| Isoflavone Derivatives | HepG2 | Hepatocellular Carcinoma | Cytotoxicity | 40 | [7] |
Note: The provided IC50 values for compounds other than this compound are intended for comparative purposes only and highlight the general cytotoxic potential of isoflavones against various cancer cell lines. Further direct experimental validation of this compound's cytotoxicity is required.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to assess the biological activity of compounds like this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., 0.1% DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific protein molecules from among a mixture of proteins. This method can be used to analyze the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways.
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified duration. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms of Akt, ERK, p38) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by flavonoids and a general experimental workflow.
Caption: General experimental workflow for evaluating this compound's in vitro activity.
Caption: this compound's inhibitory effect on the melanogenesis pathway.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by flavonoids.
Caption: Putative inhibition of the MAPK signaling pathway by flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Soy-derived isoflavones inhibit HeLa cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Soy Isoflavones on MCF-7 and MDA-MB-231 Breast Cancer Cells Using a Global Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-cancer activity and cellular uptake of 7,3′,4′- and 7,8,4′-trihydroxyisoflavone in HepG2 cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Neorauflavane: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Neorauflavane, a flavonoid isolated from Campylotropis hirtella, has emerged as a highly potent tyrosinase inhibitor, showing significant promise for applications in dermatology and potentially in neurodegenerative disease research. This guide provides a comprehensive comparison of its in vitro efficacy against established alternatives and discusses the current landscape of its in vivo evaluation, supported by detailed experimental data and protocols.
In Vitro Efficacy: Potent Tyrosinase Inhibition
This compound demonstrates exceptional inhibitory activity against tyrosinase, the key enzyme in melanin biosynthesis. Its efficacy has been quantified in multiple studies, showcasing its superiority over commonly used tyrosinase inhibitors like kojic acid.
Comparative Inhibitory Activity
| Compound | Target Enzyme Activity | IC50 Value | Reference |
| This compound | Tyrosinase (Monophenolase) | 30 nM | [1][2] |
| Tyrosinase (Diphenolase) | 500 nM | [1][2] | |
| Melanin Content (B16 Melanoma Cells) | 12.95 µM | [1][2] | |
| Kojic Acid | Tyrosinase (Monophenolase) | ~12 µM | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that this compound is approximately 400-fold more active than kojic acid in inhibiting the monophenolase activity of tyrosinase[1][2]. Kinetic studies have revealed that this compound exhibits competitive inhibitory behavior against both monophenolase and diphenolase activities of tyrosinase[1][2]. This suggests that this compound binds to the active site of the enzyme, directly competing with the substrate.
In Vivo Efficacy: Current Research Gaps
As of the latest available literature, specific in vivo efficacy studies for this compound have not been published. While the potent in vitro data strongly suggests potential for in vivo activity, further research is required to validate these effects in animal models and eventually in human subjects.
For comparative context, other tyrosinase inhibitors have been evaluated in vivo. For instance, certain synthetic amide derivatives have shown significant melanin depigmentation in zebrafish models, a common in vivo system for preliminary toxicological and efficacy screening of melanogenesis inhibitors.
Signaling Pathways in Melanogenesis
This compound's primary mechanism of action identified to date is the direct competitive inhibition of tyrosinase. However, the broader regulation of melanogenesis involves complex signaling cascades within the melanocyte. Understanding these pathways is crucial for contextualizing the action of tyrosinase inhibitors and for identifying potential alternative therapeutic targets. The primary pathway involves the activation of the Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic gene expression, including the gene for tyrosinase.
References
A Head-to-Head Comparison: Neorauflavane vs. Arbutin in Melanogenesis Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and safe melanogenesis inhibitors is a significant endeavor in dermatology and cosmetology. This guide provides a detailed, evidence-based comparison of two noteworthy compounds: Neorauflavane, a novel isoflavonoid, and Arbutin, a well-established skin-lightening agent.
This publication delves into a head-to-head comparison of their efficacy in tyrosinase inhibition and melanin synthesis reduction, supported by experimental data. Detailed protocols for key assays are provided to facilitate reproducibility and further research. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and methodologies.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Arbutin exert their depigmenting effects primarily through the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. However, the specifics of their inhibitory mechanisms and potency differ significantly.
This compound acts as a highly potent competitive inhibitor of tyrosinase.[1][2] It exhibits a simple reversible slow-binding inhibition against the monophenolase activity of the enzyme.[1][2] Molecular docking studies suggest that the resorcinol motif of the B-ring and the methoxy group in the A-ring of this compound play crucial roles in its binding to the active site of tyrosinase.[1][2]
Arbutin , a hydroquinone glycoside, also functions as a competitive inhibitor of tyrosinase, acting on the L-tyrosine binding site to suppress melanogenesis.[3][4][5][6] Its inhibitory action is considered reversible. While it effectively inhibits tyrosinase activity, it generally does not affect the expression of tyrosinase mRNA.[4]
Comparative Efficacy: A Quantitative Analysis
The following tables summarize the quantitative data on the inhibitory activities of this compound and Arbutin from various studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: Tyrosinase Inhibitory Activity
| Compound | Enzyme Source | Substrate | IC50 Value | Reference |
| This compound | Mushroom | L-tyrosine (Monophenolase) | 30 nM | [1][2] |
| Mushroom | L-DOPA (Diphenolase) | 500 nM | [1][2] | |
| α-Arbutin | Mushroom | L-DOPA | ~2.8 mM | [7] |
| β-Arbutin | Mushroom | L-DOPA | ~9.0 mM | [7] |
| Kojic Acid (Reference) | Mushroom | L-tyrosine | 13.2 µM | [1][2] |
Note: Lower IC50 values indicate greater inhibitory potency.
Based on the available data, this compound demonstrates significantly higher potency in inhibiting mushroom tyrosinase compared to both α- and β-Arbutin, and is approximately 400-fold more active than kojic acid against monophenolase activity.[1][2]
Table 2: Inhibition of Melanin Synthesis in B16 Melanoma Cells
| Compound | Treatment | IC50 Value | Reference |
| This compound | α-MSH induced | 12.95 µM | [1][2] |
| α-Arbutin | Baseline | > 1 mM | [7] |
| β-Arbutin | Baseline | > 1 mM | [7] |
This compound effectively reduces melanin content in B16 melanoma cells at micromolar concentrations.[1][2] In contrast, studies on Arbutin often report its effects at millimolar concentrations, suggesting a lower cellular efficacy compared to this compound.
Experimental Protocols
For the purpose of standardized evaluation and comparison, detailed methodologies for key experiments are provided below.
Mushroom Tyrosinase Inhibition Assay
This assay is a widely used in vitro method to screen for tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound, Arbutin)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL) to 100 µL of the test sample solution at various concentrations.
-
Add 20 µL of 0.1 M phosphate buffer (pH 6.8).
-
Prepare a blank for each concentration containing the test compound and buffer but no enzyme.
-
Prepare a control containing the enzyme and buffer but no test compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM).
-
Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
B16 Melanoma Cell Melanin Content Assay
This cell-based assay evaluates the ability of a compound to inhibit melanin production in a relevant cell line.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements (e.g., 10% fetal bovine serum, antibiotics)
-
α-Melanocyte-stimulating hormone (α-MSH) (for inducing melanogenesis)
-
Test compounds (this compound, Arbutin)
-
Phosphate-buffered saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well plate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of, for example, 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds in the presence or absence of a melanogenesis inducer like α-MSH (e.g., 200 nM) for 72 hours.
-
After incubation, wash the cells with cold PBS and harvest them.
-
Lyse the cell pellets by dissolving them in 1N NaOH containing 10% DMSO and incubating at a raised temperature (e.g., 70°C) for 1 hour.[8]
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.[9]
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Calculate the percentage of melanin synthesis inhibition relative to the control (cells treated with α-MSH alone).
-
Determine the IC50 value for melanin synthesis inhibition.
DPPH Radical Scavenging Assay
This assay is a common method to assess the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Arbutin)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
In a 96-well plate or cuvettes, mix a volume of the test compound solution with a volume of the DPPH solution (e.g., 100 µL of test compound and 100 µL of DPPH).
-
Prepare a blank containing the solvent and the test compound, and a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The scavenging activity is indicated by the discoloration of the DPPH solution from purple to yellow.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of melanogenesis and points of inhibition.
Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.
Caption: Experimental workflow for the B16 melanoma cell melanin content assay.
Safety and Toxicology
Arbutin is generally considered safe for topical use in cosmetic products at specific concentrations. The Scientific Committee on Consumer Safety (SCCS) has concluded that alpha-arbutin is safe at up to 2% in face creams and 0.5% in body lotions, while beta-arbutin is considered safe up to 7% in face creams, provided that hydroquinone contamination is below 1 ppm.[10][11][12][13][14] However, concerns remain about the potential for arbutin to release hydroquinone, a compound with more significant safety concerns.
This compound is a newer compound, and as such, comprehensive safety and toxicology data in humans are not yet available. The existing studies have primarily focused on its efficacy in in vitro and cellular models, where it did not show significant cytotoxicity at effective concentrations.[15] Further in vivo and clinical studies are required to establish a complete safety profile for this compound.
Conclusion
This comparative guide highlights the significant potential of this compound as a next-generation melanogenesis inhibitor. The available experimental data strongly suggests that this compound is a substantially more potent tyrosinase inhibitor than Arbutin, with superior efficacy in reducing melanin synthesis in cellular models.
While Arbutin remains a widely used and generally safe ingredient for skin lightening, its potency is considerably lower than that of this compound. For researchers and drug development professionals, this compound represents a promising lead compound for the development of novel and more effective treatments for hyperpigmentation disorders. However, the progression of this compound towards clinical application will be contingent on rigorous safety and toxicology evaluations. This guide provides the foundational data and methodologies to support such future investigations.
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of arbutin on melanogenic proteins in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Inhibitory effect of arbutin on melanogenesis--biochemical study using cultured B16 melanoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. matilda.science [matilda.science]
- 13. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating HPLC Methods for Neorauflavane Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for quantifying Neorauflavane is crucial for accurate pharmacological studies and quality control. This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method for this compound quantification, benchmarked against typical performance data for similar flavonoid compounds. Detailed experimental protocols and validation parameters are presented to aid in the development and validation of in-house analytical methods.
Introduction to this compound and the Need for Validated Quantification
This compound, a flavonoid isolated from plants such as Campylotropis hirtella, has garnered significant interest for its potent biological activities, including tyrosinase inhibition.[1] Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, and ensuring the consistency of herbal medicinal products. HPLC coupled with Diode Array Detection (DAD) is a widely used technique for the analysis of flavonoids due to its specificity, sensitivity, and reproducibility.
This guide outlines a proposed HPLC method based on common practices for flavonoid analysis and compares its expected performance with established methods for other flavonoids like rutin and quercetin.
Experimental Protocols
A detailed methodology for a proposed HPLC-DAD system for the quantification of this compound is provided below. This protocol is based on established methods for the analysis of flavonoids in plant extracts.
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector is suitable for this analysis.
Chromatographic Conditions (Proposed Method 1):
-
Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is a common choice for resolving complex flavonoid profiles.
-
Flow Rate: A flow rate of 1.0 mL/min is typically employed.
-
Injection Volume: An injection volume of 10 µL is standard.
-
Column Temperature: Maintaining a constant column temperature, for example, at 30°C, ensures reproducibility.
-
Detection Wavelength: Flavonoids generally exhibit strong UV absorbance. A detection wavelength of 280 nm is a good starting point for this compound, with further optimization based on the compound's specific UV spectrum.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The extraction procedure for this compound from its matrix (e.g., plant material, biological fluid) should be optimized to ensure complete and reproducible recovery. A common method involves extraction with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters: A Comparative Analysis
Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The following tables summarize the key validation parameters and provide a comparison between the proposed method for this compound and typical values obtained for other validated flavonoid HPLC methods.
Table 1: Linearity
| Parameter | Proposed Method for this compound (Expected) | Alternative Method (e.g., Rutin & Quercetin) |
| Concentration Range (µg/mL) | 1 - 100 | 5 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 | > 0.99 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Parameter | Proposed Method for this compound (Expected) | Alternative Method (e.g., Rutin & Quercetin) |
| Spiked Concentration Levels | Low, Medium, High | Low, Medium, High |
| Acceptance Criteria | 98.0 - 102.0% | 95.0 - 105.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Proposed Method for this compound (Expected) | Alternative Method (e.g., Rutin & Quercetin) |
| Repeatability (%RSD) | ≤ 2% | ≤ 2% |
| Intermediate Precision (%RSD) | ≤ 3% | ≤ 3% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Proposed Method for this compound (Expected) | Alternative Method (e.g., Rutin & Quercetin) |
| LOD (µg/mL) | Signal-to-Noise Ratio of 3:1 | ~0.1 |
| LOQ (µg/mL) | Signal-to-Noise Ratio of 10:1 | ~0.3 |
Workflow and Logical Relationships
The following diagrams illustrate the key workflows involved in the validation of an HPLC method for this compound quantification.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Sample Preparation Workflow for this compound Analysis.
By following the outlined experimental protocols and validation guidelines, researchers can establish a reliable and accurate HPLC method for the quantification of this compound, ensuring the quality and consistency of their research and product development endeavors.
References
Reproducibility of Neorauflavane's Tyrosinase Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of neorauflavane's tyrosinase inhibition activity with other known inhibitors. While direct independent replication studies for this compound are not extensively available in the public domain, its high potency, as initially reported, is widely cited in scientific literature, providing a degree of indirect validation.
This compound, a flavonoid isolated from Campylotropis hirtella, has demonstrated significant inhibitory effects on tyrosinase, the key enzyme in melanin biosynthesis. This guide summarizes the quantitative data, details the experimental protocols for assessing tyrosinase inhibition, and offers a comparative look at alternative inhibitors.
Comparative Inhibition of Tyrosinase
The inhibitory activity of this compound against both the monophenolase and diphenolase functions of mushroom tyrosinase has been reported to be exceptionally potent. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and compares them with other well-known tyrosinase inhibitors.
| Compound | Tyrosinase Activity | IC50 Value | Source |
| This compound | Monophenolase | 30 nM | [1][2][3][4] |
| Diphenolase | 500 nM | [1][2][3][4] | |
| Kojic Acid | Monophenolase/Diphenolase | ~12.8 µM - 33.65 µg/mL | [5][6] |
| Arbutin | Monophenolase/Diphenolase | Varies | [7] |
| 4-Hexylresorcinol | Monophenolase/Diphenolase | Varies | [5] |
| Thiamidol | Human Tyrosinase | 1.1 µM | [8] |
| Mushroom Tyrosinase | 108 µM | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase and the substrate used.[5][8]
Experimental Protocols
The evaluation of tyrosinase inhibitory activity is crucial for the discovery and development of new depigmenting agents. A standardized experimental workflow is essential for obtaining reproducible results.
Key Experimental Methodologies
A common method to assess tyrosinase inhibition involves spectrophotometric measurement of the formation of dopachrome from a substrate like L-DOPA. The general steps are outlined below:
-
Preparation of Reagents : This includes preparing a phosphate buffer solution (typically pH 6.8), a stock solution of mushroom tyrosinase, a solution of the substrate (e.g., L-DOPA), and solutions of the test inhibitor (this compound) and a positive control (e.g., kojic acid) at various concentrations.
-
Assay Procedure :
-
In a 96-well microplate, the reaction mixture is prepared by adding the phosphate buffer, tyrosinase enzyme solution, and the test inhibitor or control.
-
The mixture is pre-incubated for a specific period at a controlled temperature (e.g., 25-37°C).
-
The reaction is initiated by adding the substrate solution to the wells.
-
-
Data Measurement : The absorbance of the reaction mixture is measured at a specific wavelength (typically 475-492 nm) at regular time intervals using a microplate reader. The increase in absorbance corresponds to the formation of dopachrome.
-
Calculation of Inhibition : The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (reaction without inhibitor).
-
A_sample is the absorbance of the reaction with the test inhibitor.
-
-
Determination of IC50 : The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the melanin biosynthesis pathway, highlighting the role of tyrosinase, and a typical experimental workflow for a tyrosinase inhibition assay.
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. researchgate.net [researchgate.net]
- 5. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Neorauflavane: A Potent Tyrosinase Inhibitor with Demonstrated Efficacy Against a Fungal Source
For Immediate Release
A comprehensive analysis of available research highlights the significant inhibitory effects of Neorauflavane against mushroom tyrosinase, a common model enzyme in the study of melanogenesis. While direct comparative data on human tyrosinase remains unavailable, the existing findings position this compound as a compound of high interest for applications in dermatology and pharmacology. This guide provides a detailed comparison of its efficacy, outlines the experimental protocols used in these pivotal studies, and visualizes the underlying mechanisms and workflows.
Quantitative Comparison of this compound's Inhibitory Activity
This compound has demonstrated potent inhibitory activity against both the monophenolase and diphenolase functions of mushroom tyrosinase. The half-maximal inhibitory concentrations (IC50) from published studies are summarized below.
| Enzyme Source | Tyrosinase Activity | This compound IC50 | Reference Compound (Kojic Acid) IC50 |
| Mushroom (Agaricus bisporus) | Monophenolase | 30 nM[1][2] | ~12,000 nM |
| Mushroom (Agaricus bisporus) | Diphenolase | 500 nM[1][2] | Not widely reported for comparison |
It is important to note that while these results are promising, significant differences can exist between the fungal enzyme and human tyrosinase, and inhibitors that are potent against mushroom tyrosinase may not have the same level of efficacy in humans.
Understanding the Mechanism of Inhibition
Kinetic studies have revealed that this compound acts as a competitive inhibitor of mushroom tyrosinase for both its monophenolase and diphenolase activities. This indicates that this compound likely binds to the active site of the enzyme, preventing the substrate (L-tyrosine or L-DOPA) from binding and thus halting the melanin synthesis pathway.
Experimental Protocols
The following is a detailed methodology for the tyrosinase inhibition assay used to determine the IC50 values of this compound against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure for Monophenolase Activity Assay:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer, L-tyrosine, and varying concentrations of this compound.
-
The reaction is initiated by adding mushroom tyrosinase to each well.
-
The plate is incubated at a controlled temperature (typically 37°C).
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Procedure for Diphenolase Activity Assay:
The protocol is similar to the monophenolase assay, with the substitution of L-DOPA as the substrate.
Efficacy in a Cellular Model
While direct data on human tyrosinase is lacking, a study has shown that this compound can efficiently reduce the melanin content in B16 melanoma cells, which are of murine origin. This finding suggests that this compound is cell-permeable and can inhibit melanogenesis in a mammalian cell line, providing a stronger indication of its potential efficacy in humans compared to enzyme assays alone.
Future Directions
The potent inhibition of mushroom tyrosinase and the positive results in a mammalian cell line strongly warrant further investigation into the efficacy of this compound against human tyrosinase. Future studies should focus on in vitro assays using recombinant human tyrosinase and on ex vivo studies using human skin models to provide a more accurate assessment of its potential as a skin-lightening agent or for the treatment of hyperpigmentation disorders.
References
In Silico Prediction of Neorauflavane's ADMET Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neorauflavane, a potent tyrosinase inhibitor isolated from Campylotropis hirtella, has garnered significant interest for its potential therapeutic applications in dermatology and neurodegenerative diseases.[1][2] However, to advance from a promising lead compound to a viable drug candidate, a thorough evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial. This guide provides a comparative overview of the predicted ADMET properties of this compound based on established in silico methodologies, alongside experimental and predicted data for other well-characterized flavonoids.
Predictive Analysis of this compound's ADMET Profile
While specific experimental ADMET data for this compound is not yet available, its properties can be reliably predicted using various computational tools. These platforms utilize vast datasets of known compounds to model the pharmacokinetic and toxicological characteristics of novel molecules. Based on its flavonoid structure, this compound is anticipated to share certain ADMET properties with other compounds in its class.
Methodology for In Silico ADMET Prediction
The prediction of ADMET properties for a novel compound like this compound typically involves the following workflow:
-
Structure Preparation: The 2D or 3D structure of this compound is obtained and optimized using computational chemistry software.
-
Submission to Prediction Servers: The structure is then submitted to various web-based ADMET prediction platforms, such as SwissADME, pkCSM, ADMETlab 2.0, and ProTox-II.[3][4][5][6]
-
Parameter Calculation: These servers calculate a wide range of physicochemical and pharmacokinetic properties, including solubility, permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities.
-
Data Aggregation and Analysis: The predicted data from multiple platforms are collected, compared, and analyzed to build a comprehensive ADMET profile.
Caption: Workflow for the in silico prediction of ADMET properties.
Comparative ADMET Data for Flavonoids
The following tables summarize key ADMET parameters for several flavonoids, providing a basis for comparison with the predicted properties of this compound. This data has been compiled from various in silico and experimental studies.[3][4][5][7][8][9]
Table 1: Predicted Physicochemical and Absorption Properties of Flavonoids
| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility (log mol/L) | Caco-2 Permeability (log Papp) | Human Intestinal Absorption (%) |
| This compound (Predicted) | ~340 | ~3.5 | Moderate | Moderate | High |
| Quercetin | 302.24 | 1.48 | -3.11 | 0.90 | 89.9 |
| Kaempferol | 286.24 | 1.97 | -3.19 | 1.01 | 91.3 |
| Luteolin | 286.24 | 2.35 | -3.53 | 0.85 | 90.1 |
| Apigenin | 270.24 | 2.59 | -3.81 | 1.21 | 93.5 |
| Myricetin | 318.24 | 1.21 | -2.87 | 0.49 | 44.2 |
Table 2: Predicted Distribution and Metabolism Properties of Flavonoids
| Compound | Plasma Protein Binding (%) | Blood-Brain Barrier Permeability (logBB) | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| This compound (Predicted) | High | Low | Likely | Likely |
| Quercetin | 98.6 | -0.99 | Yes | Yes |
| Kaempferol | 98.3 | -0.83 | Yes | Yes |
| Luteolin | 98.7 | -0.81 | Yes | Yes |
| Apigenin | 98.9 | -0.57 | Yes | Yes |
| Myricetin | 98.4 | -1.18 | Yes | Yes |
Table 3: Predicted Toxicity Profile of Flavonoids
| Compound | AMES Mutagenicity | hERG I Inhibitor | Hepatotoxicity | Oral Rat Acute Toxicity (LD50, mol/kg) |
| This compound (Predicted) | Non-mutagenic | Unlikely | Low | Low |
| Quercetin | Mutagenic | No | No | 2.53 |
| Kaempferol | Non-mutagenic | No | No | 2.81 |
| Luteolin | Non-mutagenic | No | Yes | 2.75 |
| Apigenin | Non-mutagenic | No | No | 2.83 |
| Myricetin | Mutagenic | No | No | 2.49 |
Key Experimental Protocols for In Silico ADMET Prediction
The data presented in the comparison tables are derived from computational models that are built upon extensive experimental data. The primary methodologies for generating the training data for these models are outlined below.
Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict intestinal drug absorption.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
Compound Application: The test compound (e.g., a flavonoid) is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points.
-
Quantification: The concentration of the compound in the BL samples is quantified using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the rate of appearance of the compound on the BL side.
Plasma Protein Binding Assay
This assay determines the extent to which a drug binds to proteins in the blood.
-
Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing the test compound in buffer from a chamber containing plasma.
-
Incubation: The system is incubated until equilibrium is reached.
-
Quantification: The concentrations of the compound in the buffer and plasma chambers are measured.
-
Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations.
Cytochrome P450 Inhibition Assay
This assay assesses the potential of a compound to inhibit major drug-metabolizing enzymes.
-
Incubation: The test compound is incubated with human liver microsomes (containing CYP enzymes) and a specific probe substrate for the CYP isoform of interest.
-
Metabolite Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.
AMES Mutagenicity Test
This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Exposure: The bacteria are exposed to the test compound, with and without a metabolic activation system (S9 mix).
-
Reversion Analysis: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.
-
Interpretation: A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Signaling Pathways and Drug Metabolism
The metabolism of flavonoids, including this compound, is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. The interaction with these enzymes is a critical determinant of a drug's bioavailability and potential for drug-drug interactions.
Caption: General pathway of oral drug metabolism and excretion.
Conclusion
The in silico prediction of ADMET properties is an indispensable tool in modern drug discovery, providing early insights into the potential pharmacokinetic and toxicological profile of a compound.[10] Based on the comparative analysis with other flavonoids, this compound is predicted to have favorable absorption and low toxicity, making it a promising candidate for further development. However, it is likely to exhibit high plasma protein binding and may act as an inhibitor of key drug-metabolizing enzymes. These predictions must be validated through subsequent in vitro and in vivo experimental studies to fully characterize the ADMET profile of this compound and ensure its safety and efficacy as a potential therapeutic agent.
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. phcogj.com [phcogj.com]
- 6. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study | PLOS One [journals.plos.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. japsonline.com [japsonline.com]
- 9. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Neorauflavane: A Comparative Guide to Tyrosinase Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Neorauflavane, a potent tyrosinase inhibitor, reveals its high specificity and efficacy, positioning it as a promising candidate for researchers, scientists, and drug development professionals in the fields of dermatology and neurodegenerative disease. This guide provides an objective comparison of this compound with other well-known tyrosinase inhibitors, supported by experimental data and detailed protocols.
This compound, a flavonoid derived from Campylotropis hirtella, has demonstrated remarkable inhibitory activity against tyrosinase, the key enzyme in melanin biosynthesis.[1][2][3][4] Its potent action and specific inhibitory mechanism offer significant advantages over existing compounds.
Comparative Analysis of Tyrosinase Inhibitors
The efficacy of this compound is best understood in comparison to other established tyrosinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the mechanism of inhibition for this compound and several alternative compounds. Lower IC50 values indicate greater potency.
| Compound | Tyrosinase Source | IC50 (Monophenolase) | IC50 (Diphenolase) | Inhibition Mechanism |
| This compound | Mushroom | 30 nM[2][3][4] | 500 nM[2][3][4] | Competitive[2][3][4] |
| Kojic Acid | Mushroom | 70 µM | 121 µM[5] | Mixed/Competitive[6] |
| α-Arbutin | Mushroom | 8 mM[7] | 8.87 mM[7] | Mixed[8] |
| β-Arbutin | Mushroom | 0.9 mM[5] | 0.7 mM[7] | Non-competitive[8] |
| Oxyresveratrol | Mushroom | 1.2 µM[9][10] | 10.3 µM[11] | Non-competitive[9][10][12] |
| Thiamidol | Human | 1.1 µM[13][14] | - | Competitive[15] |
Note: IC50 values can vary depending on the experimental conditions, including the enzyme source, substrate, and assay protocol.[16]
As the data indicates, this compound exhibits significantly lower IC50 values for both the monophenolase and diphenolase activities of mushroom tyrosinase compared to commonly used inhibitors like kojic acid and arbutin.[2][3][4] Notably, this compound is reported to be 400-fold more active than kojic acid against monophenolase activity.[2][3][4] While Thiamidol shows high potency against human tyrosinase, this compound's nanomolar efficacy against mushroom tyrosinase underscores its exceptional potential.
Understanding the Mechanism: Signaling Pathways and Inhibition
Tyrosinase plays a crucial role in the melanogenesis signaling pathway, which is responsible for the production of melanin. The inhibition of this enzyme is a primary strategy for controlling pigmentation.
Caption: Simplified melanogenesis signaling pathway illustrating the central role of tyrosinase and the inhibitory action of this compound.
This compound acts as a competitive inhibitor, meaning it binds to the active site of the tyrosinase enzyme, thereby preventing the substrate (L-tyrosine) from binding and initiating the melanin production cascade.[2][3][4] This direct and reversible mode of action is highly specific and contributes to its potency.
Experimental Protocols
The assessment of tyrosinase inhibitors is conducted through standardized in vitro assays. The following provides a detailed methodology for a typical mushroom tyrosinase inhibition assay.
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer.
-
Prepare a series of dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
-
-
Assay Protocol (Diphenolase Activity):
-
To each well of a 96-well plate, add:
-
20 µL of the test compound solution (or positive control/blank).
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow:
Caption: A generalized experimental workflow for screening tyrosinase inhibitors.
Conclusion
This compound stands out as a highly specific and potent competitive inhibitor of tyrosinase. Its superior inhibitory activity at nanomolar concentrations, as demonstrated in in vitro studies, surpasses that of many commonly used agents. The detailed experimental protocols and understanding of its mechanism of action within the melanogenesis pathway provide a solid foundation for further research and development. For scientists and professionals in drug development, this compound represents a compelling molecule for the creation of next-generation therapies for hyperpigmentation disorders and potentially for neurodegenerative diseases where tyrosinase activity is implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. matilda.science [matilda.science]
- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Human Tyrosinase Re... preview & related info | Mendeley [mendeley.com]
- 14. researchgate.net [researchgate.net]
- 15. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Neorauflavane: A Comparative Guide to Resorcinol-Containing Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neorauflavane's performance against other prominent resorcinol-containing tyrosinase inhibitors. The information is supported by experimental data to assist in evaluating its potential for applications in dermatology and pharmacology.
Introduction to this compound and Resorcinol-Containing Inhibitors
This compound is a potent tyrosinase inhibitor isolated from Campylotropis hirtella.[1][2] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders. Resorcinol and its derivatives have emerged as a significant class of tyrosinase inhibitors due to their structural similarity to the enzyme's natural substrates and their ability to chelate the copper ions in the active site. This guide benchmarks this compound against other well-known resorcinol-containing inhibitors, including 4-butylresorcinol and Thiamidol, as well as the widely used reference compound, kojic acid.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of these compounds against tyrosinase is typically evaluated by determining their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following tables summarize the available data for this compound and its counterparts against both mushroom and human tyrosinase, as well as their effects on melanin production in cell-based assays.
Table 1: Inhibitory Activity against Mushroom Tyrosinase
| Compound | Monophenolase Activity IC50 (nM) | Diphenolase Activity IC50 (nM) | Reference |
| This compound | 30 | 500 | [1][2][3] |
| 4-Butylresorcinol | 11,270 | - | [4] |
| Thiamidol | - | 108,000 | [5][6] |
| Kojic Acid | 121,000 | - | [7] |
Table 2: Inhibitory Activity against Human Tyrosinase
| Compound | IC50 (µM) | Reference |
| This compound | Not Reported | |
| 4-Butylresorcinol | 21 | [8][9] |
| Thiamidol | 1.1 | [6][10][11] |
| Kojic Acid | ~500 | [8][10] |
Table 3: Inhibition of Melanin Production in B16 Melanoma Cells
| Compound | IC50 (µM) | Reference |
| This compound | 12.95 | [2] |
| 4-Butylresorcinol | 13.5 (MelanoDerm model) | [8][9] |
| Thiamidol | 0.9 (MelanoDerm model) | [6][10] |
| Kojic Acid | >400 (MelanoDerm model) | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the tyrosinase-mediated melanin synthesis pathway and a typical experimental workflow for assessing tyrosinase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiamidol (isobutylamido thiazolyl resorcinol): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 7. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. join.dermatologytimes.com [join.dermatologytimes.com]
Neorauflavane: A Potent Competitive Inhibitor of Tyrosinase Confirmed by Kinetic Analysis
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of a novel inhibitor is paramount. This guide provides a comparative analysis of neorauflavane's potent, competitive inhibition of tyrosinase, the key enzyme in melanin biosynthesis. The data presented herein, supported by detailed experimental protocols and visual representations of the underlying mechanisms, substantiates this compound's potential as a highly effective tyrosinase inhibitor.
This compound, a flavonoid isolated from Campylotropis hirtella, has emerged as a significantly more potent inhibitor of tyrosinase than the commonly used kojic acid.[1][2][3][4] Kinetic studies have been instrumental in elucidating its mechanism of action, confirming it as a competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[1][2][3][4] This competitive inhibition indicates that this compound binds to the active site of the enzyme, directly competing with the substrate.
Comparative Kinetic Data
The inhibitory potency of this compound against tyrosinase has been quantified and compared with other known inhibitors. The following table summarizes the key kinetic parameters.
| Inhibitor | Target Enzyme Activity | IC50 | Ki(app) | Inhibition Type | Reference |
| This compound | Tyrosinase (Monophenolase) | 30 nM | 1.48 nM | Competitive, Reversible, Slow-binding | [1][2][4] |
| This compound | Tyrosinase (Diphenolase) | 500 nM | - | Competitive | [1][2][4] |
| Kojic Acid | Tyrosinase (Monophenolase) | ~12 µM (400-fold less active than this compound) | - | Competitive | [1][4] |
| Puerol A | Tyrosinase (Monophenolase) | 2.2 µM | 0.87 µM | Competitive, Reversible, Slow-binding |
Experimental Protocols
The confirmation of this compound's competitive inhibition is a result of meticulous kinetic analysis. Below are the detailed methodologies for the key experiments.
Tyrosinase Inhibition Assay (Monophenolase Activity)
This assay determines the inhibitory effect of a compound on the hydroxylation of L-tyrosine to L-DOPA, catalyzed by tyrosinase.
-
Reagents and Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-tyrosine (substrate)
-
This compound (inhibitor)
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions of L-tyrosine, this compound, and kojic acid in an appropriate solvent (e.g., DMSO) and dilute to various concentrations with phosphate buffer.
-
In a 96-well plate, add a fixed volume of L-tyrosine solution and varying concentrations of the inhibitor (this compound or kojic acid).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a fixed concentration of mushroom tyrosinase solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (typically around 475-490 nm) at regular time intervals.
-
The initial reaction velocity (V) is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Analysis for Determining Inhibition Type and Ki
To determine the mode of inhibition and the inhibition constant (Ki), enzyme assays are performed with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (this compound).
-
Procedure:
-
A series of tyrosinase inhibition assays are conducted as described above.
-
For each fixed concentration of this compound, the concentration of L-tyrosine is varied over a range (e.g., 0.125 to 2 mM).
-
The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
The data is analyzed using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]) or the Dixon plot (a plot of 1/V versus inhibitor concentration [I]).
-
Lineweaver-Burk Plot: For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax), while the x-intercept (-1/Km) will increase with increasing inhibitor concentration.
-
Dixon Plot: For a competitive inhibitor, the lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.
-
The apparent Michaelis-Menten constant (Km(app)) in the presence of a competitive inhibitor is calculated as Km(app) = Km * (1 + [I]/Ki).
-
The inhibition constant (Ki) can be determined from the secondary plots of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
-
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts, the following diagrams illustrate the mechanism of competitive inhibition, the experimental workflow, and the expected results from a Lineweaver-Burk plot analysis.
References
Safety Operating Guide
Proper Disposal of Neorauflavane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Neorauflavane, a potent tyrosinase inhibitor.[1] In the absence of a specific Safety Data Sheet (SDS), the following protocols are based on established guidelines for the disposal of hazardous laboratory chemicals and similar flavonoid compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained on proper waste handling and disposal procedures.[2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
General Handling:
-
Avoid the formation of dust if handling a solid form.
-
Do not eat or drink in areas where chemicals are handled.
-
Ensure thorough skin-cleansing after handling the product.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined, the following table summarizes key chemical identifiers for proper waste labeling and documentation.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 53734-74-0 |
| Class | Flavonoid |
| Primary Hazard | Potent Tyrosinase Inhibitor (Biological Activity) |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[2][4]
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a designated, compatible hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. For instance, keep separate from strong oxidizing agents.[5]
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a designated container for chemically contaminated solid waste. Sharps, like needles or broken glass, must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
-
Container Selection and Labeling:
-
Use appropriate, leak-proof containers for waste collection. The container must be in good condition with a secure, tight-fitting cap.[6]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that waste containers are kept closed except when adding waste.[4][6]
-
Store waste containers according to their chemical compatibility to prevent dangerous reactions. For example, keep this organic compound away from strong oxidizing agents.[5]
-
-
Disposal Request:
Experimental Protocols
As this document pertains to disposal, no experimental protocols for the use of this compound are included. For experimental procedures, please refer to relevant research articles on its use as a tyrosinase inhibitor.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
